Estrone Sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |
| Record name | Estrone hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891501 | |
| Record name | Estrone sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
481-97-0 | |
| Record name | Estrone sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estrone hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estrone sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRONE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254.5 °C | |
| Record name | Estrone sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In Vitro Estrone Sulfate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biosynthesis of estrone sulfate, a critical metabolic pathway in estrogen homeostasis. This document details the core components of the pathway, experimental protocols for its study, and quantitative data to support research and development in endocrinology and drug metabolism.
Introduction
This compound (E1S) is the most abundant circulating estrogen, serving as a reservoir for the more potent estrone (E1) and estradiol (E2).[1] The conversion of estrone to this compound is a key inactivation step, modulating the biological activity of estrogens. This biotransformation is primarily catalyzed by the cytosolic enzyme estrogen sulfotransferase (SULT1E1).[2] The in vitro study of this pathway is essential for understanding estrogen metabolism, identifying potential endocrine disruptors, and developing novel therapeutics targeting hormone-dependent diseases.
The Core Biosynthesis Pathway
The in vitro biosynthesis of this compound is a single-step enzymatic reaction:
-
Substrate: Estrone (E1)
-
Enzyme: Estrogen sulfotransferase (SULT1E1)
-
Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Product: this compound (E1S)
The reaction involves the transfer of a sulfonate group from PAPS to the hydroxyl group of estrone, catalyzed by SULT1E1.[2]
Quantitative Data
The following tables summarize key quantitative data for the in vitro biosynthesis of this compound, focusing on the primary enzyme, human SULT1E1.
Table 1: Kinetic Parameters of Human SULT1E1
| Substrate | Km (nM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| Estrone | ~5-20 | Not consistently reported | Not consistently reported | [2] |
| 17β-Estradiol | 4 | Not consistently reported | Not consistently reported | [2] |
| 1-Hydroxypyrene | 6.4 ± 0.8 | 158 ± 19 | 24.7 | [3] |
Note: Vmax values can vary significantly depending on the purity and specific activity of the enzyme preparation, as well as assay conditions.
Table 2: Optimal Reaction Conditions for Human SULT1E1
| Parameter | Optimal Value | Reference |
| pH | 6.5 - 7.4 | [4][5][6] |
| Temperature | 37°C | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of in vitro this compound biosynthesis.
Purification of Recombinant Human SULT1E1
A common method for obtaining active SULT1E1 is through expression in E. coli and subsequent purification.
Protocol:
-
Expression:
-
Transform competent E. coli cells (e.g., BL21) with a pGEX expression vector containing the human SULT1E1 cDNA.
-
Grow the transformed cells in LB medium containing ampicillin at 37°C until the OD600 reaches approximately 0.5.
-
Induce protein expression with 0.1 mM IPTG and incubate for 8 hours at 25°C.[7]
-
Harvest the cells by centrifugation.
-
-
Lysis and Affinity Chromatography:
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 150 mM NaCl).[7]
-
Lyse the cells by sonication and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.[7]
-
Apply the supernatant to a glutathione-Sepharose affinity column.
-
Wash the column extensively with the lysis buffer.
-
-
Thrombin Cleavage and Elution:
-
To cleave the GST tag, incubate the resin with a thrombin digestion buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl2) containing bovine thrombin at room temperature.[7]
-
Elute the purified, untagged SULT1E1.
-
Assess the purity of the recombinant SULT1E1 by SDS-PAGE. The expected molecular weight is approximately 35 kDa.[7][8][9]
-
In Vitro Estrone Sulfation Assay
This assay measures the enzymatic activity of SULT1E1 by quantifying the formation of this compound.
Materials:
-
Purified recombinant human SULT1E1
-
Estrone (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS; sulfate donor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)[6]
-
Ice-cold acetonitrile (for reaction termination)
-
LC-MS/MS system for quantification
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of estrone, and the purified SULT1E1 enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 3 minutes.[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a defined concentration of PAPS.
-
Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[6]
-
-
Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.[6]
-
-
Quantification:
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.
General Procedure:
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Operate a triple-quadrupole mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) for selective and sensitive detection of the precursor-to-product ion transition for this compound.
-
Note: Method validation, including assessment of linearity, precision, accuracy, and recovery, is crucial for reliable quantification.[10][12]
In Situ Synthesis of PAPS
For cell-based assays or more complex in vitro systems, the synthesis of the sulfate donor PAPS can be a limiting factor. Co-expression of PAPS synthetase (PAPSS) can provide an in situ source of PAPS.
Key Enzymes:
-
ATP sulfurylase: Catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and sulfate.[13]
-
APS kinase: Catalyzes the phosphorylation of APS to form PAPS.[13]
The bifunctional enzyme PAPS synthase 1 (PAPSS1) from humans contains both of these activities in a single protein.[13]
Conclusion
This technical guide provides a foundational understanding and practical methodologies for the in vitro study of this compound biosynthesis. The detailed protocols and quantitative data presented herein are intended to facilitate research into estrogen metabolism and the development of novel therapeutic strategies. For further inquiries, please refer to the cited literature.
References
- 1. This compound is a major source of local estrogen formation in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Inhibition of Human Sulfotransferase 1A1 by 17α-Ethinylestradiol: Role of 3′-Phosphoadenosine 5′-Phosphosulfate Binding and Structural Rearrangements in Regulating Inhibition and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a fluorescence HPLC-based screening assay for inhibition of human estrogen sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]
- 7. Impact of Human SULT1E1 Polymorphisms on the Sulfation of 17β-Estradiol, 4-Hydroxytamoxifen and Diethylstilbestrol by SULT1E1 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SULT1E1 Enzyme Human Recombinant | ST1E1 Protein | ProSpec [prospecbio.com]
- 9. nkmaxbio.com [nkmaxbio.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]
estrone sulfate metabolism in breast cancer cells
An In-depth Technical Guide to Estrone Sulfate Metabolism in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In postmenopausal women, the primary source of estrogens shifts from the ovaries to peripheral tissues, where circulating steroid precursors are converted into active estrogens. Breast tumors, particularly hormone-receptor-positive subtypes, can exploit these pathways to generate their own supply of estradiol (E2), a potent mitogen that drives tumor growth. While the aromatase pathway, which converts androgens to estrogens, is a well-established therapeutic target, the sulfatase pathway is emerging as a critical and often predominant mechanism for intratumoral estrogen production.[1][2]
This pathway utilizes this compound (E1S), the most abundant circulating estrogen conjugate, as a precursor.[2] Due to its hydrophilic nature, E1S cannot freely diffuse across cell membranes and requires active transport into cancer cells.[3][4] Once inside, it is metabolized to estrone (E1) and subsequently to the highly potent estradiol (E2), which binds to the estrogen receptor (ER), stimulating cell proliferation and tumor progression.[5][6] This guide provides a detailed technical overview of the core molecular machinery governing E1S metabolism in breast cancer cells, including transport mechanisms, enzymatic conversions, and regulatory processes. It also outlines key experimental protocols and summarizes quantitative data to facilitate further research and the development of novel therapeutic strategies targeting this vital pathway.
Molecular Mechanisms of this compound Metabolism
The metabolic journey of this compound from the bloodstream to its ultimate effect on gene transcription in a breast cancer cell is a multi-step process involving specialized transporters and enzymes. The balance of activity between activating and inactivating enzymes is a crucial determinant of the final concentration of bioactive estradiol within the tumor microenvironment.
Uptake of this compound
The entry of the hydrophilic E1S molecule into breast cancer cells is a rate-limiting step mediated by specific carrier proteins. The primary families of transporters implicated in this process are the Organic Anion-Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT).
-
Organic Anion-Transporting Polypeptides (OATPs): OATPs, encoded by the SLCO gene family, are membrane-associated uptake transporters that facilitate the entry of a wide range of substrates, including E1S.[7] Several OATP isoforms are differentially expressed in breast cancer cells compared to normal breast epithelium.[8] Specifically, OATP1A2, OATP1B1, OATP1B3, OATP2B1, and OATP3A1 are often found to have exclusive or significantly higher expression in cancer cells.[8] Increased expression of OATP2B1, in particular, has been correlated with higher histological grade, a greater Ki-67 labeling index, and increased cell proliferation in ER-positive breast cancer cells upon E1S stimulation.[9] The transport efficiency of OATPs for E1S can be up to 10 times greater in hormone-dependent MCF-7 cells compared to hormone-independent lines.[8]
-
Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): The SOAT protein has been identified in the ductal epithelium of the mammary gland and shows high expression in various breast pathologies, including intraductal carcinoma.[10] Stable transfection of T47D breast cancer cells with SOAT led to a significant increase in cell proliferation in response to physiologically relevant concentrations of E1S.[10]
Intracellular Metabolic Conversion
Once inside the cell, E1S undergoes a two-step enzymatic conversion to produce estradiol, the primary ligand for the estrogen receptor. This process is counterbalanced by an inactivation pathway that re-sulfates estrogens.
-
Hydrolysis by Steroid Sulfatase (STS): The first and crucial activating step is the hydrolysis of the sulfate group from E1S to yield unconjugated estrone (E1). This reaction is catalyzed by steroid sulfatase (STS), an enzyme localized on the endoplasmic reticulum.[1] STS activity is present in the vast majority of breast tumors, and its activity level is often significantly higher—by as much as 10-fold—than that of aromatase.[1][2] High levels of STS mRNA expression in tumors are associated with a poor prognosis, underscoring its importance in driving tumor growth.[11]
-
Conversion to Estradiol by 17β-Hydroxysteroid Dehydrogenase (17β-HSD): The resulting estrone (E1) is a relatively weak estrogen. It is subsequently converted to the highly potent estradiol (E2) by the reductive activity of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.[6] This conversion is a key step in amplifying the estrogenic signal within the cancer cell.
-
Inactivation by Estrogen Sulfotransferase (SULT1E1): To counterbalance the production of active estrogens, cells possess an inactivation pathway catalyzed by estrogen sulfotransferase (SULT1E1). This cytosolic enzyme transfers a sulfo group from the universal donor PAPS (3'-phosphoadenosine 5'-phosphosulfate) back onto estrogens, primarily at the 3-hydroxyl position, rendering them inactive.[12] Normal breast cells typically exhibit significantly higher SULT1E1 activity than breast cancer cells.[13] The reduction or loss of SULT1E1 expression in breast cancer cells is thought to be a critical event that leads to an increased growth response to estrogen stimulation.[14]
-
Efflux of Sulfated Estrogens by BCRP: The breast cancer resistance protein (BCRP), an ATP-binding cassette (ABC) transporter, has been shown to actively export sulfated estrogens, including E1S and E2S, out of the cell.[15] This efflux mechanism can contribute to the net balance of intracellular estrogens, although its precise role relative to the metabolic enzymes is still under investigation.
// Pathways E1S_ext -> OATP [label="Uptake"]; OATP -> E1S_int; E1S_int -> STS [label="Hydrolysis\n(Activation)"]; STS -> E1; E1 -> HSD17B [label="Reduction"]; HSD17B -> E2; E2 -> ER [label="Binding & Activation"]; ER -> ERE; ERE -> Proliferation [style=dashed];
// Inactivation and Efflux E1 -> SULT1E1 [label="Sulfation\n(Inactivation)", color="#EA4335", fontcolor="#EA4335"]; E2 -> SULT1E1 [color="#EA4335", fontcolor="#EA4335"]; SULT1E1 -> E1S_int [style=dashed, color="#EA4335"]; E1S_int -> BCRP [label="Efflux", color="#EA4335", fontcolor="#EA4335"]; BCRP -> E1S_ext [color="#EA4335"]; } caption: "Signaling Pathway of E1S Metabolism in Breast Cancer."
Differential Metabolism in Breast Cancer Subtypes
The activity of the sulfatase pathway varies significantly between hormone-dependent (ER-positive) and hormone-independent (ER-negative) breast cancer cell lines.
-
Hormone-Dependent Cells (e.g., MCF-7, T-47D): These cells show a high capacity for converting E1S into estradiol.[5] In intact MCF-7 and T-47D cells, estrone sulfatase activity is very intense.[16] This efficient conversion leads to significant biological responses, including increased cell proliferation and the expression of estrogen-responsive genes, even at physiologic concentrations of E1S (e.g., 0.1 nM).[5][6]
-
Hormone-Independent Cells (e.g., MDA-MB-231): In contrast, these cell lines exhibit very little or no conversion of E1S to estradiol in their intact state.[5] Interestingly, when these cells are homogenized, the measured sulfatase activity is found to be similar to that in homogenized hormone-dependent cells.[5][16] This suggests that in intact hormone-independent cells, the access of E1S to the STS enzyme is restricted, possibly due to lower expression of uptake transporters or differences in the subcellular localization of the enzyme.[5][16]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on E1S metabolism in breast cancer cells.
Table 1: Kinetic Parameters of this compound Uptake
| Cell Line | Transporter System | Km (μM) | Vmax (pmol/mg protein/min) | Citation(s) |
|---|---|---|---|---|
| T-47D | Carrier-mediated | 7.6 | 172 | [3][4] |
| MCF-7 | OATP-mediated | Not specified | Transport efficiency 10x higher than hormone-independent cells |[8] |
Table 2: Effects of this compound on Cell Proliferation and Gene Expression
| Cell Line | E1S Concentration | Endpoint Measured | Result | Citation(s) |
|---|---|---|---|---|
| MCF-7 | 0.1 nM | S-phase stimulation | Significant increase | [6] |
| MCF-7 | 100 nM | Increase in cell number (6 days) | Significant increase | [6] |
| MCF-7 | >100 nM | pS2, Progesterone Receptor | Stimulation |[6] |
Table 3: Comparative Enzyme Activity and Metabolism
| Parameter | Hormone-Dependent (MCF-7, T-47D) | Hormone-Independent (MDA-MB-231) | Citation(s) |
|---|---|---|---|
| E1S to E2 Conversion (intact cells) | High percentage | Very little or none | [5] |
| STS Activity (intact cells) | Very intense | Very low | [16] |
| STS Activity (homogenized cells) | High | High (similar to dependent) | [5][16] |
| SULT1E1 Activity | Low | Not specified (generally low in cancer lines) |[13][14] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate E1S metabolism.
Steroid Sulfatase (STS) Activity Assay (Radiometric)
This protocol is a standard method for the specific measurement of STS activity in cell lysates or tissue homogenates.[1][17]
Materials:
-
Cell or tissue homogenate in appropriate buffer (e.g., RIPA)
-
Phosphate buffer (pH 7.4)
-
Radiolabeled substrate: [6,7-3H]this compound ([3H]E1S)
-
Unlabeled E1S
-
Procedural loss monitor: [4-14C]Estrone ([14C]E1)
-
Toluene
-
Liquid scintillation cocktail and counter
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell/tissue lysate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For each 100 µg of protein, add phosphate buffer (pH 7.4), [3H]E1S (e.g., 4 x 105 dpm), and unlabeled E1S to a final desired concentration (e.g., 20 µM).
-
Internal Standard: Add a known amount of [14C]E1 (e.g., 1 x 104 dpm) to each tube to monitor for procedural losses during extraction.
-
Initiate Reaction: Start the reaction by adding the protein lysate to the tube.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 4 hours).
-
Stop Reaction: Terminate the reaction by adding ice-cold toluene.
-
Extraction: Vigorously mix the tube to partition the unconjugated estrone (now a mix of 3H-labeled product and 14C-labeled standard) into the organic toluene phase, leaving the unreacted [3H]E1S in the aqueous phase.
-
Separation: Centrifuge to separate the phases and carefully transfer the upper toluene layer to a scintillation vial.
-
Scintillation Counting: Add scintillation cocktail and measure the 3H and 14C radioactivity using a liquid scintillation counter with dual-channel counting capabilities.
-
Calculation:
-
Correct the 3H counts for procedural loss based on the recovery of the 14C internal standard.
-
Calculate the amount of E1 formed based on the specific activity of the [3H]E1S substrate.
-
Express the final STS activity as pmol of E1 formed per hour per mg of protein.
-
Quantification of Estrone (E1) and Estradiol (E2)
Accurate measurement of low picomolar concentrations of E1 and E2 in cell culture media or lysates is critical. While immunoassays are common, mass spectrometry offers superior specificity and accuracy.[18]
Method 1: Radioimmunoassay (RIA)
-
Principle: A competitive binding assay where unlabeled estrogen from the sample competes with a known quantity of radiolabeled estrogen for binding to a limited number of specific antibody binding sites.
-
Procedure Outline:
-
Extraction: Purify steroids from the biological matrix using organic extraction (e.g., with diethyl ether) and often column chromatography to separate E1 and E2.[18]
-
Binding Reaction: Incubate the extracted sample with a specific primary antibody (e.g., anti-E2) and a tracer amount of radiolabeled E2 (e.g., [3H]E2).
-
Separation: Separate antibody-bound from free estrogen (e.g., using charcoal-dextran).
-
Detection: Quantify the radioactivity in the bound fraction using a scintillation counter.
-
Quantification: Determine the concentration of E2 in the sample by comparing its inhibition of tracer binding to a standard curve generated with known amounts of unlabeled E2.
-
-
Limitations: Prone to cross-reactivity and interference, especially at low concentrations. Requires a purification step for accuracy in postmenopausal-level samples.[18][19]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the target molecule and its fragments.
-
Procedure Outline:
-
Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate steroids. Derivatization may be required to improve ionization efficiency and sensitivity.
-
Chromatographic Separation (LC): Inject the extracted sample into a liquid chromatograph (e.g., HPLC or UPLC) to separate E1, E2, and other steroids based on their physicochemical properties.
-
Ionization: Eluted compounds are ionized (e.g., by electrospray ionization - ESI).
-
Mass Analysis (MS/MS): The tandem mass spectrometer first selects the parent ion corresponding to the mass of the estrogen of interest (e.g., E2). This ion is then fragmented, and a specific fragment ion is monitored for quantification. This process (Selected Reaction Monitoring - SRM) provides very high specificity.
-
Quantification: The analyte concentration is determined by comparing the peak area of the sample to that of a stable isotope-labeled internal standard, correcting for any matrix effects or losses during sample preparation.
-
-
Advantages: Considered the gold standard for steroid hormone measurement due to its high sensitivity and specificity.[18][20]
// Relationships Normal -> OATP [label="Low", color="#5F6368"]; Normal -> STS [label="Low", color="#5F6368"]; Normal -> SULT1E1 [label="High", color="#34A853"];
ER_pos -> OATP [label="High", color="#EA4335"]; ER_pos -> STS [label="High", color="#EA4335"]; ER_pos -> SULT1E1 [label="Low", color="#EA4335"];
ER_neg -> OATP [label="Low / Variable", color="#FBBC05"]; ER_neg -> STS [label="Very Low", color="#FBBC05"]; ER_neg -> SULT1E1 [label="Low", color="#EA4335"]; } caption: "Logical Relationship of Key Proteins in Breast Cancer."
Therapeutic Implications and Conclusion
The significant contribution of the sulfatase pathway to the production of mitogenic estrogens in breast tumors makes it an attractive target for endocrine therapy.[11] The high prevalence and activity of STS in breast tumors, compared to aromatase, suggest that inhibiting this enzyme could be a highly effective strategy, particularly in cases resistant to aromatase inhibitors.[1] Potent, irreversible STS inhibitors have been developed and have shown the ability to almost completely block STS activity in clinical trials, leading to significant reductions in serum estrogen concentrations and evidence of disease stabilization.[11]
Furthermore, the dependence of this pathway on the uptake of E1S presents OATP transporters as another potential therapeutic target.[8] Inhibiting E1S uptake could effectively starve the tumor of the necessary precursor for estrogen synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 5. Metabolism and biologic response of estrogen sulfates in hormone-dependent and hormone-independent mammary cancer cell lines. Effect of antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic anion transporting polypeptide 2B1 expression correlates with uptake of estrone-3-sulfate and cell proliferation in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 11. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Estrogen sulfotransferases in breast and endometrial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Breast cancer resistance protein exports sulfated estrogens but not free estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estrone sulfatase activity and effect of antiestrogens on transformation of this compound in hormone-dependent vs. independent human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of steroid sulfatase activity [bio-protocol.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring serum oestrogen levels in breast cancer survivors using vaginal oestrogens: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Intracrine Engine: A Technical Guide to the Role of Estrone Sulfate in Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone sulfate (E1S), the most abundant circulating estrogen in postmenopausal women, serves as a critical reservoir for the formation of potent estrogens within tumor microenvironments. This technical guide provides an in-depth examination of the pivotal role of E1S in the pathobiology of hormone-dependent cancers, including breast, prostate, and endometrial carcinomas. We will dissect the enzymatic pathways governing the conversion of E1S to active estrogens, the transport mechanisms facilitating its cellular uptake, and the subsequent signaling cascades that drive cancer progression. This document consolidates key quantitative data, presents detailed experimental protocols for studying E1S metabolism and action, and visualizes complex biological and experimental workflows using the DOT language for Graphviz.
The Sulfatase Pathway: Fueling Tumor Growth
In hormone-dependent tissues, the local bioavailability of estrogens is a key determinant of cell proliferation and survival. While circulating levels of the potent estrogen 17β-estradiol (E2) are low in postmenopausal women and in men, tumor cells can exploit the large circulating pool of hormonally inactive E1S. The "sulfatase pathway" describes the intracellular conversion of E1S into the biologically active E2, providing a localized supply of estrogens that can stimulate tumor growth.[1]
This pathway involves a series of enzymatic steps:
-
Cellular Uptake: E1S, a hydrophilic molecule, requires active transport across the cell membrane. This is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[2][3]
-
Hydrolysis: Once inside the cell, the sulfate group is cleaved from E1S by the enzyme steroid sulfatase (STS) , yielding estrone (E1).[4][5] STS activity is often significantly higher in cancerous tissues compared to normal tissues.[6][7]
-
Conversion to Estradiol: E1 is then converted to the more potent estrogen, E2, by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) .[1][8]
Conversely, the action of estrogen sulfotransferase (SULT1E1) can inactivate estrogens by catalyzing the transfer of a sulfonate group to them, converting them back to their sulfated forms.[6][9] The balance between STS and SULT1E1 activities is therefore a critical determinant of the intracellular estrogenic environment.
Below is a diagram illustrating the core sulfatase pathway.
References
- 1. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
The Sulfatase Pathway: A Technical Guide to the Conversion of Estrone Sulfate to Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of estrone sulfate (E1S) to the biologically potent estrogen, estradiol (E2), is a critical process in the local production of estrogens in peripheral tissues. This "sulfatase pathway" plays a significant role in the pathophysiology of hormone-dependent diseases, particularly breast and endometrial cancers. Unlike the de novo synthesis of estrogens from cholesterol, this pathway utilizes the large circulating reservoir of biologically inactive E1S. This guide provides an in-depth technical overview of the core biochemical steps, key enzymatic players, regulatory mechanisms, and experimental methodologies relevant to the study of this pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
The Biochemical Pathway: From Inactive Precursor to Potent Estrogen
The conversion of this compound to estradiol is a two-step intracellular process that relies on the coordinated action of specific transporters and enzymes.
-
Cellular Uptake of this compound: this compound, being a hydrophilic molecule, cannot passively diffuse across the lipophilic cell membrane. Its entry into target cells is mediated by a family of active transport proteins known as Organic Anion-Transporting Polypeptides (OATPs). Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, and OATP4A1, have been identified as transporters of E1S. The expression and activity of these transporters are tissue-specific and can be dysregulated in disease states, influencing the intracellular availability of E1S.
-
Hydrolysis of this compound to Estrone: Once inside the cell, the sulfate group is cleaved from this compound by the enzyme steroid sulfatase (STS) , also known as steryl-sulfatase. This hydrolysis reaction converts the biologically inactive E1S into the weakly estrogenic estrone (E1). STS is a microsomal enzyme that is widely distributed throughout the body, with notable activity in the liver, placenta, and breast tissue.[1][2]
-
Reduction of Estrone to Estradiol: The final and rate-limiting step in this pathway is the conversion of estrone to the highly potent estradiol. This reaction is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily of enzymes. Specifically, reductive isoforms of 17β-HSD, such as 17β-HSD type 1, utilize NADPH as a cofactor to reduce the 17-keto group of estrone to a 17β-hydroxyl group, forming estradiol.[3][4] The expression and activity of different 17β-HSD isoforms vary between tissues and can significantly impact the local estrogenic environment.
The reverse reactions are catalyzed by estrogen sulfotransferase (SULT1E1), which converts estrone back to this compound, and oxidative 17β-HSD isoforms (e.g., 17β-HSD type 2), which convert estradiol to estrone. The balance between these activating and inactivating enzymes is crucial in determining the net intracellular concentration of estradiol.
Figure 1. The Sulfatase Pathway for Estradiol Biosynthesis.
Quantitative Data
The enzymatic activities and steroid concentrations within tissues are critical parameters for understanding the significance of the sulfatase pathway in both normal physiology and disease. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Key Enzymes in the Sulfatase Pathway
| Enzyme | Substrate | Tissue/Cell Line | Km (µM) | Vmax (nmol/h/mg DNA) | Reference |
| Steroid Sulfatase (STS) | This compound | Purified Human | µM range | Not Applicable | [5] |
| This compound | Normal Breast (intact cells) | 6.0 ± 1.1 | 12.6 ± 1.4 | ||
| This compound | Normal Breast (homogenates) | 4.7 ± 1.0 | 18.3 | ||
| 17β-HSD Type 1 | Estrone | Purified | 0.03 ± 0.01 | Not Reported | [6] |
| Estrone | HEK-293-17β-HSD1 cells | 0.25 ± 0.04 | Not Reported | [6] | |
| Estrone | T47D breast cancer cells | 0.12 ± 0.02 | Not Reported | [6] | |
| 17β-HSD Type 2 | Estradiol | Purified | 0.35 ± 0.09 | Not Reported | [6] |
Table 2: Estrogen Concentrations in Human Breast Tissue (Postmenopausal Women)
| Estrogen | Normal Tissue (pmol/g) | Cancerous Tissue (pmol/g) | Reference |
| Estrone (E1) | 203 ± 71 | 320 ± 95 | |
| Estradiol (E2) | 172 ± 80 | 388 ± 106 | |
| This compound (E1S) | 237 ± 65 | 454 ± 110 |
Experimental Protocols
Accurate measurement of the components and activities of the sulfatase pathway is essential for research and drug development. The following are detailed methodologies for key experiments.
Protocol 1: Steroid Sulfatase (STS) Activity Assay (Radiometric)
This protocol is adapted from methodologies described for measuring STS activity in tissue homogenates and cell lysates.[7]
1. Materials:
-
[6,7-³H]-Estrone Sulfate (³H-E1S)
-
Unlabeled this compound (E1S)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Toluene-based scintillation fluid
-
Tissue homogenizer or cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Liquid scintillation counter
2. Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in ice-cold phosphate buffer.
-
For cell cultures, lyse the cells and collect the supernatant.
-
Determine the protein concentration of the homogenate or lysate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific amount of protein (e.g., 100 µg) from the sample.
-
Add phosphate buffer to a final volume of, for example, 500 µL.
-
Prepare the substrate solution by mixing ³H-E1S with unlabeled E1S to achieve the desired final concentration and specific activity.
-
Initiate the reaction by adding the substrate solution to the sample tubes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), ensuring the reaction is in the linear range.
-
-
Extraction of Liberated Estrone:
-
Stop the reaction by adding an organic solvent (e.g., toluene).
-
Vortex vigorously to extract the liberated ³H-Estrone into the organic phase.
-
Centrifuge to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation of Activity:
-
Calculate the amount of ³H-Estrone produced based on the specific activity of the substrate.
-
Express the STS activity as pmol of estrone formed per hour per mg of protein.
-
Protocol 2: 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay (Spectrophotometric)
This protocol measures the reductive activity of 17β-HSD (conversion of estrone to estradiol) by monitoring the oxidation of the cofactor NADPH.[8][9]
1. Materials:
-
Estrone
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Tissue homogenate or cell lysate
-
Spectrophotometer capable of measuring absorbance at 340 nm
2. Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates as described in Protocol 1.
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer.
-
Add a specific amount of the sample protein.
-
Add estrone to the desired final concentration.
-
Equilibrate the mixture to the assay temperature (e.g., 37°C).
-
-
Measurement:
-
Initiate the reaction by adding NADPH to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Express the 17β-HSD activity as nmol of NADPH oxidized per minute per mg of protein.
-
Protocol 3: this compound Cellular Uptake Assay
This protocol is designed to measure the uptake of this compound into cultured cells.
1. Materials:
-
[³H]-Estrone Sulfate (³H-E1S)
-
Cell culture medium
-
Plated cells of interest
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis solution (e.g., 0.1 M NaOH)
-
Scintillation fluid and counter
2. Procedure:
-
Cell Culture:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed culture medium.
-
Add culture medium containing a known concentration of ³H-E1S to each well.
-
Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.
-
-
Stopping the Uptake:
-
To stop the uptake, rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding the cell lysis solution to each well.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein content of each well.
-
Plot the uptake of ³H-E1S over time to determine the rate of uptake.
-
Signaling Pathways and Logical Relationships
The estradiol produced via the sulfatase pathway exerts its biological effects primarily through binding to and activating estrogen receptors (ERα and ERβ). This activation triggers a cascade of downstream signaling events, leading to changes in gene expression and cellular behavior.
Figure 2. Estrogen Receptor Signaling Pathways.
Conclusion
The conversion of this compound to estradiol via the sulfatase pathway is a pivotal mechanism for local estrogen production in peripheral tissues. A thorough understanding of the transporters, enzymes, and regulatory networks involved is crucial for researchers and drug development professionals. The data and experimental protocols provided in this guide offer a comprehensive resource for investigating this pathway and its implications in health and disease. Further research into the tissue-specific regulation of this pathway and the development of targeted inhibitors for STS and 17β-HSD isoforms hold significant promise for the treatment of hormone-dependent cancers.
References
- 1. Comparison of the in vitro conversion of estradiol-17 beta to estrone of normal and neoplastic human breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 17 beta-hydroxysteroid dehydrogenase type 1 in endocrine and intracrine estradiol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 6. The Contribution of 17beta-Hydroxysteroid Dehydrogenase Type 1 to the Estradiol-Estrone Ratio in Estrogen-Sensitive Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. This compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. Enzyme Activity Measurement for Testosterone 17Beta-Dehydrogenase (NADP+) Using Spectrophotometric Assays [creative-enzymes.com]
Physiological Concentration of Estrone Sulfate in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a key reservoir for the production of more potent estrogens, such as estradiol. Its long half-life and high concentration make it a stable marker of overall estrogenic activity. An accurate understanding of its physiological concentrations and the methodologies for its measurement are critical for research in endocrinology, oncology, and pharmacology. This guide provides a comprehensive overview of plasma this compound levels in various populations, details of common analytical methods, and visualizations of its metabolic pathway and experimental workflows.
Data Presentation: Physiological Plasma Concentrations of this compound
The following tables summarize the physiological concentrations of this compound in the plasma of various human populations as reported in the scientific literature. Concentrations have been standardized to nmol/L and pg/mL for ease of comparison.
Table 1: Plasma this compound Concentrations in Adult Females
| Population | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Citation |
| Premenopausal Women | |||||
| Follicular Phase | 2.51 ± 0.90 | 907.5 ± 325.4 | [1] | ||
| Follicular Phase | 0.96 | 347.1 | [2] | ||
| Luteal Phase | 5.33 ± 1.55 | 1927.1 ± 560.4 | [1] | ||
| Luteal Phase | 1.74 | 629.1 | [2] | ||
| Mid-cycle (Peak) | 14.25 ± 2.94 | 5152.9 ± 1062.8 | [3] | ||
| Postmenopausal Women | |||||
| Healthy | 0.89 ± 0.60 | 321.8 ± 216.9 | [1] | ||
| Healthy | 0.13 - 1.16 | 37 - 320 | [4] | ||
| Healthy | 0.13 | 47.0 | [2] | ||
| With Breast Cancer | 0.96 ± 0.43 | 347.1 ± 155.5 | [1] | ||
| On Hormone Replacement | 2.56 | 925.6 | [2] | ||
| Pregnant Women | |||||
| First Trimester | 20 µg/L | 20,000 | [2] | ||
| Second Trimester | 66 µg/L | 66,000 | [2] | ||
| Third Trimester | 105 µg/L | 105,000 | [2] |
Conversion factors: 1 nmol/L ≈ 361.4 pg/mL for this compound. 1 µg/L = 1000 pg/mL.
Table 2: Plasma this compound Concentrations in Adult Males
| Population | Mean Concentration (nmol/L) | Concentration Range (nmol/L) | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Citation |
| Healthy Adult Men | |||||
| Normal | 2.62 ± 0.79 | 946.9 ± 285.5 | [1] | ||
| Normal | 0.96 | 347.1 | [2] | ||
| Obese | 524 - 1115 | [5] | |||
| Men with Cirrhosis | 1.43 ± 0.95 | 516.9 ± 343.3 | [1] |
Table 3: Serum this compound Concentrations in Children and Adolescents
| Population | Concentration Details | Citation |
| Prepubertal Children | Very low concentrations, often below the limit of quantification (LOQ) of 0.2 nmol/L. No significant sex differences. | [6][7] |
| Pubertal Children & Adolescents | Marked increase in both sexes throughout puberty. Adolescent girls have three to four times higher concentrations than adolescent boys by the end of puberty. | [6] |
Experimental Protocols for Measuring Plasma this compound
The accurate quantification of this compound in plasma is crucial for research and clinical applications. The following sections detail the methodologies of three common analytical techniques.
Radioimmunoassay (RIA)
Radioimmunoassay was a historically common method for the determination of this compound.[1][8][9] Methodologies can be broadly categorized into indirect and direct assays.
Indirect RIA Protocol:
-
Extraction of Free Steroids: Plasma samples are first treated with an organic solvent, such as diethyl ether, to remove unconjugated steroids.[1]
-
Isolation of Steroid Sulfates: The remaining aqueous phase containing the steroid sulfates is then treated with a reagent like Vlitos' reagent (methylene blue in dilute H2SO4/Na2SO4 solution) to isolate the sulfated steroids.[1]
-
Enzymatic Hydrolysis: The isolated this compound is subjected to enzymatic hydrolysis using sulfatase to liberate free estrone.[1][4]
-
Chromatographic Purification: The resulting estrone is then purified using chromatography, for instance, on a Celite column.[1]
-
Radioimmunoassay: The purified estrone is quantified using a standard radioimmunoassay procedure, involving competitive binding with a radiolabeled estrone tracer to a specific antibody.
Direct RIA Protocol:
More recent RIA methods have been developed for the direct measurement of this compound without the need for hydrolysis, simplifying the procedure.[2]
-
Sample Preparation: Plasma or serum samples may undergo a simple purification step, such as using a Sep-pak C18 cartridge, to eliminate potential interferences.[9]
-
Immunoassay: The sample is then incubated with a highly specific antiserum raised against this compound and a radiolabeled this compound tracer.
-
Separation and Counting: The antibody-bound fraction is separated from the free fraction, and the radioactivity is measured to determine the concentration of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another immunoassay technique used for the quantification of this compound, offering a non-radioactive alternative to RIA. Commercial ELISA kits are widely available.[10][11][12][13]
Typical Competitive ELISA Protocol:
-
Sample and Standard Preparation: Plasma samples and a series of standards of known this compound concentrations are prepared.
-
Competitive Binding: The samples and standards are added to microplate wells that are pre-coated with an antibody specific for this compound. An enzyme-conjugated this compound is then added to each well. The this compound in the sample competes with the enzyme-conjugated this compound for binding to the limited number of antibody sites.
-
Washing: The wells are washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm), and the concentration of this compound in the samples is determined by comparison to the standard curve.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy, which allows for the simultaneous measurement of multiple steroids.[6][14][15]
General LC-MS/MS Protocol:
-
Sample Preparation:
-
Protein Precipitation: Plasma or serum samples are treated with a solvent like methanol or acetonitrile to precipitate proteins.[6]
-
Extraction: A liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction may be employed for further purification.[14] Some methods utilize automated sample preparation using 96-well filter plates.[6]
-
Immunoaffinity Extraction (Optional): For enhanced selectivity, some methods incorporate an immunoaffinity extraction step using antibodies specific to the analytes to purify the sample before LC-MS/MS analysis.[14]
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The different components of the sample are separated as they pass through a chromatographic column.
-
Ionization: The separated components are then introduced into the mass spectrometer and are ionized, typically using electrospray ionization (ESI).[14]
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers (tandem mass spectrometry). The first mass analyzer selects the precursor ion (the ionized this compound molecule), which is then fragmented. The second mass analyzer selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), provides high specificity.
-
Quantification: The amount of the specific fragment ion detected is proportional to the concentration of this compound in the original sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrone sulfatase activity in the human brain and this compound levels in the normal menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obese men have elevated plasma levels of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of this compound, testosterone, androstenedione, DHEAS, cortisol, cortisone, and 17α-hydroxyprogesterone by LC-MS/MS in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. arborassays.com [arborassays.com]
- 12. This compound ELISA Kit (A4942) [antibodies.com]
- 13. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 14. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
estrone sulfate transport into target tissues
An In-depth Technical Guide on the Core of Estrone Sulfate Transport into Target Tissues
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (E1S), an estrogen conjugate, is the most abundant circulating estrogen in postmenopausal women. While biologically inactive, its transport into target tissues and subsequent conversion to the potent estrogen, estradiol, is a critical process in the pathophysiology of hormone-dependent diseases, notably breast and endometrial cancers. Due to its hydrophilic nature, E1S cannot passively diffuse across cell membranes and relies on carrier-mediated transport.[1][2] This guide provides a comprehensive overview of the mechanisms governing E1S transport, the key transporters involved, their kinetic properties, and the experimental methodologies used to study these processes. A central focus is the "sulfatase pathway," a key mechanism in intracrine steroid biosynthesis.[3][4]
The Central Role of Membrane Transporters in this compound Uptake
The uptake of E1S from the bloodstream into target cells is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters. Specifically, the Organic Anion Transporting Polypeptides (OATPs) and, to a lesser extent, the Organic Anion Transporters (OATs) are the principal facilitators of this process.[3]
Key Transporter Families:
-
Organic Anion Transporting Polypeptides (OATPs/SLCO): This is the most significant family of transporters for E1S. Several members have been shown to transport E1S, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1.[1][5][6] These transporters are expressed in a wide range of tissues and play a crucial role in the disposition of various endogenous and xenobiotic compounds.[1][6][7]
-
Organic Anion Transporters (OATs/SLC22A): While also capable of transporting organic anions, their role in E1S transport appears to be less prominent than that of the OATPs in many tissues.
-
Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6): This transporter has also been identified as capable of transporting E1S.
The expression of these transporters can be altered in cancerous tissues compared to their normal counterparts, leading to increased intratumoral accumulation of E1S and fueling cancer growth.[1][2][5] For instance, studies have shown that the expression of OATP1A2, OATP1B1, OATP1B3, OATP2B1, and OATP3A1 is higher in some breast cancer cell lines compared to non-malignant breast cells.[5] Conversely, other studies have reported significantly higher mRNA expression of OATP2B1, OATP3A1, and OATP4A1 in non-malignant breast tissue compared to tumor samples.[2] This highlights the complexity and context-dependent nature of transporter expression in cancer.
Quantitative Data on this compound Transport
The following table summarizes the kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) for E1S transport by various transporters in different experimental systems. These values are crucial for understanding the affinity and capacity of the transport process.
| Cell Line/System | Predominant Transporter(s) | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) | Reference |
| T-47D (Breast Cancer) | OATP-D (OATP3A1), OATP-E (OATP4A1) suggested | 7.6 | 172 | [8] |
| Caco-2 (Intestinal) | OATP-B (OATP2B1) - High-affinity component | 1.81 | Not specified | [9] |
| Caco-2 (Intestinal) | Low-affinity component | 1400 | Not specified | [9] |
| HEK293 expressing OATP-B | OATP-B (OATP2B1) | 1.56 | Not specified | [9] |
The Sulfatase Pathway: From Inactive Precursor to Potent Estrogen
Once transported into the cell, E1S becomes a substrate for the enzyme steroid sulfatase (STS) . This enzyme hydrolyzes the sulfate group, converting E1S into estrone (E1).[3][4] Estrone can then be further converted to the highly potent estrogen, 17β-estradiol (E2), by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs).[3][10] This intracellular synthesis of active estrogens from a circulating inactive precursor is a hallmark of intracrinology and is a key driver of hormone-dependent cancer cell proliferation.[3][4]
The following diagram illustrates the sulfatase pathway, from E1S uptake to the activation of estrogen receptors.
Experimental Protocols
This section details standardized methodologies for investigating E1S transport and the expression of relevant transporters.
Protocol 1: In Vitro this compound Uptake Assay
This protocol is designed to quantify the uptake of E1S into cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, T-47D) in multi-well plates and grow to 80-90% confluency.
-
Starvation (Optional): For studies involving hormonal regulation, starve cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24-72 hours prior to the assay.[11]
-
Pre-incubation: Wash cells twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Pre-incubate the cells in this buffer for 10-15 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add fresh, pre-warmed buffer containing a known concentration of radiolabeled E1S (e.g., [³H]E1S). For inhibition studies, co-incubate with the test compounds.
-
Incubation: Incubate the plates at 37°C for various time points to determine the initial rate of uptake (e.g., 2, 5, 10, 15, 30 minutes).[11]
-
Stop Reaction: Terminate the uptake by rapidly aspirating the substrate-containing medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or 0.1 M NaOH).
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[11]
-
-
Data Analysis: Express the uptake as picomoles of E1S per milligram of total cell protein. For kinetic analysis, perform uptake assays over a range of E1S concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Analysis of Transporter Expression
This protocol outlines the steps to quantify the mRNA and protein expression of OATP transporters in tissue samples or cultured cells.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Isolate total RNA from tissue homogenates or cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer and Probe Design: Design or obtain validated primers and probes specific for the OATP gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Perform qPCR using a suitable master mix (e.g., SYBR Green or TaqMan) on a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Calculate the relative expression of the target OATP gene using the comparative Cₜ (ΔΔCₜ) method, normalizing to the expression of the housekeeping gene.
B. Western Blotting for Protein Expression
-
Protein Extraction: For membrane-bound transporters like OATPs, it is crucial to isolate the membrane protein fraction. This can be achieved through differential centrifugation or using specialized membrane protein extraction kits. Alternatively, whole-cell lysates can be prepared using RIPA buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on a 7.5-10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the OATP of interest (e.g., anti-OATP1B1, anti-OATP2B1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[12]
-
Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the OATP band intensity to a loading control protein like β-actin or GAPDH.
Conclusion and Future Directions
The transport of this compound into target tissues is a highly regulated and critical process, particularly in the context of hormone-dependent cancers. The OATP family of transporters are the primary mediators of this uptake, providing the necessary substrate for the intracrine production of potent estrogens via the sulfatase pathway. Understanding the kinetic properties and expression patterns of these transporters offers significant opportunities for drug development. Targeting E1S transporters or the downstream steroid sulfatase enzyme represents a promising therapeutic strategy to limit the availability of active estrogens in tumors. Future research should focus on further elucidating the regulation of OATP expression in cancer, developing more specific inhibitors, and exploring the potential of these transporters as biomarkers for disease prognosis and therapeutic response.
References
- 1. The Expression and Function of Organic Anion Transporting Polypeptides in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered expression of organic anion transporter polypeptide (OATP) genes in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tumor-Specific Expression of Organic Anion-Transporting Polypeptides: Transporters as Novel Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 12. 4.3. Western Blotting [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on Estrogen Sulfotransferase (SULT1E1) Activity on Estrone
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic activity of estrogen sulfotransferase (SULT1E1) on its key substrate, estrone. The document details the biochemical kinetics, experimental methodologies for activity assessment, and the physiological context of this crucial metabolic pathway.
Introduction to Estrogen Sulfotransferase (SULT1E1)
Estrogen sulfotransferase, encoded by the SULT1E1 gene, is a phase II metabolizing enzyme that plays a pivotal role in regulating the biological activity of estrogens.[1][2][3] It catalyzes the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of estrogens, such as estrone and estradiol.[1][4][5] This sulfonation reaction converts biologically active estrogens into inactive, water-soluble estrogen sulfates, thereby modulating their local and systemic concentrations and preventing their interaction with estrogen receptors.[1][3] The reaction is reversible, with steroid sulfatase (STS) catalyzing the hydrolysis of estrogen sulfates back to their active forms.[1][5] SULT1E1 exhibits a high affinity for estrogens, with Michaelis-Menten constants (Km) in the nanomolar range, making it a key regulator of estrogen homeostasis at physiological concentrations.[2][6][7]
Quantitative Data on SULT1E1 Kinetic Parameters
The enzymatic efficiency of SULT1E1 is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic capacity. Below is a summary of reported kinetic parameters for human SULT1E1 with estrone and other relevant substrates.
| Substrate | Km (nM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) (ml/min/mg) | Source / Comments |
| Estrone (E1) | 1.8 | - | - | Sheep placenta[1] |
| Estradiol (E2) | 0.27 | - | - | Mouse[1] |
| Estradiol (E2) | ~20 | - | - | General value for endogenous steroids[8] |
| Estradiol (E2) | 4.4 ± 1.2 | 0.13 ± 0.01 | 0.030 ± 0.008 | Recombinant human SULT1E1[2] |
| Ethinyl Estradiol (EE) | 6.7 | - | - | Recombinant human SULT1E1[1] |
| 4-Hydroxytamoxifen | 200 | - | - | Recombinant human SULT1E1[1] |
Note: Vmax and Catalytic Efficiency values are often reported under specific experimental conditions and can vary between studies. The table presents available data for comparison.
Substrate inhibition is a known characteristic of SULT1E1, where at higher concentrations of the estrogen substrate, the enzyme's activity can be inhibited.[1][6][7] For instance, while estrone is sulfonated at a concentration of 1.8 nM, it can inhibit SULT1E1 activity at 40 nM.[1]
Experimental Protocols for Measuring SULT1E1 Activity
Accurate measurement of SULT1E1 activity is fundamental for research in endocrinology, oncology, and drug development. A variety of assays have been developed, each with its own advantages and limitations. Detailed methodologies for three key experimental approaches are provided below.
Radiometric Assay
This is a classic and highly sensitive method for determining SULT1E1 activity, relying on the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to the estrogen substrate.
Principle: The enzymatic reaction utilizes [³⁵S]PAPS as the sulfate donor. The resulting [³⁵S]estrone sulfate product is separated from the unreacted [³⁵S]PAPS, and the radioactivity of the product is quantified by liquid scintillation counting.
Materials:
-
Recombinant human SULT1E1 or tissue cytosol
-
Estrone
-
[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)
-
Potassium phosphate buffer (pH 6.5)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile
-
Tris-HCl buffer
-
Barium hydroxide
-
Barium chloride
-
Zinc sulfate
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Liquid scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10 mM Potassium phosphate buffer (pH 6.5)
-
8 mM DTT
-
1.25 mM MgCl₂
-
Desired concentration of estrone (e.g., 50 nM)
-
Recombinant SULT1E1 or cytosolic protein extract
-
-
Initiation of Reaction: Start the reaction by adding [³⁵S]PAPS to a final concentration of approximately 0.4 µM. The final reaction volume is typically 160 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of acetonitrile.
-
Precipitation of Unreacted [³⁵S]PAPS:
-
Add 50 µL of 0.1 M barium hydroxide.
-
Add 50 µL of 0.1 M barium chloride.
-
Add 50 µL of 0.1 M zinc sulfate.
-
Vortex and centrifuge at high speed to pellet the precipitated barium sulfate and proteins.
-
-
Quantification:
-
Transfer a portion of the supernatant containing the [³⁵S]this compound to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Blank Control: Prepare a blank reaction without the estrone substrate to determine the background signal, which should be subtracted from the sample readings.
-
Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [³⁵S]PAPS and express the enzyme activity as nmol of product formed per minute per mg of protein.
HPLC-Based Fluorescence Assay
This method offers a non-radioactive alternative by using a fluorescent substrate and separating the substrate and its sulfated product by High-Performance Liquid Chromatography (HPLC).
Principle: A fluorescent analog of estrogen, such as 1-hydroxypyrene, is used as the substrate for SULT1E1. The reaction mixture is then injected into an HPLC system to separate the fluorescent substrate from its more polar sulfated product. The amount of product is quantified by fluorescence detection.
Materials:
-
Recombinant human SULT1E1
-
1-Hydroxypyrene
-
PAPS
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 mM Tris-HCl buffer (pH 7.4)
-
A suitable concentration of 1-hydroxypyrene (e.g., in the low nM range to determine Km)
-
A saturating concentration of PAPS
-
Recombinant SULT1E1
-
-
Incubation: Incubate the reaction at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet any precipitated protein.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) to separate 1-hydroxypyrene and its sulfated product.
-
Monitor the elution profile using a fluorescence detector set at the appropriate excitation and emission wavelengths for 1-hydroxypyrene and its sulfate.
-
-
Quantification: Determine the amount of pyrene 1-sulfate formed by integrating the peak area and comparing it to a standard curve of the pure product.
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed over time. For kinetic analysis, vary the concentration of 1-hydroxypyrene while keeping PAPS concentration constant and fit the data to the Michaelis-Menten equation.
Non-Radioactive, Non-HPLC Spectrophotometric Assay (Malachite Green Assay)
This high-throughput compatible assay indirectly measures SULT1E1 activity by quantifying the production of 3'-phosphoadenosine-5'-phosphate (PAP), a byproduct of the sulfonation reaction.
Principle: The sulfotransferase reaction produces one molecule of PAP for every molecule of sulfated estrone. A coupling phosphatase is then used to specifically hydrolyze the 3'-phosphate from PAP, releasing inorganic phosphate. This released phosphate is then detected colorimetrically using a Malachite Green-based reagent.
Materials:
-
Recombinant human SULT1E1
-
Estrone
-
PAPS
-
A specific 3'-phosphatase (e.g., Golgi-resident PAP-specific 3'-phosphatase, gPAPP)
-
Malachite Green phosphate detection reagents
-
Tris buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mix containing:
-
25 mM Tris buffer (pH 7.5)
-
15 mM MgCl₂
-
Desired concentration of estrone
-
A saturating concentration of PAPS
-
Coupling 3'-phosphatase
-
-
Reaction Initiation: Initiate the reaction by adding SULT1E1 to the wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Color Development:
-
Stop the reaction and develop the color by adding the Malachite Green phosphate detection reagents according to the manufacturer's instructions.
-
Typically, this involves the sequential addition of Malachite Green Reagent A (containing ammonium molybdate in sulfuric acid) and Malachite Green Reagent B (containing malachite green oxalate and a stabilizer).
-
-
Incubation for Color Stabilization: Allow the plate to incubate at room temperature for approximately 20 minutes to stabilize the color.
-
Absorbance Measurement: Read the absorbance at approximately 620 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reactions.
-
Data Analysis: Calculate the rate of PAP formation, which is stoichiometric to the rate of estrone sulfation.
Signaling Pathways and Physiological Relevance
The sulfation of estrone by SULT1E1 is a critical control point in estrogen signaling. By converting active estrone to inactive this compound, SULT1E1 effectively reduces the pool of estrogens available to bind to and activate estrogen receptors (ERα and ERβ).
Estrogen Metabolism and Inactivation Pathway
The following diagram illustrates the central role of SULT1E1 in the metabolic pathway of estrogens.
References
- 1. A continuous assay for the spectrophotometric analysis of sulfotransferases using aryl sulfotransferase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of estrogen sulfation by SULT1E1 and PAPSS on the development of estrogen‐dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]
- 7. Universal Sulfotransferase Activity Kit Assay Principle: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
The Estrone Sulfate Reservoir: A Cornerstone of Postmenopausal Estrogen Physiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the postmenopausal state, the cessation of ovarian estrogen production dramatically alters the hormonal landscape. However, biologically significant levels of estrogens persist in peripheral tissues, driving both physiological processes and pathological conditions such as hormone-receptor-positive breast cancer. The estrone sulfate (E1S) reservoir hypothesis is central to understanding this phenomenon. This whitepaper provides a comprehensive technical overview of this hypothesis, positing that the large circulating pool of biologically inactive E1S serves as a crucial precursor for the local, intracellular synthesis of active estrogens in target tissues. This concept of "intracrinology" has profound implications for the development of novel therapeutic strategies targeting hormone-dependent diseases in postmenopausal women. This guide will delve into the quantitative data supporting this hypothesis, detail the experimental protocols used in its investigation, and visually articulate the key biochemical pathways and experimental workflows.
The Core Hypothesis: Intracrine Synthesis from a Circulating Reservoir
Following menopause, the ovaries cease to be the primary source of estrogen. Instead, the adrenal glands continue to produce dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, which are converted to androstenedione.[1][2] While some peripheral aromatization of androstenedione to estrone (E1) occurs, a key pathway for local estrogen production relies on the vast circulating reservoir of this compound (E1S).[3][4] E1S is the most abundant estrogen in the circulation of postmenopausal women, with plasma levels significantly higher than that of estradiol (E2).[4][5]
The core of the hypothesis lies in the uptake of inactive E1S by peripheral cells and its subsequent intracellular conversion to active estrogens. This process is governed by a series of enzymes, allowing for tissue-specific regulation of estrogenic activity without significantly altering circulating levels of active hormones.[1][6] This localized production and action of hormones is termed "intracrinology."[1][2]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies, illustrating the hormonal milieu in postmenopausal women and the pharmacokinetics of estrogen compounds.
Table 1: Circulating Hormone Levels in Postmenopausal Women
| Hormone | Mean Concentration (pg/mL) | Range (pg/mL) | Notes |
| This compound (E1S) | 178 ± 79 | 37 - 320 | Expressed as free estrone after hydrolysis.[5] |
| This compound (E1S) | 130 ± 30 | - | [7] |
| Estrone (E1) | 14.9 - 17.1 (baseline) | - | From a study on transdermal estradiol spray.[8] |
| Estradiol (E2) | < 15 | - | [9] |
| Estradiol (E2) | < 50 pmol/L | - | Clinical reference value.[10][11] |
| Total Estrone (tE1) | < 2.5 nmol/L | - | >85% is this compound. Clinical reference value.[10][11] |
Table 2: Pharmacokinetics of Orally Administered Estrogens in Postmenopausal Women
| Parameter | Piperazine this compound (PE1S) | Estradiol Valerate (E2V) |
| Dose | 2.5 mg/day | 2.0 mg/day |
| Circulating Estrogen Levels | Consistently higher | Lower than PE1S |
| Accumulation with Prolonged Administration | Yes (except for E2) | No |
| E1/E1S Ratio | Significantly lower | Higher than PE1S |
| Data from a randomized cross-over study in 8 postmenopausal women.[12] |
Table 3: Pharmacokinetics of a Transdermal Estradiol Spray (1.7%) in Postmenopausal Women (Day 14)
| Parameter | 1 Spray | 2 Sprays | 3 Sprays |
| This compound (E1S) | |||
| AUC (0-24h) (pg·h/mL) | 16,501 | 26,515 | 27,971 |
| Cmax (pg/mL) | 1100 | 1543 | 1657 |
| Cavg (pg/mL) | 688 | 1105 | 1166 |
| tmax (hours) | 9 (median) | 8 (median) | 10 (median) |
| Estrone (E1) | |||
| AUC (0-24h) (pg·h/mL) | 886 | 1208 | 1367 |
| Cmax (pg/mL) | 49.6 | 60.2 | 71.4 |
| Cavg (pg/mL) | 36.9 | 50.3 | 57.0 |
| tmax (hours) | 17 (median) | 10 (median) | 10 (median) |
| Estradiol (E2) | |||
| AUC (0-24h) (pg·h/mL) | 471 | 736 | 742 |
| Cmax (pg/mL) | 36 | 57 | 54 |
| tmax (hours) | 18-20 | 18-20 | 18-20 |
| AUC: Area under the curve, Cmax: Maximum concentration, Cavg: Average concentration, tmax: Time to maximum concentration.[8] |
Signaling Pathways and Experimental Workflows
The conversion of this compound to biologically active estradiol within a target cell is a multi-step process involving key enzymes.
Caption: Intracellular conversion of this compound to estradiol.
The diagram above illustrates the uptake of circulating this compound into a target cell. Inside the cell, steroid sulfatase (STS) hydrolyzes E1S to estrone (E1).[13] Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) converts E1 to the potent estrogen, estradiol (E2).[14] E2 can then bind to the estrogen receptor, leading to downstream transcriptional changes and biological effects. The reverse reaction, converting E1 back to E1S, is catalyzed by sulfotransferases (SULTs), allowing for intracellular regulation of active estrogen levels.[15]
Experimental Protocols
The investigation of the this compound reservoir hypothesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Measurement of this compound in Plasma/Serum
Objective: To quantify the concentration of this compound in the circulation of postmenopausal women.
Method 1: Radioimmunoassay (RIA) with Enzyme Hydrolysis [5][16]
-
Extraction of Free Estrogens: Plasma or serum samples are first extracted with an organic solvent, such as diethyl ether, to remove unconjugated estrogens.
-
Enzyme Hydrolysis: The aqueous phase containing the sulfated estrogens is incubated with sulfatase from Helix pomatia to hydrolyze this compound to estrone.
-
Isolation of Liberated Estrone: The liberated estrone is then extracted from the aqueous phase using an organic solvent.
-
Chromatographic Purification: The estrone-containing extract may be further purified using chromatography, for example, on a Celite column.
-
Radioimmunoassay: The purified estrone is quantified using a standard radioimmunoassay procedure, involving competitive binding with a radiolabeled estrone tracer to a specific antibody.
-
Calculation: The concentration of this compound in the original sample is calculated based on the amount of estrone measured after hydrolysis.
Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [17][18]
-
Solid-Phase Extraction: Estrone conjugates are isolated from serum samples using a solid-phase extraction technique.
-
Enzyme Hydrolysis: The isolated conjugates are subjected to enzyme hydrolysis to liberate free estrone.
-
Derivatization (Optional but common for GC): The liberated estrone is derivatized to enhance its volatility and improve its chromatographic and mass spectrometric properties.
-
GC-MS/MS Analysis: The sample is injected into a gas chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [19]
-
Sample Preparation: Serum or urine samples (less than 0.5 mL) are subjected to an extraction process.
-
Enzymatic Hydrolysis (for total estrogens): To measure the total concentration of estrogens (unconjugated, sulfated, and glucuronidated), the sample is treated with enzymes to hydrolyze the conjugates. This step is omitted if only unconjugated estrogens are to be measured.
-
Chemical Derivatization: A single chemical derivatization step is performed.
-
LC-MS/MS Analysis: The prepared sample is analyzed by liquid chromatography-tandem mass spectrometry for the concurrent measurement of multiple estrogens and their metabolites with high sensitivity and specificity.
In Vitro Conversion Assays in Tissue Homogenates
Objective: To demonstrate the conversion of this compound to estradiol in target tissues.[10][11][20]
-
Tissue Preparation: Freshly obtained tissue samples (e.g., from ovarian tumors or breast tissue) are homogenized in a suitable buffer.
-
Incubation: The tissue homogenates are incubated with a radiolabeled precursor, such as [3H]this compound, at a defined concentration and temperature (e.g., 37°C) for a specific period.
-
Extraction of Steroids: Following incubation, the reaction is stopped, and the steroids are extracted from the incubation mixture using an organic solvent.
-
Chromatographic Separation: The different steroid metabolites (e.g., [3H]estrone and [3H]estradiol) are separated from the precursor ([3H]this compound) and from each other using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the separated fractions corresponding to estrone and estradiol is measured using liquid scintillation counting.
-
Calculation: The rate of total hydrolysis (conversion of E1S) and the rate of [3H]E2 formation are calculated and typically expressed per milligram of protein or DNA in the tissue homogenate.
The following diagram outlines a typical experimental workflow for an in vitro conversion assay.
Caption: Workflow for in vitro conversion of E1S to E2.
Implications for Drug Development
The this compound reservoir hypothesis has significant implications for the development of therapies for hormone-dependent conditions in postmenopausal women, particularly breast cancer.
-
Targeting Steroid Sulfatase (STS): Since STS is the gateway enzyme for the conversion of E1S to active estrogens, inhibitors of STS represent a logical therapeutic target.[3][13] By blocking this enzyme, the local production of estrogens in tumors can be significantly reduced.
-
Intracrine-Specific Therapies: The concept of intracrinology suggests that therapies can be designed to act locally within target tissues without causing systemic hormonal side effects.[1][6]
-
Biomarkers: Circulating levels of E1S may serve as a biomarker for the total body pool of estrogen precursors and could potentially be used to stratify patients for endocrine therapies.
Conclusion
The this compound reservoir hypothesis provides a critical framework for understanding estrogen physiology in postmenopausal women. The large circulating pool of biologically inert E1S is now understood to be a key substrate for the local, intracrine production of active estrogens in peripheral tissues. This localized synthesis, driven by enzymes such as steroid sulfatase, allows for tissue-specific hormonal action and has profound implications for both normal physiology and the pathogenesis of hormone-dependent diseases. The quantitative data and experimental methodologies outlined in this guide underscore the robustness of this hypothesis and highlight novel avenues for therapeutic intervention in the postmenopausal population. For researchers and drug development professionals, a thorough understanding of the E1S reservoir and the principles of intracrinology is essential for the design of next-generation therapies targeting estrogen-driven conditions.
References
- 1. Intracrinology and menopause: the science describing the cell-specific intracellular formation of estrogens and androgens from DHEA and their strictly local action and inactivation in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of steroid sulfatase in local formation of estrogen in post-menopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Science of intracrinology in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 9. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics and biotransformation of orally administered oestrone sulphate and oestradiol valerate in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. immunotech.cz [immunotech.cz]
- 15. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 16. This compound concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of this compound in postmenopausal women: comparison of direct RIA and GC-MS/MS methods for monitoring response to endocrine therapy in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conversion of circulating this compound to 17beta-estradiol by ovarian tumor tissue: a possible mechanism behind elevated circulating concentrations of 17beta-estradiol in postmenopausal women with ovarian tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of Estrone Sulfate in Non-Cancerous Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S), the most abundant circulating estrogen in both men and postmenopausal women, has long been considered a biologically inert reservoir for more potent estrogens. However, a growing body of evidence implicates this steroid conjugate as a key player in the local regulation of estrogenic activity and, consequently, in the pathophysiology of numerous non-cancerous, hormone-dependent diseases. This technical guide provides a comprehensive overview of the current understanding of E1S's role in pathologies such as endometriosis, uterine fibroids, benign prostatic hyperplasia, and age-related conditions including osteoporosis and cognitive decline. We delve into the quantitative data, experimental methodologies, and intricate signaling pathways that underscore the significance of E1S in these conditions, offering valuable insights for future research and therapeutic development.
The Central Role of this compound Metabolism
This compound itself exhibits minimal binding affinity for estrogen receptors (ERs). Its pathological significance stems from its conversion to estrone (E1) and subsequently to the highly potent estradiol (E2) within target tissues. This biotransformation is orchestrated by a critical enzymatic pathway.
Key Enzymes and Transporters
-
Steroid Sulfatase (STS): This enzyme hydrolyzes E1S to E1, representing the rate-limiting step in the local production of active estrogens from the E1S pool.[1][2]
-
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes catalyze the interconversion of E1 and E2.
-
Estrogen Sulfotransferase (EST): This enzyme catalyzes the reverse reaction, converting E1 back to E1S, thereby regulating the local estrogenic environment.
-
Organic Anion-Transporting Polypeptides (OATPs): As a hydrophilic molecule, E1S requires active transport into cells. OATPs are a key family of transporters responsible for this uptake.[3]
The interplay between the expression and activity of these proteins dictates the intracellular concentration of active estrogens, thereby influencing cellular proliferation, inflammation, and other pathological processes.
This compound in Gynecological Disorders
Estrogen-dependent gynecological conditions are prime examples of the detrimental effects of dysregulated local estrogen metabolism.
Endometriosis
Endometriosis, the ectopic growth of endometrial tissue, is a classic estrogen-dependent disease.[4] Evidence suggests that endometriotic lesions can generate their own estrogen supply, contributing to their survival and proliferation.
Quantitative Data: Steroid Levels in Endometriosis
| Analyte | Endometriosis Patients (pg/mL) | Control Group (pg/mL) | p-value | Reference |
| Estrone (E1) | 54.66 | 73.52 | 0.229 | [4][5] |
| Estradiol (E2) | 29 | 35 | 0.815 | [4][5] |
| Estriol (E3) | 1.11 | 1.67 | 0.095 | [4][5] |
Note: While the levels of E1, E2, and E3 were lower in the serum of endometriosis patients in this particular study, the differences were not statistically significant. The local tissue concentrations and the ratios of these estrogens are often considered more pathologically relevant.
Studies have shown that steroid sulfatase (STS) mRNA expression can be significantly higher in endometriotic tissue compared to the normal endometrium, suggesting an enhanced local conversion of E1S to E1.[1][6]
Uterine Fibroids (Leiomyomas)
Uterine fibroids are benign tumors of the myometrium and are the most common pelvic tumors in women. Their growth is exquisitely sensitive to estrogens.
Quantitative Data: Steroid Sulfatase Activity in Uterine Tissues
| Tissue Type | STS Activity (nmol/hr/mg protein) | Reference |
| Leiomyoma | 0.49 ± 0.82 | [7] |
| Myometrium | 0.76 ± 0.10 | [7] |
| Endometrium overlying leiomyoma | 2.62 ± 0.29 | [7] |
| Normal Endometrium | 2.0 ± 0.24 | [7] |
Interestingly, while STS activity is lower in leiomyoma tissue itself compared to the endometrium, the endometrium overlying a fibroid exhibits significantly higher STS activity, suggesting a potential paracrine supply of estrogens to the tumor.[7]
This compound in Benign Prostatic Hyperplasia (BPH)
The prostate gland is another tissue where estrogens are now recognized to play a crucial role in the development of benign pathologies. In aging men, the balance between androgens and estrogens shifts, with a relative increase in estrogen levels, which is implicated in the pathogenesis of BPH.[8]
Quantitative Data: Serum Estrogen Levels in BPH
| Analyte | BPH Patients | Control Group | p-value | Reference |
| Total Estrone (E1 + E1S) | Significantly higher | < 0.05 | [9] | |
| This compound (E1S) (nmol/L ± SD) | 2.78 ± 2.12 | 2.11 ± 0.96 | Significant | [10] |
| Estrone (E1) (pmol/L ± SD) | 127.8 ± 56.4 | 113.8 ± 47.6 | Significant | [10] |
Studies have demonstrated that BPH tissue is capable of converting E1S to the biologically active estradiol, indicating a local mechanism for estrogen action.[11][12] The expression of specific OATP transporters, which facilitate the uptake of E1S into prostate cells, is also a critical factor.[3]
This compound in Age-Related Pathologies
Postmenopausal Osteoporosis
Estrogen deficiency is the primary cause of postmenopausal osteoporosis. While circulating estradiol levels are low after menopause, the local production of estrogens in bone from the large reservoir of E1S is crucial for maintaining bone homeostasis. In postmenopausal women, plasma E1S levels have been measured to be in the range of 37 to 320 pg/mL (expressed as free estrone), making it the most abundant circulating estrogen.[13] Studies have shown that treatment with this compound can effectively prevent bone loss in postmenopausal women.[14]
Cognitive Function
The role of estrogens in cognitive function is an area of active investigation. Some studies have suggested a potential link between estrone levels and cognitive performance in older women, although the findings are not always consistent.[15][16] One study on women with senile dementia of the Alzheimer's type found that their serum E1S levels were lower than in healthy controls, and treatment with conjugated estrogens (primarily E1S) showed some improvement in cognitive scores.[17]
Quantitative Data: Serum this compound in Senile Dementia of the Alzheimer's Type (SDAT)
| Group | Serum E1S (pg/mL ± SD) | Reference |
| SDAT Patients (pre-treatment) | 911 ± 156 | [17] |
| Normal Women | 1020 ± 216 | [17] |
Signaling Pathways
The conversion of this compound to estradiol in target tissues leads to the activation of classical estrogen receptor signaling pathways, which can have profound effects on cell proliferation, survival, and inflammation.
General Pathway of this compound Action
Estrogen Receptor Signaling in Uterine Fibroids
Estrogen Receptor Signaling in Endometriosis
Estrogen Receptor Signaling in Benign Prostatic Hyperplasia
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated E1S).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate E1S from other steroids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for E1S and the internal standard.
-
3. Data Analysis:
-
Quantify E1S concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of E1S.
Steroid Sulfatase (STS) Activity Assay in Tissue Homogenates
1. Tissue Homogenization:
-
Homogenize fresh or frozen tissue samples in a suitable buffer (e.g., Tris-HCl) on ice.
-
Centrifuge the homogenate to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine the tissue homogenate (containing a known amount of protein) with a buffer containing a saturating concentration of a radiolabeled substrate (e.g., [³H]-E1S).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
3. Product Extraction and Quantification:
-
Vortex the mixture to extract the hydrolyzed, unconjugated steroid (e.g., [³H]-E1) into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
4. Calculation of STS Activity:
-
Calculate the amount of product formed per unit of time per milligram of protein to determine the STS activity.
Quantification of OATP Transporter Expression by qPCR
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples or cultured cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, primers specific for the OATP transporter of interest (e.g., SLCO2B1, SLCO4A1), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target OATP and the housekeeping gene.
-
Calculate the relative expression of the OATP transporter using the ΔΔCt method.
Conclusion and Future Directions
The role of this compound in non-cancerous pathologies is a rapidly evolving field. It is now clear that E1S is not merely a passive reservoir but an active participant in the local fine-tuning of estrogenic signaling. The tissue-specific expression of STS, 17β-HSDs, and OATPs creates unique microenvironments where even small changes in the activity of these proteins can have significant pathological consequences.
For drug development professionals, targeting the components of the E1S metabolic pathway presents a promising therapeutic strategy. STS inhibitors, in particular, hold the potential to selectively block local estrogen production in diseased tissues without significantly altering systemic hormone levels, thereby minimizing side effects.
Future research should focus on:
-
Large-scale clinical studies to establish definitive correlations between serum and tissue E1S levels and the prognosis of these non-cancerous pathologies.
-
Further elucidation of the specific OATP isoforms involved in E1S uptake in different tissues and their potential as therapeutic targets.
-
Development of more potent and specific inhibitors of STS and other key enzymes in the local estrogen synthesis pathway.
A deeper understanding of the intricate role of this compound will undoubtedly pave the way for novel diagnostic and therapeutic approaches for a range of debilitating non-cancerous diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steroid sulfate sulfatase in human benign prostatic hyperplasia: characterization and quantification of the enzyme in epithelium and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of estrone-sulfate uptake modification in young and middle-aged rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Regulation of Sulfatase and Aromatase Pathways for Estrogen Production in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrone sulfatase activity in human uterine leiomyoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of estrogens in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Receptors and Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (E1S), a prognosis marker for tumor aggressiveness in prostate cancer (PCa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Metabolism of estrone sulphate by benign prostatic hyperplasia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma this compound levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum estrogen levels, cognitive performance, and risk of cognitive decline in older community women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vivo effects by this compound on the central nervous system-senile dementia (Alzheimer's type) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of a Prohormone: A Technical Guide to Estrone Sulfate and its Interaction with Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrone sulfate (E1S) is the most abundant circulating estrogen in postmenopausal women and a significant prohormone in premenopausal women, serving as a vast reservoir for the synthesis of more potent estrogens. While biologically inert itself with a negligible affinity for estrogen receptors (ERs), its influence on estrogenic signaling is profound. This technical guide provides an in-depth exploration of the mechanisms governing the cellular uptake of this compound, its metabolic activation, and the subsequent engagement of its metabolites with estrogen receptors α (ERα) and β (ERβ). Detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of the critical pathways are presented to support advanced research and drug development in estrogen-dependent pathologies.
The Indirect Pathway: How this compound Elicits Estrogenic Effects
This compound, a hydrophilic and negatively charged molecule, cannot passively diffuse across the lipophilic cell membrane. Its entry into target cells is an active, regulated process mediated by a family of membrane transporters. Once intracellular, E1S undergoes enzymatic conversion to biologically active estrogens, which then interact with nuclear estrogen receptors to modulate gene expression.
Cellular Uptake: The Role of Organic Anion-Transporting Polypeptides (OATPs)
The cellular uptake of this compound is a critical and often rate-limiting step in its biological action. This process is primarily facilitated by Organic Anion-Transporting Polypeptides (OATPs), a superfamily of solute carriers. Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, have been identified as transporters of E1S. The expression of these transporters is tissue-specific, providing a mechanism for differential estrogenic sensitivity in various parts of the body. In hormone-dependent breast cancer, for instance, the overexpression of certain OATPs is correlated with increased uptake of E1S and subsequent cell proliferation[1].
Metabolic Activation: A Two-Step Conversion to Potent Estrogens
Once inside the cell, this compound is metabolized in a two-step enzymatic cascade to produce the potent estrogen, estradiol (E2).
-
Desulfation by Steroid Sulfatase (STS): The first and pivotal step is the hydrolysis of the sulfate group from E1S by the enzyme steroid sulfatase (STS), yielding estrone (E1). This reaction is considered a key regulatory point in the local production of estrogens. The activity of STS is a critical determinant of the estrogenic environment within a tissue[2][3].
-
Conversion to Estradiol by 17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Estrone (E1) is a relatively weak estrogen. It is subsequently converted to the highly potent estrogen, estradiol (E2), by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs)[4].
Conversely, the enzyme estrogen sulfotransferase (SULT1E1) can catalyze the reverse reaction, converting estrone back to this compound, thereby modulating the intracellular pool of active estrogens[4]. This dynamic equilibrium underscores the intricate local control of estrogen signaling.
Interaction with Estrogen Receptors and Downstream Signaling
Estradiol, the final product of E1S metabolism, is a potent agonist for both estrogen receptor subtypes, ERα and ERβ. Upon ligand binding, the receptors undergo a conformational change, dimerize, and translocate to the nucleus. There, they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription. This genomic signaling pathway ultimately leads to changes in protein synthesis that drive physiological responses, including cell proliferation and differentiation.
Quantitative Analysis of Estrogen Receptor Interaction
The biological potency of this compound is indirectly determined by the binding affinity and transcriptional activity of its metabolites, estrone and estradiol. The following tables summarize key quantitative data for a comparative analysis.
Table 1: Comparative Binding Affinities for Human Estrogen Receptors (ERα and ERβ)
| Compound | Receptor | Binding Affinity (IC50/Ki, nM) | Relative Binding Affinity (%) (vs. Estradiol) |
| Estradiol (E2) | ERα | ~0.1 - 1 | 100 |
| ERβ | ~0.2 - 2 | 100 | |
| Estrone (E1) | ERα | ~1 - 10 | 10 - 20[4] |
| ERβ | ~5 - 25 | 4 - 10 | |
| This compound (E1S) | ERα | >1000 | <1[5] |
| ERβ | >1000 | <1[5] |
Table 2: Comparative Potency in Transcriptional Activation of ERα
| Compound | Assay System | EC50 (nM) | Relative Potency (%) (vs. Estradiol) |
| Estradiol (E2) | Luciferase Reporter Assay (MCF-7 cells) | ~0.01 - 0.1 | 100 |
| Estrone (E1) | Luciferase Reporter Assay (MCF-7 cells) | ~0.1 - 1 | 10 - 20 |
| This compound (E1S) | Luciferase Reporter Assay (MCF-7 cells) | >1000 (without STS activity) | <0.1 |
Table 3: Comparative Potency in Cell Proliferation (MCF-7 Cells)
| Compound | Assay System | EC50 (nM) | Relative Potency (%) (vs. Estradiol) |
| Estradiol (E2) | E-SCREEN Assay | ~0.001 - 0.01 | 100 |
| Estrone (E1) | E-SCREEN Assay | ~0.01 - 0.1 | 10 - 15 |
| This compound (E1S) | E-SCREEN Assay | ~1 - 10 | ~0.1 - 1 (dependent on STS activity)[6][7] |
Visualizing the Pathways and Protocols
To further elucidate the complex interactions of this compound, the following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.
Signaling and Metabolic Pathways
Caption: Metabolic activation and signaling pathway of this compound.
Experimental Workflows
Caption: Standard experimental workflows for assessing estrogenic activity.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with radiolabeled estradiol.
Materials:
-
[³H]-17β-Estradiol
-
Unlabeled 17β-estradiol, estrone, and this compound
-
Rat uterine tissue from ovariectomized rats
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation fluid and counter
Procedure:
-
Preparation of Uterine Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound (estradiol, estrone, or this compound) and a constant amount of uterine cytosol.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube and incubate for a short period. The charcoal adsorbs the unbound steroids. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the receptor-bound [³H]-17β-estradiol, to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol). The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to activate estrogen receptor-mediated gene transcription.
Materials:
-
ER-positive human cell line (e.g., MCF-7 or T47D) stably transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.
-
Cell culture medium, fetal bovine serum (charcoal-stripped to remove hormones).
-
Test compounds (estradiol, estrone, this compound).
-
Luciferase assay reagent containing luciferin.
-
Luminometer.
Procedure:
-
Cell Culture: Plate the reporter cells in a multi-well plate and allow them to attach. The cells are typically maintained in a phenol red-free medium with charcoal-stripped serum to minimize background estrogenic activity.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 18-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme produced in response to ER activation will catalyze the oxidation of luciferin, resulting in light emission.
-
Data Analysis: Measure the light output using a luminometer. Plot the luminescence intensity against the logarithm of the test compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of a compound by its ability to induce the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cells.
-
Cell culture medium (phenol red-free) and charcoal-stripped fetal bovine serum.
-
Test compounds (estradiol, estrone, this compound).
-
Reagents for quantifying cell number (e.g., DNA-binding fluorescent dye, protein assay reagents).
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in a medium containing charcoal-stripped serum for several days to arrest their growth and synchronize them in the G0/G1 phase of the cell cycle.
-
Cell Seeding and Treatment: Seed the hormone-deprived cells into a multi-well plate and, after they have attached, treat them with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for 6-7 days, allowing for multiple rounds of cell division in response to estrogenic stimulation.
-
Quantification of Proliferation: At the end of the incubation period, quantify the cell number in each well. This can be done by various methods, such as staining the cells with a DNA-binding dye (e.g., DAPI or Hoechst) and measuring fluorescence, or by measuring the total protein content.
-
Data Analysis: Generate a dose-response curve by plotting the cell number (or a proxy for it) against the logarithm of the test compound concentration. Calculate the EC50 value, representing the concentration that elicits a half-maximal proliferative response.
Conclusion
This compound is a critical, albeit indirect, player in estrogen signaling. Its biological activity is entirely dependent on its cellular uptake and subsequent metabolic conversion to estrone and the potent estrogen, estradiol. Understanding the kinetics of E1S transport by OATPs and the enzymatic activities of STS and 17β-HSDs in specific tissues is paramount for elucidating the local estrogenic environment and its role in both normal physiology and the progression of hormone-dependent diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of estrogen action and to develop novel therapeutic strategies targeting this important pathway.
References
- 1. This compound and dehydroepiandrosterone sulfate: Transactivation of the estrogen and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 3. Template:Relative affinities of estrogens for steroid hormone receptors and blood proteins - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of placental estrone sulfatase activity and MCF-7 breast cancer cell proliferation by estrone-3-amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of Estrone Sulfate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Estrone sulfate (E1S), the most abundant circulating estrogen in postmenopausal women, is a hydrophilic molecule that cannot passively diffuse across cell membranes.[1][2] Its entry into target cells is a critical, carrier-mediated process that precedes its conversion to active estrogens, thereby fueling the proliferation of hormone-dependent cancers. This guide provides a comprehensive overview of the primary transport proteins involved in E1S uptake, presents their kinetic parameters, details common experimental protocols for studying this process, and visualizes the key mechanisms and workflows. Understanding these transport systems is paramount for developing novel therapeutic strategies that target the hormonal axes of diseases like breast, endometrial, and colorectal cancer.
Core Uptake Mechanisms: Transporter Families
The cellular uptake of E1S is primarily facilitated by members of two major solute carrier (SLC) superfamilies: the Organic Anion Transporting Polypeptides (OATPs, encoded by SLCO genes) and the Organic Anion Transporters (OATs, encoded by SLC22A genes). A sodium-dependent transporter, SOAT, has also been identified as a key player.
Organic Anion Transporting Polypeptides (OATPs)
OATPs are multispecific, sodium-independent transporters that mediate the uptake of a wide range of amphipathic organic anions, including steroid conjugates, bile acids, and numerous drugs.[3] Several OATP members are crucial for E1S transport in various tissues.
-
OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3): Primarily expressed on the basolateral membrane of hepatocytes, these transporters are critical for the hepatic clearance of E1S from the bloodstream.[4] Their substrate specificities overlap, though E1S is often transported preferentially by OATP1B1.[5][6]
-
OATP2B1 (SLCO2B1): This transporter is expressed in various tissues, including the intestine, placenta, and breast cancer cells.[2][4][7] It often functions as a high-affinity transporter for E1S and its activity can be pH-dependent, showing increased transport in acidic conditions.[4]
-
OATP4A1 (SLCO4A1): Found to be the most abundantly expressed OATP in some colorectal cancer cell lines, OATP4A1 plays a significant role in E1S uptake in these cancers.[8]
-
Other OATPs: OATP1A2, OATP3A1, and OATP1C1 have also been identified as capable of transporting E1S.[9] Their expression in cancer tissues can be significantly higher compared to normal tissue, contributing to increased intratumoral estrogen levels.[10]
Organic Anion Transporters (OATs)
The OAT family consists of transporters that are key for renal and placental handling of smaller, more hydrophilic organic anions.
-
OAT4 (SLC22A11): Abundantly expressed in the placenta and the kidney, OAT4 is a high-affinity transporter for E1S and dehydroepiandrosterone sulfate (DHEAS).[2][8][11] It plays a crucial role in the transport of fetal-derived steroid sulfates.[2] OAT4 typically functions as an organic anion/dicarboxylate exchanger.[12]
Sodium-Dependent Organic Anion Transporter (SOAT)
-
SOAT (SLC10A6): Unlike the OATPs and OATs, SOAT is a sodium-dependent transporter with high specificity for sulfated steroids, including E1S.[13][14] Its expression has been clearly demonstrated in the ductal epithelium of breast tissue and in breast cancer, where it significantly enhances the sensitivity of cancer cells to E1S-stimulated proliferation.[13][15][16][17]
Quantitative Data: Kinetic Parameters of E1S Transport
The efficiency and affinity of E1S transport are defined by the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The following table summarizes key kinetic data from studies using various expression systems.
| Transporter | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Overall Uptake | T-47D Breast Cancer Cells | 7.6 | 172 | [1][2] |
| Caco-2 Intestinal Cells | 1.81 (high-affinity) | Not Specified | [4][18] | |
| OATP1B1 | HEK293 Cells | ~4.3 | Not Specified | [6][19] |
| OATP2B1 | HEK293 Cells (pH 6.0) | 1.56 | Not Specified | [4][18] |
| FlpIn-HEK293 Cells | ~20 | ~600 | [2] | |
| OAT4 | Xenopus Oocytes | 1.01 | Not Specified | [8] |
| FlpIn-HEK293 Cells | ~20 | ~600 | [2] | |
| SOAT (SLC10A6) | Transfected Cells | 12 | 585 | [15][16][20] |
| mOat6 (murine) | CHO Cells | 44.8 ± 7.3 | Not Specified | [21] |
| Xenopus Oocytes | 109.8 ± 22.6 | Not Specified | [21] |
Note: Kinetic parameters can vary significantly based on the expression system, cell type, pH, and specific experimental conditions.
Experimental Protocols
Studying E1S uptake typically involves in vitro assays using cell lines that endogenously express or are engineered to overexpress a specific transporter.
General Protocol for In Vitro E1S Uptake Assay
This protocol is a generalized methodology based on common practices for assays in transfected HEK293 cells or cancer cell lines.[22][23]
-
Cell Culture and Seeding:
-
Culture cells (e.g., HEK293, HCT116, T47D) in appropriate media. For hormone-related studies, culture cells in phenol-red free medium with charcoal-stripped fetal bovine serum for 48-72 hours prior to the experiment to reduce background estrogenic effects.
-
Seed cells onto 24- or 48-well plates at a density that ensures a confluent monolayer on the day of the experiment.
-
-
Uptake Experiment:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with a pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, adjusted to a physiological pH of 7.4, or a specific pH if studying pH-dependency).
-
Pre-incubate the cells in the transport buffer for 10-15 minutes at 37°C to equilibrate.
-
Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled [³H]this compound and unlabeled E1S. Concentrations should bracket the expected Km value.
-
Incubate for a predetermined time (e.g., 2, 5, 10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line and transporter.
-
-
Termination and Lysis:
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer to remove extracellular substrate.
-
Lyse the cells by adding a lysis buffer (e.g., RIPA buffer, 0.1 M NaOH, or 1% Triton X-100) to each well and incubating for 30 minutes.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add a scintillation cocktail and measure the intracellular radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the total protein concentration using a standard method like the BCA assay.
-
-
Data Analysis:
-
Calculate the uptake rate and express it as picomoles of E1S per milligram of protein per minute (pmol/mg/min).
-
For kinetic analysis, subtract the uptake values from control cells (transfected with an empty vector) from the values of transporter-expressing cells to determine transporter-specific uptake.
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Visualizations: Pathways and Workflows
Cellular Uptake and Signaling Pathway of this compound
The following diagram illustrates the primary mechanisms of E1S transport into a target cell and its subsequent conversion into active estradiol, which then engages with estrogen receptors to elicit a cellular response.
Caption: E1S uptake via transporters and subsequent conversion to estradiol.
Experimental Workflow for an In Vitro Uptake Assay
This diagram outlines the sequential steps involved in a typical radiolabeled E1S uptake experiment.
Caption: Workflow for a typical [³H]this compound uptake experiment.
Regulation of Transporter Expression
The expression of OATP and OAT transporters is tightly controlled by a network of nuclear receptors, which act as sensors for xenobiotics and endogenous ligands.
Caption: Transcriptional regulation of OATP transporters by nuclear receptors.
Conclusion
The transport of this compound into cells is a complex, multi-faceted process mediated by specific members of the OATP, OAT, and SOAT transporter families. The expression and function of these transporters are critical determinants of intracellular estrogen concentrations, particularly in hormone-sensitive tissues and cancers. The kinetic parameters highlight the high efficiency of these systems, and the established experimental protocols provide a robust framework for their investigation. For drug development professionals, these transporters represent promising therapeutic targets. Inhibiting E1S uptake could effectively starve hormone-dependent tumors of a key fuel source, offering a novel approach to cancer therapy. Further research into the specific regulation of these transporters in disease states will be crucial for translating this knowledge into clinical applications.
References
- 1. Organic anion transporting polypeptides (OATPs): regulation of expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional differences in steroid sulfate uptake of organic anion transporter 4 (OAT4) and organic anion transporting polypeptide 2B1 (OATP2B1) in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eighth and ninth transmembrane domains in organic anion transporting polypeptide 1B1 affect the transport kinetics of estrone-3-sulfate and estradiol-17beta-D-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OAT4 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Transport of steroid 3-sulfates and steroid 17-sulfates by the sodium-dependent organic anion transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 17. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Transport of this compound by the novel organic anion transporter Oat6 (Slc22a20) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | this compound Transport and Steroid Sulfatase Activity in Colorectal Cancer: Implications for Hormone Replacement Therapy [frontiersin.org]
- 23. frontiersin.org [frontiersin.org]
An In-Depth Technical Guide to the Enzymatic Conversion of Dehydroepiandrosterone Sulfate (DHEA-S) to Estrone Sulfate
Abstract: The conversion of dehydroepiandrosterone sulfate (DHEA-S) to estrone sulfate (E1-S) represents a critical metabolic pathway in human physiology, particularly in the peripheral, intracrine production of estrogens. This pathway is of significant interest in endocrinology and oncology, as it provides a source of active estrogens that can drive the proliferation of hormone-dependent cancers, such as those of the breast and prostate. This technical guide provides a detailed overview of the multi-step enzymatic cascade, the kinetics of the key enzymes involved, established experimental protocols for their analysis, and their relevance as therapeutic targets for drug development professionals.
The Multi-Step Enzymatic Pathway
The transformation of circulating DHEA-S into intracellular this compound is not a single reaction but a sequential cascade involving cellular transport and four distinct enzymatic steps. This process allows tissues to locally produce and regulate their estrogenic environment from an abundant adrenal precursor.
Step 1: Cellular Uptake of DHEA-S
DHEA-S is the most abundant steroid in human circulation.[1] Being a hydrophilic, sulfated molecule, it cannot passively diffuse across the lipophilic cell membrane.[1] Its entry into steroidogenic cells is an active process mediated by specific membrane transporters, primarily members of the organic anion-transporting polypeptide (OATP) family and sodium-dependent organic anion transporters (SOAT).[1][2] This transport mechanism is a crucial first step that makes circulating DHEA-S available for intracellular metabolism.[3]
Step 2: Hydrolysis of DHEA-S to DHEA by Steroid Sulfatase (STS)
Once inside the cell, the sulfate group is cleaved from DHEA-S by the enzyme steroid sulfatase (STS; EC 3.1.6.2).[4][5] This hydrolysis reaction converts the hormonally inactive DHEA-S into the active steroid dehydroepiandrosterone (DHEA).[5][6] STS is a membrane-bound enzyme located in the endoplasmic reticulum and is highly expressed in many hormone-dependent tumors.[4][5] The activity of STS is a rate-limiting step in this pathway and a key point of regulation.[5]
Step 3: Conversion of DHEA to Androstenedione by 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
DHEA is subsequently converted to androstenedione. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD; EC 1.1.1.145).[7][8][9] This enzyme is essential for the biosynthesis of all classes of hormonal steroids, including androgens and estrogens.[8] In humans, two primary isozymes exist: HSD3B1 is expressed in peripheral tissues, while HSD3B2 is found predominantly in the adrenal glands and gonads.[8][10]
Step 4: Aromatization of Androstenedione to Estrone (E1) by Aromatase (CYP19A1)
Androstenedione serves as a direct substrate for aromatase (CYP19A1; EC 1.1.14.14), the key enzyme in estrogen biosynthesis.[11] Aromatase, a member of the cytochrome P450 superfamily, catalyzes the irreversible aromatization of the androgen A-ring to produce the estrogen, estrone (E1).[11] This is a complex, three-step reaction involving sequential hydroxylations.[11][12][13] Like STS, aromatase is located in the endoplasmic reticulum.[11]
Step 5: Sulfation of Estrone to this compound (E1-S) by Estrogen Sulfotransferase (SULT1E1)
The final step is the conversion of estrone back into a sulfated, inactive form, this compound (E1-S). This reaction is catalyzed by the cytosolic enzyme estrogen sulfotransferase (SULT1E1; EC 2.8.2.4).[14][15][16] SULT1E1 transfers a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to estrone.[14] This sulfation increases the water solubility of the steroid and prevents it from binding to estrogen receptors, effectively creating a reversible, inactive reservoir of estrogen within the cell.[15][17]
References
- 1. Dehydroepiandrosterone Sulfate Directly Activates Protein Kinase C-β to Increase Human Neutrophil Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MP29-11: Targeting DHEA-S transport and steroid sulfatase for more efficient androgen deprivation therapy | AUA University [auau.auanet.org]
- 4. Steroid Sulfatase Deficiency and Androgen Activation Before and After Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dehydroepiandrosterone and its metabolites: differential effects on androgen receptor trafficking and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 8. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Clinical perspectives in congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetic analysis of the three-step steroid aromatase reaction of human cytochrome P450 19A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SULT1E1 - Wikipedia [en.wikipedia.org]
- 17. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
The Endocrinology of Aging: A Technical Guide to the Role of Estrone Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
As the global population ages, understanding the nuanced hormonal shifts that accompany this demographic transition is paramount for developing effective therapeutic strategies for age-related diseases. While the decline in ovarian estrogen production at menopause is a well-recognized hallmark of female aging, the endocrine story is far more complex. This whitepaper delves into the critical role of estrone sulfate (E1S), the most abundant circulating estrogen, as a key player in the endocrinology of aging. We will explore the concept of "intracrinology," where peripheral tissues utilize circulating precursors like dehydroepiandrosterone sulfate (DHEAS) and E1S to generate active estrogens locally. This localized production has profound implications for tissue-specific hormone action in bone, the brain, and adipose tissue, influencing both healthy aging and the pathogenesis of age-related conditions. This guide provides a comprehensive overview of the synthesis, metabolism, and transport of E1S, presents quantitative data on age-related changes in key steroid hormones, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction: Beyond Ovarian Estrogen
The traditional view of estrogen endocrinology centers on the ovaries as the primary source of estradiol (E2), the most potent estrogen. However, after menopause, and in men, the contribution of peripheral tissues to the body's estrogen milieu becomes predominant. This localized synthesis and action of hormones is termed intracrinology. In this paradigm, biologically inactive steroid precursors circulating in the blood are taken up by peripheral cells and converted into active hormones that exert their effects within the same cell or in neighboring cells, without significant release into the systemic circulation.
This compound (E1S) is a hydrophilic and biologically inactive steroid present in high concentrations in the bloodstream. Its long half-life allows it to function as a stable reservoir for the formation of active estrogens in target tissues.[1][2] This local conversion is particularly crucial in postmenopausal women, where it becomes a primary source of estrogens.[3] The adrenal steroid dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, are also key precursors, with their production declining significantly with age in a phenomenon often referred to as "adrenopause".[4][5]
Data Presentation: Age-Related Changes in Steroid Hormone Levels
The aging process is characterized by a significant decline in the circulating levels of several key steroid hormones. The following tables summarize quantitative data from various studies, illustrating these changes. It is important to note that concentrations can vary based on the assay used (e.g., radioimmunoassay vs. mass spectrometry) and the specific population studied.
Table 1: Serum Dehydroepiandrosterone Sulfate (DHEAS) Concentrations by Age and Sex
| Age Group (Years) | Mean DHEAS in Men (ng/mL) | Mean DHEAS in Women (ng/mL) |
| < 70 | 1006 | - |
| > 80 | 696 | - |
Data from a French community-based study.[6]
Table 2: Plasma Dehydroepiandrosterone (DHEA) Concentrations by Age and Sex
| Age Group (Years) | DHEA in Men (ng/mL) | DHEA in Women (ng/mL) |
| 18-40 | 1.33 - 7.78 | 1.33 - 7.78 |
| > 40 | 0.63 - 4.7 | 0.63 - 4.7 |
| Premenopausal (Median) | - | 3.0 |
| Postmenopausal (Median) | - | 1.67 |
Data compiled from studies on age-related DHEA decline.[1][5]
Table 3: Serum this compound (E1S) Concentrations in Women
| Group | Mean E1S (µg/L or ng/mL) |
| Follicular Phase | 0.96 |
| Luteal Phase | 1.74 |
| Postmenopausal (no HRT) | 0.13 |
| Postmenopausal (on oral HRT) | 2.56 |
Data from a study using a direct radioimmunoassay.[7][8]
Table 4: Serum Estrone (E1) and Estradiol (E2) Concentrations in Postmenopausal Women
| Hormone | Mean (SD) (pg/mL) | Median (IQR) (pg/mL) |
| Estrone (E1) | 24.7 (14.1) | 21 (15–31) |
| Estradiol (E2) | 5.41 (4.67) | 4.0 (2.4–6.7) |
Data from the MAP.3 breast cancer chemoprevention trial, measured by LC-MS/MS.[9] A study of women aged 70 and older found median E1 and detectable E2 levels to be 181.2 pmol/L and 22.0 pmol/L, respectively.[10]
The Intracrine Pathway of Estrogen Synthesis from this compound
The conversion of circulating E1S into biologically active estradiol within a peripheral tissue cell is a multi-step process involving specific transporters and enzymes.
Cellular Uptake of this compound
E1S is a hydrophilic anion and cannot passively diffuse across the lipophilic cell membrane.[1] Its entry into target cells is mediated by a family of active transport proteins known as organic-anion-transporting polypeptides (OATPs).[1] Several OATP isoforms are expressed in a tissue-specific manner, allowing for differential uptake of E1S into various tissues.[1]
Enzymatic Conversion to Estrone and Estradiol
Once inside the cell, E1S is hydrolyzed to estrone (E1) by the enzyme steroid sulfatase (STS) .[1] This is a critical activating step. Conversely, estrone can be re-sulfated back to E1S by estrogen sulfotransferases (SULTs) , which serves to inactivate the estrogen and create an intracellular reservoir.[1]
Estrone can then be converted to the more potent estradiol (E2) by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs) . This enzymatic activity is a key determinant of the overall estrogenic effect within the tissue.
The Role of Aromatase in Aging
In addition to the conversion from E1S, estrogens can be synthesized from androgens through the action of the enzyme aromatase . Aromatase expression in peripheral tissues, particularly adipose tissue, increases with advancing age and body weight.[2][11][12][13] This enzyme converts androstenedione to estrone and testosterone to estradiol, contributing to the pool of estrogens available in postmenopausal women and aging men.[8]
Downstream Signaling of Locally Produced Estrogens
The estradiol produced locally from this compound exerts its biological effects primarily through binding to two types of nuclear estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[14] These receptors are expressed in various tissues, and their relative abundance can determine the cellular response to estrogen. The signaling mechanisms can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling
The classical genomic pathway involves the binding of estradiol to ERα or ERβ in the cytoplasm or nucleus.[13] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it is not already there. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[11][15] This process can either activate or repress gene expression, leading to changes in protein synthesis and cellular function over hours to days.
Non-Genomic Signaling
Estrogens can also elicit rapid cellular responses that do not require gene transcription. These non-genomic effects are often mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm.[16] Upon estrogen binding, these receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[16][17] These rapid signals can influence a variety of cellular processes, including ion channel activity, calcium mobilization, and nitric oxide synthesis.
Experimental Protocols
Accurate measurement of this compound and the activity of related enzymes is crucial for research in this field. Below are outlines of key experimental methodologies.
Quantification of Serum this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid hormone quantification due to its high specificity and sensitivity.
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples (typically 100-200 µL) are treated with a solvent like acetonitrile to precipitate proteins.[18] An internal standard (e.g., a deuterated version of E1S) is added at this stage for accurate quantification.
-
Liquid-Liquid Extraction (Optional but common): The supernatant from the protein precipitation is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the steroids.[19]
-
Evaporation and Reconstitution: The organic layer containing the steroids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent.[19]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The steroids are separated on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with a modifier like ammonium fluoride and methanol/isopropanol).[20]
-
Mass Spectrometric Detection: The separated steroids are ionized (typically using electrospray ionization in negative mode for E1S) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] Specific precursor-to-product ion transitions for E1S and the internal standard are monitored for quantification.
-
Direct Radioimmunoassay (RIA) for this compound
RIA is a competitive binding assay that can also be used for E1S quantification.
-
Principle: A known quantity of radiolabeled E1S (e.g., with ¹²⁵I) competes with the unlabeled E1S in the sample for a limited number of binding sites on a specific anti-E1S antibody.[22]
-
Procedure:
-
Serum samples, calibrators, and controls are incubated in tubes coated with the anti-E1S antibody.[22]
-
¹²⁵I-labeled E1S is added to each tube.[22]
-
After incubation, the unbound tracer is removed by aspiration.[22]
-
The radioactivity of the bound tracer is measured in a gamma counter. The amount of radioactivity is inversely proportional to the concentration of E1S in the sample.[22]
-
A standard curve is generated from the calibrators to determine the E1S concentration in the samples.
-
Steroid Sulfatase (STS) Activity Assay
STS activity can be measured in tissue homogenates or cell lysates.
-
Principle: The assay measures the hydrolysis of a substrate by STS. A common method involves using a radiolabeled substrate like ³H-estrone sulfate.[23] Colorimetric kits are also commercially available.[24][25]
-
Procedure (using radiolabeled substrate):
-
Tissue homogenates or cell lysates are incubated with ³H-estrone sulfate.[23]
-
The reaction is stopped, and the product (³H-estrone) is separated from the substrate (³H-estrone sulfate), often by organic extraction.
-
The radioactivity of the product is measured by liquid scintillation counting to determine the enzyme activity.
-
Aromatase Activity Assay
Aromatase activity is often measured in adipose tissue stromal cells.
-
Principle: The most common method is the tritiated water-release assay. It measures the release of ³H₂O during the aromatization of [1-³H]androstenedione to estrone.[2]
-
Procedure:
-
Adipose stromal cells or tissue homogenates are incubated with [1-³H]androstenedione.[2]
-
After incubation, the reaction mixture is treated with charcoal to adsorb the remaining steroid substrate.
-
The aqueous phase, containing the ³H₂O produced, is then counted by liquid scintillation to determine the aromatase activity.[2]
-
Implications for Aging and Age-Related Diseases
The intracrine production of estrogens from E1S has significant physiological and pathological implications in the context of aging.
-
Bone Health: Local estrogen production in bone is crucial for maintaining bone mineral density in both postmenopausal women and aging men. Estrogens inhibit bone resorption by osteoclasts and promote bone formation by osteoblasts. A decline in the availability of precursors like DHEAS and E1S can contribute to age-related bone loss and osteoporosis.
-
Neuroprotection: Estrogens have known neuroprotective effects, and their local synthesis in the brain may play a role in cognitive function and the risk of neurodegenerative diseases like Alzheimer's disease. One study showed that treatment with conjugated estrogen (containing E1S) improved cognitive scores in women with senile dementia of the Alzheimer's type.[19]
-
Metabolic Health: Adipose tissue is a major site of peripheral estrogen synthesis, which can influence adipocyte function and inflammation. The age-related increase in aromatase activity in adipose tissue can alter the local hormonal environment.[8]
-
Cancer Risk: While local estrogen production is beneficial in some tissues, it can also promote the growth of hormone-sensitive cancers, such as breast and endometrial cancer.[26] The expression of STS and aromatase in these tissues can lead to elevated local estrogen concentrations, driving cancer cell proliferation.
Conclusion and Future Directions
This compound is not merely an inactive metabolite but a crucial reservoir for the local production of active estrogens in peripheral tissues, a process of fundamental importance in the endocrinology of aging. The concept of intracrinology highlights the need to look beyond systemic levels of active hormones and consider the tissue-specific regulation of steroid synthesis and action. For researchers and drug development professionals, this opens up new avenues for therapeutic intervention.
Future research should focus on:
-
Further elucidating the tissue-specific regulation of OATP transporters, steroid sulfatase, and aromatase in aging.
-
Developing targeted therapies that can modulate local estrogen production, for example, by inhibiting STS or aromatase in a tissue-specific manner for cancer therapy, or by enhancing local estrogen synthesis for bone health.
-
Investigating the full spectrum of non-genomic estrogen signaling in age-related physiological changes.
A deeper understanding of the role of this compound and intracrinology will be instrumental in developing novel strategies to promote healthy aging and treat a range of age-related diseases.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Effects of aging and obesity on aromatase activity of human adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal changes in dehydroepiandrosterone concentrations in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Age-Related Dehydroepiandrosterone Decline and Its Association with Well-Known Geriatric Syndromes: Is Treatment Beneficial? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baseline estrogen levels in postmenopausal women participating in the MAP.3 breast cancer chemoprevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrone Is a Strong Predictor of Circulating Estradiol in Women Age 70 Years and Older - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptors Alpha and Beta in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of action of estrogen receptors in vascular cells: relevance for menopause and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. beckmancoulter.com [beckmancoulter.com]
- 23. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. abcam.com [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Osteocyte Estrogen Receptor β (Ot‐ERβ) Regulates Bone Turnover and Skeletal Adaptive Response to Mechanical Loading Differently in Male and Female Growing and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Estrone Sulfate in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen in the human body and serves as a key reservoir for the production of more potent estrogens such as estradiol. Accurate and sensitive quantification of this compound in serum is crucial for various research areas, including endocrinology, oncology, and pharmacology. While immunoassays have traditionally been used, they can suffer from a lack of specificity due to cross-reactivity with other endogenous steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, accuracy, and sensitivity for the quantification of steroid hormones.[1][2]
This application note provides a detailed protocol for the quantification of this compound in human serum using a robust and sensitive LC-MS/MS method. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by a triple-quadrupole mass spectrometer operating in negative ion mode.
Experimental Protocols
Materials and Reagents
-
This compound sodium salt (analytical standard)
-
Estrone-2,3,4-d3-sulfate (d4-E1S) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Ammonium fluoride (NH4F)
-
Human serum (drug-free)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
Instrumentation
-
Liquid Chromatograph: An Agilent 1260 LC system or equivalent.[1]
-
Mass Spectrometer: An Agilent 6460 triple quadrupole mass spectrometer with a JetStream™ electrospray interface or equivalent.[1]
-
LC Column: A Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm column with a 3 mm guard column.[1]
Preparation of Standards and Quality Controls
Stock solutions of this compound and the internal standard are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the this compound stock solution into charcoal-stripped human serum to create a calibration curve spanning the desired concentration range.
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for sample preparation:
-
Sample Aliquoting: Pipette 50 µL of serum samples, calibrators, or QCs into a 96-well filter plate.[1]
-
Internal Standard Addition: Add 100 µL of acetonitrile containing the internal standard (e.g., 2.9 nmol/L of d4-E1S) to each well.[1]
-
Protein Precipitation: Shake the plate for 10 minutes at 1000 rpm to precipitate the serum proteins.[1]
-
Filtration: Filter the samples into a 96-well collection plate using a vacuum manifold.[1]
-
Dilution: Add 80 µL of deionized water to each well and mix by shaking at 1000 rpm for 5 minutes.[1]
-
Injection: The plate is then ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following LC-MS/MS conditions are optimized for the separation and detection of this compound:
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm |
| Guard Column | 3 mm |
| Mobile Phase A | 1 mM Ammonium Fluoride in Water |
| Mobile Phase B | 1 mM Ammonium Fluoride in Methanol:2-Propanol (3:1, v/v) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Gradient | A detailed gradient is described in the original research.[1] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 4500 V (Negative) |
| Nebulizer Pressure | 40 psi |
| Drying Gas Flow | 4 L/min |
| Drying Gas Temperature | 300 °C |
| Sheath Gas Flow | 11 L/min |
| Sheath Gas Temperature | 375 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (E1S) | 349.1 | 269.1 |
| d4-Estrone Sulfate (IS) | 353.1 | 273.1 |
Data Presentation
The quantitative performance of the LC-MS/MS method for this compound is summarized in the tables below, compiled from various validated methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Method Reference | Linearity Range | LLOQ |
| Dufour et al. (2021)[2][3][4] | 0.25–500 ng/mL | 0.5 ng/mL |
| ResearchGate Request PDF[5] | Not Specified | 7.8 pg/mL |
| Kushnir et al. (2020)[1][6] | Not Specified | 0.2 nmol/L |
Table 2: Precision and Accuracy
| Method Reference | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Dufour et al. (2021)[2] | QC Low, Medium, High | 1.5 - 10.6 | Not Specified | -9.8 to 9.6 |
| ResearchGate Request PDF[5] | Not Specified | < 10.5 | < 10.5 | < 5.0 |
| Kushnir et al. (2020)[6] | QC Low (1.0 nmol/L) | 6 | 12 | 83 - 98 |
| QC Medium (2.0 nmol/L) | 6 | 7 | ||
| QC High (3.0 nmol/L) | 4 | 6 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in serum.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for both clinical research and large-scale epidemiological studies. The superior performance of this method compared to traditional immunoassays will aid in a more accurate understanding of the role of this compound in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Estrone Sulfate ELISA Kit in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is a major circulating estrogen and serves as a reservoir for the formation of more potent estrogens, such as estradiol, within target tissues. In cell culture models, particularly in the context of hormone-dependent cancers and endocrine research, the measurement of E1S in the culture medium provides valuable insights into steroid metabolism, the efficacy of therapeutic agents, and the cellular response to hormonal stimuli. This document provides a detailed protocol and application notes for the quantification of this compound in cell culture media using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay. The assay is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a microplate coated with antibodies specific for this compound. During incubation, unbound components are washed away. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. The addition of a substrate solution leads to the development of color, the intensity of which is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, and the concentration of this compound in the samples is determined from this curve.[1][2][3][4][5]
Quantitative Data Summary
Several commercial ELISA kits are available for the quantification of this compound. The following table summarizes the key performance characteristics of some of these kits. Researchers should consult the manufacturer's instructions for the most accurate and up-to-date information.
| Kit Feature | Kit A | Kit B | Kit C | Kit D |
| Sensitivity | 26.4 pg/mL[1] | <0.51 ng/ml[4] | 1.88 ng/ml | 2.5 pg/mL |
| Assay Range | 40.96-4,000 pg/mL[1] | 1.56-100 ng/ml[4] | 3.125 ng/ml - 200 ng/ml | 2.5-1280 pg/mL |
| Sample Volume | 50 µL[1] | 50 µL[4] | 50 µL | Not Specified |
| Assay Time | ~2.5 hours[1] | ~2.5 hours[4] | Not Specified | ~2.5 hours |
| Reactivity | Species Independent[1] | Universal[4] | General | Not Specified |
Experimental Protocols
Materials Required (Not Supplied)
-
Single and multichannel pipettes with disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
-
Deionized or distilled water
-
Absorbent paper
-
Vortex mixer
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water as per the kit instructions.
-
Assay Diluent: If provided as a concentrate, dilute with deionized water according to the manufacturer's protocol.
-
All other reagents are typically provided ready-to-use. Allow all reagents to reach room temperature before use.
Standard Curve Preparation
-
Reconstitution: Reconstitute the this compound standard with the provided standard diluent to obtain a stock solution of a known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the same cell culture medium as your samples to create a standard curve. This helps to minimize matrix effects from the media components. If your cell culture medium contains phenol red, it is advisable to use phenol red-free medium for preparing the standards and for the final 24-48 hours of cell culture before sample collection.
-
A typical standard curve may range from 0 pg/mL (blank) to 4000 pg/mL, depending on the kit.
Sample Preparation (Cell Culture Supernatants)
-
Collect the cell culture medium from your experimental wells.
-
Centrifuge the collected medium at 1000 x g for 15 minutes to remove any cells and cellular debris.[6]
-
The clear supernatant can now be used directly in the assay. If high concentrations of this compound are expected, dilute the supernatant with the same type of cell culture medium used for the standard curve.
Assay Procedure
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Add Conjugate: Add 25 µL of the HRP-conjugated this compound to each well.
-
Add Antibody: Add 25 µL of the anti-estrone sulfate antibody to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
-
Add Substrate: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
Data Analysis and Calculation
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average absorbance of the blank (0 pg/mL standard) from the average absorbance of all other standards and samples.
-
Create a standard curve by plotting the average absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often recommended.
-
Determine the concentration of this compound in each sample by interpolating the sample's average absorbance value from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound competitive ELISA.
This compound Signaling Pathway (Sulfatase Pathway)
Caption: The sulfatase pathway illustrating the conversion of this compound to estradiol.
Troubleshooting Guide for Cell Culture Media Samples
| Problem | Possible Cause | Solution |
| High Background | Interference from phenol red in the cell culture medium.[2][7][8][9] | Use phenol red-free medium for the final 24-48 hours of cell culture and for preparing standards. |
| Cross-reactivity with components in fetal bovine serum (FBS). | Use charcoal-stripped FBS to reduce the levels of endogenous steroids. Include a "media only" control to determine the background level of E1S in your culture medium. | |
| Low or No Signal | Low cell number or short incubation time leading to undetectable levels of E1S. | Increase cell seeding density or extend the culture period. Concentrate the cell culture supernatant using a centrifugal filter device. |
| Degradation of this compound in the sample. | Store collected supernatants at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles. | |
| Poor Reproducibility | Inconsistent cell growth or treatment effects across wells. | Ensure uniform cell seeding and treatment application. |
| Pipetting errors. | Use calibrated pipettes and change tips for each standard and sample. | |
| Matrix Effects | Components in the cell culture medium (e.g., proteins, salts) interfere with the assay. | Prepare the standard curve in the same type of cell culture medium as the samples. If interference persists, you may need to dilute your samples in the assay buffer provided with the kit. Perform a spike and recovery experiment to assess matrix effects. |
References
- 1. arborassays.com [arborassays.com]
- 2. Screening for hybridomas producing antibodies to steroid hormone receptors: interference from phenol red in the hybridoma culture supernates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. biocompare.com [biocompare.com]
- 5. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 6. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring Estrone Sulfate in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone sulfate (E1S) is a major circulating estrogen and serves as a reservoir for the more biologically active estrone (E1) and estradiol (E2). The conversion of E1S to E1 is catalyzed by the enzyme steroid sulfatase (STS), which is ubiquitously expressed in various tissues. In hormone-dependent cancers, such as breast cancer, the local conversion of E1S to active estrogens can be a significant driver of tumor growth. Therefore, the accurate measurement of E1S levels in tissue homogenates is crucial for understanding the local estrogen environment and for the development of novel therapeutics targeting estrogen signaling.
This document provides detailed application notes and protocols for the measurement of this compound in tissue homogenates using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison
The choice of analytical method for measuring this compound in tissue homogenates depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and cost.
| Feature | ELISA | LC-MS/MS |
| Principle | Competitive immunoassay based on antibody-antigen recognition. | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. |
| Sensitivity | Typically in the low pg/mL range.[1][2] | High sensitivity, often in the sub-pg/mL to low pg/mL range.[2] |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids.[3][4] | High specificity due to the separation of analytes before detection. |
| Sample Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming per sample. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Relatively simple to perform with basic laboratory skills. | Requires specialized training and expertise in mass spectrometry. |
Data Presentation
The following tables summarize quantitative data for this compound levels in human breast tissue, comparing normal and cancerous tissues.
Table 1: this compound (E1S) and Estradiol (E2) Concentrations in Post-menopausal Breast Tissue (pmol/g)
| Analyte | Tumor Tissue (a) | Surrounding Tissue (b) | Distant Normal Tissue (c) |
| This compound (E1S) | 454 +/- 110 | 259 +/- 90 | 237 +/- 65 |
| Estradiol (E2) | 388 +/- 106 | 224 +/- 48 | 172 +/- 80 |
| Data presented as mean +/- SEM. The values of E1S and E2 were significantly higher in the tumor tissue than in the area considered as normal.[5] |
Table 2: Performance Characteristics of Analytical Methods
| Method | Analyte | Sample Type | Lower Limit of Quantification (LLOQ) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) |
| LC-MS/MS | Multiple Steroids | Tissue Homogenates | 0.03 - 0.2 pg/µL | < 9.94 | < 9.94 | 87.2 - 114.2 |
| LC-MS/MS | This compound | Serum | 7.8 pg/mL | < 10.5 | < 5.0 | 93 - 110[2] |
| ELISA | Estrone | Serum | - | < 10.6 | < 10.5 | - |
| CV = Coefficient of Variation |
Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol describes the general procedure for preparing tissue homogenates for subsequent this compound extraction and analysis.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater, Potter-Elvehjem, or polytron)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest and immediately place it on ice.
-
Wash the tissue with ice-cold PBS to remove any blood or debris.[6]
-
Weigh the tissue and record the weight.
-
Mince the tissue into small pieces using a sterile scalpel.
-
Add the minced tissue to a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue).[6]
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled tube.
-
The tissue homogenate is now ready for steroid extraction or can be stored at -80°C for later analysis.
Protocol 2: this compound Measurement by ELISA
This protocol provides a general workflow for a competitive ELISA to measure this compound in tissue homogenates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, conjugate, wash buffer, substrate, and stop solution)
-
Tissue homogenate (prepared as in Protocol 1)
-
Assay buffer (provided in the kit or as recommended)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Sample Preparation: Dilute the tissue homogenate in the provided assay buffer. The optimal dilution factor should be determined empirically for each tissue type to ensure the this compound concentration falls within the standard curve range.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard according to the kit instructions.
-
Assay Procedure: a. Add 50 µL of standards, diluted samples, and blank (assay buffer) to the appropriate wells of the pre-coated microplate.[6] b. Add 50 µL of the HRP-conjugated this compound to each well.[7] c. Add 50 µL of the anti-estrone sulfate antibody to each well (except the blank). d. Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking. e. Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[6] f. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[6] g. Add 50 µL of Stop Solution to each well to stop the reaction.[6]
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. d. Multiply the calculated concentration by the dilution factor to obtain the final concentration in the tissue homogenate.
Protocol 3: this compound Measurement by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of this compound from tissue homogenates using LC-MS/MS. Method optimization will be required for specific instrumentation and tissue types.
Materials:
-
Tissue homogenate (prepared as in Protocol 1)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Chloroform
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Extraction: a. To 100 µL of tissue homogenate, add a known amount of the internal standard solution. b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8] c. Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.[8] d. Transfer the supernatant to a new tube. e. For further cleanup, perform a liquid-liquid extraction by adding an equal volume of chloroform, vortexing, and collecting the upper aqueous/organic layer after centrifugation. Alternatively, use a solid-phase extraction (SPE) protocol.[9]
-
Solid Phase Extraction (SPE) - Optional but Recommended: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the extracted sample onto the cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities. d. Elute the this compound with a higher concentration of organic solvent (e.g., 90% methanol). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Inject the reconstituted sample onto a C18 analytical column.
- Use a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile).[10] b. Mass Spectrometry (MS/MS):
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Data Analysis: a. Quantify the this compound concentration by calculating the peak area ratio of the analyte to the internal standard. b. Generate a calibration curve using standards of known concentrations and determine the concentration of this compound in the samples.
Visualization of Pathways and Workflows
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. tokyofuturestyle.com [tokyofuturestyle.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Estrone Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing stable isotope-labeled estrone sulfate in metabolic studies. This compound (E1S) is a major circulating estrogen and serves as a reservoir for the more biologically active estrone (E1) and estradiol (E2).[1][2][3] The use of stable isotope-labeled E1S, such as deuterated this compound (d-E1S), allows for accurate tracing and quantification of its metabolic fate in complex biological systems, overcoming the challenges of measuring endogenous levels.[4]
Synthesis of Deuterated this compound (d-E1S)
The synthesis of deuterated this compound is a crucial first step for its use in metabolic studies. A common approach involves the deuteration of estrone at a non-exchangeable position, followed by sulfation.[4] This protocol outlines the synthesis of d4-estrone sulfate.
Protocol:
-
Deuteration of Estrone:
-
Dissolve estrone in a deuterated solvent system, such as methanol-d4 (MeOD), containing a base like sodium deuteroxide (NaOD).[4]
-
Stir the reaction mixture at room temperature to facilitate deuterium exchange at the enolizable C-16 position.[4] The progress of the reaction can be monitored by mass spectrometry to confirm the incorporation of deuterium atoms.
-
-
Sulfation of Deuterated Estrone:
-
Dissolve the deuterated estrone in a suitable solvent like pyridine.
-
Add a sulfating agent, such as sulfur trioxide pyridine complex, to the solution.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Quench the reaction with water.
-
Extract the d-estrone sulfate using an appropriate organic solvent.
-
Purify the product using column chromatography on silica gel.
-
-
Salt Formation and Final Purification:
-
Neutralize the purified d-estrone sulfate with a solution of sodium bicarbonate or sodium hydroxide to form the sodium salt.[4]
-
Further purify the sodium salt using solid-phase extraction (SPE) with a polymeric reversed-phase or anion exchange cartridge.[4]
-
Wash the cartridge with water to remove salts and elute the final product with methanol.[4]
-
Evaporate the solvent to obtain the purified deuterated sodium this compound.[4]
-
Confirm the identity, purity, and isotopic enrichment of the final product using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
In Vivo Metabolic Studies in Animal Models
This protocol describes a constant infusion method to study the metabolism of this compound in an animal model (e.g., rhesus monkey), which can be adapted for other species.[5]
Experimental Protocol:
-
Animal Preparation:
-
Acclimate adult female rhesus monkeys to the experimental conditions.
-
On the day of the experiment, anesthetize the animal and insert catheters into a peripheral vein for infusion and into an artery for blood sampling.
-
-
Infusion of Labeled this compound:
-
Prepare a sterile solution of deuterated this compound (e.g., d4-E1S) in a suitable vehicle like saline.
-
Administer a pulse injection of [3H]this compound to determine the initial volume of distribution.[5]
-
Follow with a constant infusion of d4-E1S for a specified period, for example, 240 minutes.[5]
-
-
Blood Sampling:
-
Collect arterial blood samples at predetermined time points during and after the infusion (e.g., 15, 30, 60, 120, 300, and 1440 minutes post-injection for the pulse dose).[5]
-
For the constant infusion, collect three blood samples during the last hour of the infusion.[5]
-
Collect blood in tubes containing an anticoagulant (e.g., heparin) and immediately place on ice.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the plasma samples for the concentrations of d4-E1S, d4-estrone, and d4-estradiol using a validated LC-MS/MS method (see Section 4).
-
-
Data Analysis:
-
Calculate the metabolic clearance rate (MCR) and conversion ratios of d4-E1S to its metabolites.[5]
-
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the metabolism of deuterated this compound in human liver microsomes, providing insights into hepatic metabolic pathways.[6][7]
Experimental Protocol:
-
Incubation Mixture Preparation:
-
Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the deuterated this compound substrate.
-
Incubate the reaction mixture at 37°C for a specified time period.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of deuterated metabolites, such as hydroxylated and keto derivatives of estrone.[6]
-
LC-MS/MS Quantification of this compound and its Metabolites
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of deuterated this compound and its metabolites in biological matrices.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold solvent like acetonitrile is often sufficient.[9][10]
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower limits of quantification, SPE can be used for sample cleanup and concentration.
-
Add an appropriate internal standard (e.g., a different isotopologue of this compound) to all samples, calibrators, and quality controls before processing.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium fluoride or ammonium hydroxide, is typically used.[11]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
Quantitative Data Summary
| Parameter | Human (In Vivo) | Rhesus Monkey (In Vivo) | Human Liver Microsomes (In Vitro) |
| Metabolic Clearance Rate (MCR) of E1S | 157 L/day (range 70-292)[1][2][3][12] | 42.0 +/- 2.9 L/day (pulse injection); 67.5 +/- 8.3 L/day (infusion)[5] | Not Applicable |
| Conversion of E1S to Estrone ([ρ]SE1) | 0.21[1][2][3] | 43.6 +/- 3.4%[5] | Metabolites include 2-OH-E1, 4-OH-E1, 16α-OH-E1[6] |
| Conversion of E1S to Estradiol ([ρ]SE2) | 0.014[1][2][3] | - | - |
| Conversion of Estrone to E1S ([ρ]E1S) | 0.54[1][2][3] | 33.5 +/- 6.6%[5] | - |
| Conversion of Estradiol to E1S ([ρ]E2S) | 0.65[1][2][12] | 0.054 +/- 0.016[5] | - |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vivo metabolic study workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Production Rate and Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH-dependent metabolism of estrone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen metabolism in rat liver microsomal and isolated hepatocyte preparations--I. Metabolite formation and irreversible binding to cellular macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols for Animal Models in Estrone Sulfate-Driven Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing various animal models to study the role of estrone sulfate (E1S) in the progression of breast cancer. The included methodologies are designed to facilitate research into the mechanisms of hormone-dependent tumor growth and the evaluation of novel therapeutic agents targeting the steroid sulfatase (STS) pathway.
Introduction
This compound, a major circulating estrogen in postmenopausal women, serves as a crucial reservoir for the formation of potent estrogens within breast tumor tissues.[1][2] The enzyme steroid sulfatase (STS) facilitates the conversion of E1S to estrone (E1), which is subsequently converted to the highly estrogenic estradiol (E2) by 17β-hydroxysteroid dehydrogenase (17β-HSD).[2][3] This localized production of E2 can stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[3] Animal models are indispensable tools for investigating this pathway and for the preclinical assessment of STS inhibitors.[4][5]
Signaling Pathway: this compound Metabolism and Action in Breast Cancer
The conversion of circulating this compound into estradiol within a breast cancer cell leads to the activation of the estrogen receptor and subsequent downstream signaling, promoting tumor growth.
Caption: this compound (E1S) metabolic pathway in breast cancer cells.
Animal Models for Studying this compound in Breast Cancer
Several animal models are available to investigate the role of this compound in breast cancer, each with distinct advantages and applications.
Chemically-Induced Mammary Tumor Models
The N-nitrosomethylurea (NMU)-induced rat model is a classic method for studying hormone-dependent breast cancer.[6][7] These tumors are often ER+ and respond to hormonal manipulation.[6]
Experimental Protocol: NMU-Induced Mammary Tumors in Rats
-
Animal Strain: Female Sprague-Dawley rats are commonly used.[8][9]
-
Carcinogen Preparation: Dissolve NMU in acidified saline (pH 4.0-5.0) immediately before use to prevent degradation.
-
Induction: At 50-60 days of age, administer a single intravenous or intraperitoneal injection of NMU at a dose of 50 mg/kg body weight.[6][7]
-
Tumor Monitoring: Palpate the mammary glands weekly, starting 4 weeks after injection, to monitor for tumor development. Measure tumor dimensions with calipers.
-
Hormonal Manipulation: To study the specific effects of this compound, animals can be ovariectomized to remove the primary source of endogenous estrogens. Following ovariectomy, E1S can be administered via continuous infusion using osmotic pumps.
Cell Line-Derived Xenograft (CDX) Models
CDX models involve the implantation of established human breast cancer cell lines into immunodeficient mice.[10][11] MCF-7 and T47D are ER+ cell lines that are frequently used and require estrogen supplementation for tumor growth.[10][12]
Experimental Protocol: MCF-7 Xenograft Model
-
Animal Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice.
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a slow-release β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank of each mouse.[13] Alternatively, injectable estradiol valerate can be used.[14][15]
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[13]
-
Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the mammary fat pad.[10][13]
-
This compound Administration: For studies investigating E1S, ovariectomized mice can be used with E1S provided in the drinking water or via injection, following tumor establishment with estradiol.
-
Tumor Measurement: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Caption: Workflow for establishing a Cell Line-Derived Xenograft (CDX) model.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[11][16] These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor.[17][18]
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Animal Strain: Highly immunodeficient mice, such as NOD/SCID or NSG mice, are required.
-
Estrogen Supplementation: For ER+ breast tumors, implant a β-estradiol pellet as described for CDX models.
-
Tumor Tissue Processing: Obtain fresh, sterile tumor tissue from surgery or biopsy. Place it in a preserving medium on ice. Mince the tissue into small fragments (1-2 mm³).[17]
-
Implantation: Anesthetize the mouse and make a small incision over the mammary fat pad. Create a small pocket and insert a single tumor fragment. Suture or clip the incision.
-
Passaging: Once the tumor reaches a sufficient size (e.g., 1000-1500 mm³), it can be excised, fragmented, and re-implanted into new host mice for cohort expansion.
-
Tumor Monitoring: Regularly monitor tumor growth with calipers.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data from studies using these animal models.
Table 1: Effect of this compound on Tumor Growth in NMU-Induced Rat Mammary Carcinoma [1]
| Treatment Group | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) |
| Castrate Control | 100 ± 15 | 95 ± 20 |
| This compound (low dose) | 150 ± 25 | 210 ± 30 |
| This compound (high dose) | 165 ± 30 | 240 ± 35 |
| Estradiol | 180 ± 28 | 275 ± 40 |
*Statistically significant increase compared to castrate control.
Table 2: Conversion of Radiolabeled this compound in NMU-Induced Rat Tumors [1]
| Time Point | Conversion to Estrone (%) | Conversion to Estradiol (%) |
| Day 7 | 18 - 26 | 9 - 16 |
| Day 10 | 18 - 26 | 9 - 16 |
| Day 14 | 18 - 26 | 9 - 16 |
Table 3: Effect of this compound on MCF-7 Cell Proliferation (In Vitro) [3]
| Treatment | Effect on Cell Number (at 6 days) | S-Phase Stimulation |
| Control | Baseline | Baseline |
| 0.1 nM E1S | No significant increase | Stimulated |
| 100 nM E1S | Significant increase | Stimulated |
Table 4: Effect of Steroid Sulfatase Inhibitors on Hormone Levels and Cell Proliferation (In Vitro) [19]
| Treatment (MCF-7/T47D cells) | Estradiol Concentration | 5α-dihydrotestosterone Concentration | DNA Synthesis |
| STX64 (STS inhibitor) | ↓ 26% | ↓ 3% | ↓ ~20% |
| EM1913 (STS inhibitor) | ↓ 26% | ↓ 3% | ↓ ~20% |
Key Experimental Protocols
Protocol 1: Hormone Measurement in Plasma and Tumor Tissue
-
Sample Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animal with saline before excising the tumor. Snap-freeze plasma and tumor samples in liquid nitrogen and store at -80°C.
-
Tissue Homogenization: Homogenize a weighed portion of the tumor tissue in an appropriate buffer on ice.
-
Hormone Extraction: For plasma and tissue homogenates, perform a solvent extraction (e.g., with methanol or diethyl ether) to separate steroids from proteins.[20]
-
Quantification: Use commercially available ELISA or radioimmunoassay (RIA) kits for the specific quantification of this compound, estrone, and estradiol.[21] Follow the manufacturer's instructions for the assay procedure.
Protocol 2: Cell Proliferation Assay
-
BrdU Incorporation Assay:
-
Administer 5-bromo-2'-deoxyuridine (BrdU) to the animals via intraperitoneal injection 2 hours before sacrifice.
-
Excise and fix the tumors in formalin, then embed in paraffin.
-
Perform immunohistochemistry on tissue sections using an anti-BrdU antibody to detect cells that have incorporated BrdU during DNA synthesis.
-
Quantify the percentage of BrdU-positive cells to determine the proliferation index.
-
-
Ki-67 Staining:
These detailed application notes and protocols provide a framework for researchers to effectively utilize animal models in the study of this compound's role in breast cancer. The selection of the appropriate model will depend on the specific research question, available resources, and the desired translational relevance.
References
- 1. This compound stimulates growth of nitrosomethylurea-induced breast carcinoma in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potential source of estradiol in human breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of steroid sulfatase inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. N-nitrosomethylurea as mammary gland carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraductal administration of N-methyl-N-nitrosourea as a novel rodent mammary tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-nitrosomethylurea as mammary gland carcinogen in rats. | Semantic Scholar [semanticscholar.org]
- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 15. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. The Chorioallantoic Membrane Xenograft Assay as a Reliable Model for Investigating the Biology of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Estrone Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrone sulfate (E1S) is a major circulating estrogen and a key biomarker in various physiological and pathological states. Accurate quantification of E1S in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development.[1] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional methods by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma and urine, ensuring high recovery and reproducibility for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a sulfated conjugate of estrone and serves as a reservoir for more potent estrogens.[2] Its measurement in biological fluids like plasma and urine is essential for understanding estrogen metabolism and its role in various health conditions. However, the presence of complex matrices necessitates an efficient sample clean-up method to ensure accurate and sensitive quantification.[1][3] Solid-phase extraction has emerged as a robust and efficient technique for the purification and concentration of steroid metabolites from these complex biological matrices.[1] This protocol details the use of reversed-phase SPE for the effective isolation of this compound.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 or polymeric sorbents (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide
-
Formic Acid
-
Internal Standard (e.g., d4-Estrone Sulfate)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Preparation
Plasma/Serum: A simple protein precipitation step is often employed prior to SPE to remove larger proteins.
Urine: For the analysis of total this compound (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave the sulfate group.
Solid-Phase Extraction Workflow
A generalized workflow for the solid-phase extraction of this compound is depicted below. Specific volumes and concentrations may need to be optimized based on the sample volume and expected analyte concentration.
References
Application Notes and Protocols for Estrone Sulfate Radioimmunoassay
Introduction
Estrone sulfate (E1S) is the most abundant circulating estrogen in the human body and serves as a crucial reservoir for the production of more potent estrogens, such as estradiol.[1][2] Accurate measurement of E1S levels is vital for assessing estrogen status and has significant implications for research in endocrinology, oncology, and reproductive medicine.[3][4] Radioimmunoassay (RIA) offers a highly sensitive and specific method for the quantification of E1S in biological samples.[5][6][7] This document provides detailed application notes and protocols for the development and validation of a competitive radioimmunoassay for the detection of this compound.
Biological Pathway
This compound itself is biologically inactive.[1] It is transported into cells via organic-anion-transporting polypeptides (OATPs).[1][8] Within the cell, steroid sulfatase (STS) removes the sulfate group, converting E1S into estrone (E1).[8] Estrone can then be converted to the potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1][8] This pathway is a significant source of estrogens in peripheral tissues, particularly in postmenopausal women.[4]
Figure 1. Cellular uptake and conversion of this compound.
Experimental Principles
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled E1S (the tracer) competes with the unlabeled E1S present in the sample or standard for a limited number of binding sites on a specific anti-E1S antibody. As the concentration of unlabeled E1S in the sample increases, the amount of radiolabeled E1S that binds to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of E1S in unknown samples can be determined.
Figure 2. General workflow of the this compound radioimmunoassay.
Materials and Reagents
-
Estrone-3-sulfate sodium salt
-
Bovine Serum Albumin (BSA)
-
Anti-E1S Antiserum (produced in-house or commercially sourced)
-
¹²⁵I-labeled this compound (prepared in-house or commercially sourced)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dextran-coated charcoal
-
Gamma counter
-
Polypropylene assay tubes
Experimental Protocols
Production of Anti-Estrone Sulfate Antiserum
A highly specific antiserum is critical for a reliable RIA.[5] This protocol outlines the generation of polyclonal antibodies in rabbits.
1.1. Preparation of the Immunogen:
-
Synthesize an this compound derivative, such as E1S-6-(O-carboxymethyl) oxime, to serve as a hapten.[6]
-
Conjugate the hapten to a carrier protein, like Bovine Serum Albumin (BSA), using a standard coupling reaction (e.g., carbodiimide method).
-
Purify the resulting E1S-BSA conjugate by dialysis against PBS to remove unreacted components.
-
Characterize the conjugate to determine the hapten-to-carrier protein ratio.
1.2. Immunization Protocol:
-
Emulsify the E1S-BSA conjugate with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject New Zealand white rabbits with the emulsion at multiple subcutaneous sites.
-
Administer booster injections with the conjugate emulsified in Freund's incomplete adjuvant every 4-6 weeks.
-
Collect blood samples 10-14 days after each booster to screen for antibody titer and specificity.
-
Once a high titer of specific antibodies is achieved, collect a larger volume of blood and separate the serum.
-
Purify the IgG fraction from the antiserum using protein A/G chromatography if necessary.
-
Store the antiserum in aliquots at -20°C or below.
Preparation of ¹²⁵I-Labeled this compound (Tracer)
Radiolabeling of a histamine-E1S derivative is a common method for producing a high specific activity tracer.
2.1. Synthesis of this compound-Histamine Conjugate:
-
Synthesize an activated form of this compound, such as estrone-3-sulfate-6-CMO.
-
Couple this derivative to histamine.
-
Purify the resulting this compound-histamine conjugate.
2.2. Iodination Procedure:
-
Use the Chloramine-T or Iodogen method for radioiodination.[9]
-
In a shielded vial, combine the this compound-histamine conjugate, Na¹²⁵I, and the oxidizing agent (Chloramine-T or Iodogen).
-
Allow the reaction to proceed for a short period (e.g., 60 seconds).
-
Stop the reaction by adding a reducing agent, such as sodium metabisulfite.
-
Purify the ¹²⁵I-labeled E1S-histamine from free iodine and unreacted components using a separation technique like Sephadex column chromatography or HPLC.[10]
-
Determine the specific activity of the tracer and store it at 4°C, protected from light.
Radioimmunoassay Procedure
-
Assay Setup:
-
Label polypropylene tubes for standards, controls, and unknown samples (in duplicate).
-
Prepare a series of E1S standards with known concentrations ranging from the expected lower to upper limits of the assay.
-
-
Pipetting:
-
Add 100 µL of standard, control, or sample to the corresponding tubes.
-
Add 100 µL of ¹²⁵I-E1S tracer to all tubes.
-
Add 100 µL of the diluted anti-E1S antiserum to all tubes except the non-specific binding (NSB) tubes. Add assay buffer to the NSB tubes instead.
-
-
Incubation:
-
Vortex all tubes gently and incubate for a specified time and temperature (e.g., 2 hours at 37°C or overnight at 4°C) to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
Prepare a cold suspension of dextran-coated charcoal.
-
Add 500 µL of the charcoal suspension to each tube to adsorb the free (unbound) ¹²⁵I-E1S.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the tubes at 4°C to pellet the charcoal.
-
-
Counting:
-
Decant the supernatant, which contains the antibody-bound ¹²⁵I-E1S, into clean tubes.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Construct a standard curve by plotting the percentage of bound tracer as a function of the E1S concentration for the standards.
-
Determine the E1S concentration in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
-
Assay Performance and Validation
A newly developed RIA must be rigorously validated to ensure its accuracy and reliability. The following tables summarize key performance characteristics of a typical E1S RIA.[3][11]
Table 1: Assay Precision
| Sample Pool | Mean E1S (µg/L) | Intra-assay CV (%) | Inter-assay CV (%) |
| Low | 0.35 | 9.2 | 8.8 (at 0.076 µg/L) |
| Medium | 9.0 | 4.5 | 5.1 (at 0.5 µg/L) |
| High | 60.0 | 4.6 | 5.5 (at 12 µg/L) |
CV: Coefficient of Variation
Table 2: Assay Sensitivity and Specificity
| Parameter | Value |
| Detection Limit | 0.009 µg/L |
| Dynamic Range | 0.05 - 90 µg/L |
| Cross-reactivity with Estrone | < 5% |
| Cross-reactivity with Estradiol | < 5% |
| Cross-reactivity with DHEAS | < 0.01% |
Table 3: Linearity of Dilution and Recovery
| Parameter | Result |
| Linearity of Dilution | 80 - 105% of expected values |
| Recovery of Spiked E1S | 82 - 102% |
Conclusion
This document provides a comprehensive guide for the development and implementation of a radioimmunoassay for this compound. The detailed protocols and performance data serve as a valuable resource for researchers and professionals in drug development and clinical diagnostics. The high sensitivity and specificity of this RIA make it a robust tool for the accurate quantification of E1S in various biological matrices, contributing to a better understanding of estrogen metabolism and its role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (medication) - Wikipedia [en.wikipedia.org]
- 3. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific radioimmunoassay of this compound. Application to measurement in male plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific radioimmunoassay for this compound in plasma and urine without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling - Radioisotopes labeling services | Chelatec [chelatec.com]
- 10. (125)I-Labelled 2-Iodoestrone-3-sulfate: synthesis, characterization and OATP mediated transport studies in hormone dependent and independent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Estrone Sulfate as a Urinary Biomarker
Introduction
Estrone sulfate (E1S), the most abundant circulating estrogen in humans, serves as a significant reservoir for more potent estrogens.[1][2][3] Its long half-life and stable concentration in plasma make it an attractive biomarker.[1] The analysis of this compound in urine offers a non-invasive method to assess estrogen exposure and metabolism. These application notes provide a comprehensive overview of the utility of urinary this compound as a biomarker in various research and clinical settings, including oncology, reproductive health, and bone metabolism. Detailed protocols for its quantification using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also presented.
Biological Role and Signaling Pathway
This compound is a biologically inactive precursor that can be converted to the active estrogens, estrone (E1) and subsequently 17β-estradiol (E2), through the sulfatase pathway.[1] This pathway is crucial for local estrogen production in target tissues like the breast.[1] In this pathway, E1S is taken up by cells via organic anion transporting polypeptides (OATPs).[1] Inside the cell, the steroid sulfatase (STS) enzyme hydrolyzes E1S to estrone (E1).[1] Estrone can then be converted to the highly potent estradiol (E2) by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] Conversely, estrogens can be inactivated through sulfonation by sulfotransferases (SULTs).[1] This balance between sulfation and desulfation is critical in regulating the levels of active estrogens in tissues.[4]
Applications of Urinary this compound as a Biomarker
Oncology
This compound has been investigated as a potential biomarker for hormone-associated cancers, particularly breast cancer.[2][5] Elevated levels of E1S may contribute to the growth of estrogen-dependent tumors by providing a source for the local synthesis of active estrogens.[1] Studies have explored the role of urinary estrogen metabolites in assessing breast cancer risk.[6][7][8][9] For instance, some research suggests a correlation between higher levels of certain estrogen-DNA adducts in urine and an increased risk of breast cancer.[8] The measurement of urinary E1S could aid in risk stratification and in monitoring the response to hormonal therapies such as aromatase inhibitors.[2][10]
Reproductive Health
The quantification of urinary this compound is a valuable non-invasive tool for monitoring pregnancy in various animal species. During pregnancy, the feto-placental unit produces large amounts of estrogens, leading to a significant increase in E1S concentrations.
-
Cattle: Urinary E1S levels rise significantly around 80 to 100 days after insemination, making it a reliable indicator of pregnancy status and fetal viability.[11][12]
-
Pigs: E1S can be detected in urine as early as 20 to 30 days post-mating, offering an accurate method for pregnancy detection.[13][14]
-
Horses: E1S levels in urine and serum are used to confirm pregnancy, typically after day 60 of gestation.[14][15]
Bone Metabolism
Estrogens play a critical role in maintaining bone density.[16] After menopause, the decline in estrogen levels is a major contributor to osteoporosis.[17] Since estrone is the predominant estrogen in postmenopausal women, and E1S is its main circulating form, urinary E1S levels may serve as a biomarker for assessing osteoporosis risk.[18] Studies have shown that estrogen replacement therapy, including the administration of this compound, can prevent bone loss in postmenopausal women.[19][20] Lower levels of estrone have been associated with an increased risk of incident fractures.[18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the measurement of this compound.
Table 1: Specifications of Commercial this compound ELISA Kits
| Parameter | Arbor Assays E1S ELISA Kit[21] | Invitrogen E1S ELISA Kit[22] |
| Sample Types | Serum, plasma, fecal extracts, urine, tissue culture media | Fecal extract, plasma, serum, supernatant, urine |
| Assay Range | Not specified | 40.96 - 4000 pg/mL |
| Sensitivity | Not specified | 26.4 pg/mL |
| Sample Volume (Urine) | Not specified | 50 µL (diluted) |
| Intra-assay CV | Not specified | 4.2% |
| Inter-assay CV | Not specified | 8.5% |
| Assay Time | 2.5 hours | 2.5 hours |
Table 2: Reference Ranges for this compound in Serum
Note: Urinary reference ranges are not well-established; serum ranges are provided for context. Levels can vary significantly based on the analytical method used.
| Population | Phase | Reference Range (pg/mL) | Source |
| Adult Males | - | 231 - 2125 | Quest Diagnostics[3] |
| Premenopausal Females | Follicular | 192 - 2950 | Quest Diagnostics[3] |
| Luteal | 282 - 5049 | Quest Diagnostics[3] | |
| Postmenopausal Females | - | 42 - 846 | Quest Diagnostics[3] |
Table 3: Reported Urinary this compound Concentrations in Pregnancy (Dairy Cows)
| Days Post-Insemination | Urinary E1S Concentration (ng/mL) |
| 80 - 100 days | ~7.7 - 8.3 |
| Peak (before parturition) | ~40 |
| 2 days post-parturition | Basal levels |
| Source: Animal Bioscience[11] |
Experimental Protocols
Protocol 1: Quantification of Urinary this compound by ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[21][22]
Methodology
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.
-
Sample Preparation: Dilute urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically but often starts at 1:8 or higher.[23]
-
Assay Procedure: a. Pipette standards, controls, and diluted urine samples into the appropriate wells of the microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[21][22] b. Add the this compound-peroxidase conjugate to each well.[21][22] c. Add the polyclonal antibody specific for this compound to each well to initiate the competitive binding reaction.[21][22] d. Incubate the plate at room temperature for approximately 2 to 2.5 hours, typically with shaking.[21][22] e. Wash the plate multiple times with the prepared wash buffer to remove unbound conjugate and antibody. f. Add the TMB substrate to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light. A blue color will develop. g. Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the color intensity.[21]
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
This protocol describes a general method for the sensitive and specific quantification of urinary E1S and other estrogen metabolites.[10][24][25]
Methodology
-
Sample Preparation: a. Hydrolysis (for total metabolites): To measure total (conjugated and unconjugated) estrogens, an enzymatic hydrolysis step is required.[6][26] Incubate a urine sample (e.g., 0.5 mL) with a β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 4.0) overnight at 37°C.[26] b. Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., E1S-d4) before extraction to correct for matrix effects and procedural losses. c. Solid-Phase Extraction (SPE): i. Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.[25] ii. Load the pre-treated urine sample onto the cartridge. iii. Wash the cartridge with a weak organic solvent to remove polar interferences.[25] iv. Elute the analytes with a stronger organic solvent like methanol or acetonitrile.[25]
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).[25] b. Reconstitute the dried extract in a small volume of the initial mobile phase.[25]
-
Derivatization (Optional): To improve ionization efficiency and sensitivity for certain estrogens, a derivatization step (e.g., with dansyl chloride) can be performed.[27]
-
LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample into an HPLC or UHPLC system. Separate the analytes on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.[24][25] b. Mass Spectrometry: i. Ionize the column effluent using an electrospray ionization (ESI) source, typically in negative ion mode for sulfated steroids.[10] ii. Analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for E1S and its internal standard for high selectivity and sensitivity.[10]
-
Data Analysis: a. Integrate the chromatographic peaks for the analyte and the internal standard. b. Prepare a calibration curve by analyzing standards of known concentrations. c. Calculate the concentration of E1S in the urine sample based on the peak area ratio relative to the internal standard and the calibration curve.
Conclusion
Urinary this compound is a promising non-invasive biomarker with diverse applications in research and clinical diagnostics. Its role as a reservoir for potent estrogens makes it a valuable indicator of local estrogen synthesis and overall estrogenic activity. Standardized and validated methods, such as ELISA and LC-MS/MS, allow for its reliable quantification in urine samples. Further research is warranted to establish definitive clinical reference ranges and to fully elucidate its potential in the early detection and management of conditions like breast cancer and osteoporosis.
References
- 1. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. Urinary estrogens and estrogen metabolites and subsequent risk of breast cancer among premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNMC researchers find evidence in simple urine test that estrogen derivative may initiate breast, prostate and other cancers | Newsroom | University of Nebraska Medical Center [unmc.edu]
- 9. Urinary Estrogen Metabolites, Active and Sedentary Behaviors, and Breast Cancer Risk - NCI [dceg.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. ab :: Animal Bioscience [animbiosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of urinary and plasma estrone sulphate concentrations from pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 16. Estrone (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Biochemical Markers of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hcplive.com [hcplive.com]
- 19. Treatment with oral estrone sulphate in the female climacteric. III. Effects on bone density and on certain biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arborassays.com [arborassays.com]
- 22. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. unitedchem.com [unitedchem.com]
- 26. data.biotage.co.jp [data.biotage.co.jp]
- 27. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for Cell-Based Assays of Steroid Sulfatase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can then be further converted into potent estrogens and androgens, which play crucial roles in the development and progression of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][4][5][6] Consequently, STS has emerged as a significant therapeutic target for the treatment of these malignancies.
These application notes provide detailed protocols for various cell-based assays to measure STS activity and to screen for potential inhibitors. The described methods include radiometric, fluorescent, and liquid chromatography-mass spectrometry (LC-MS/MS) based assays, suitable for both basic research and high-throughput screening applications.
Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancers
The "sulfatase pathway" is a key mechanism for the local production of estrogens in hormone-dependent tumors, particularly in postmenopausal women.[7] Circulating inactive steroid sulfates, primarily E1S and DHEAS, are transported into cancer cells and hydrolyzed by STS to generate active steroids that can stimulate tumor growth.
Experimental Protocols
Radiometric Assay for STS Activity in Intact Cells
This protocol is a classic and highly sensitive method for determining STS activity by measuring the conversion of a radiolabeled substrate to its unconjugated form.
Experimental Workflow:
Materials:
-
Cell lines with endogenous STS activity (e.g., MCF-7, T-47D, LNCaP, C4-2B).
-
Cell culture medium and supplements.
-
Radiolabeled substrate: [6,7-³H]this compound ([³H]E1S) or [7-³H]Dehydroepiandrosterone sulfate ([³H]DHEAS).
-
Unlabeled E1S or DHEAS.
-
STS inhibitors (for IC50 determination).
-
Phosphate buffered saline (PBS).
-
Organic solvent (e.g., toluene, diethyl ether).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Inhibitor Treatment (Optional): For inhibitor studies, remove the culture medium and pre-incubate the cells with various concentrations of the test compound in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.
-
Substrate Addition: Prepare the reaction mixture containing the radiolabeled substrate. A typical final concentration is 20 µM, consisting of a tracer amount of [³H]E1S or [³H]DHEAS mixed with unlabeled E1S or DHEAS.[8]
-
Incubation: Add the reaction mixture to each well and incubate for a predetermined time (e.g., 4 hours) at 37°C in a humidified incubator.
-
Reaction Termination and Extraction: Terminate the reaction by adding an organic solvent (e.g., 1 mL of toluene) to each well. The unconjugated steroids will be extracted into the organic phase.
-
Phase Separation: Vigorously mix the contents of the wells and then allow the phases to separate. Freezing the aqueous layer can facilitate the removal of the organic phase.
-
Scintillation Counting: Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed (in pmol) based on the specific activity of the radiolabeled substrate. Normalize the activity to the protein concentration or cell number in each well. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Fluorescent Assay for STS Activity in Live Cells
This method utilizes a fluorogenic substrate that becomes fluorescent upon hydrolysis by STS, allowing for real-time monitoring of enzyme activity in living cells.
Materials:
-
Cell lines with endogenous STS activity.
-
Live-cell imaging medium.
-
Fluorogenic STS substrate (e.g., 4-methylumbelliferyl sulfate (4-MUS) or a two-photon ratiometric probe).[6][9]
-
STS inhibitors.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Inhibitor Treatment (Optional): Pre-incubate cells with STS inhibitors in live-cell imaging medium.
-
Substrate Loading: Add the fluorogenic substrate to each well at a final concentration optimized for the specific probe and cell line.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the increase in fluorescence intensity over time. For imaging, acquire images at regular intervals using a fluorescence microscope.
-
Data Analysis: The rate of fluorescence increase is proportional to the STS activity. Calculate the initial velocity of the reaction. For inhibitor studies, determine the IC50 values from the dose-response curves.
LC-MS/MS-Based Assay for STS Activity
This highly specific and sensitive method quantifies the formation of unconjugated steroids from their sulfated precursors in cell culture.
Experimental Workflow:
Materials:
-
Cell lines with STS activity.
-
Unlabeled substrates (DHEAS or E1S).
-
Internal standards (deuterated DHEA and E1).
-
Solvents for extraction (e.g., ethyl acetate, hexane).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency and incubate with the substrate (e.g., 1 µM DHEAS) in the presence or absence of STS inhibitors for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect both the cell culture medium and the cell lysate.
-
Internal Standard Spiking: Add a known amount of deuterated internal standards to each sample to correct for extraction losses and matrix effects.
-
Steroid Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the complex biological matrix.[10][11]
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to separate and quantify the substrate (DHEAS/E1S) and the product (DHEA/E1).[12][13][14][15]
-
Data Analysis: Calculate the concentration of the product formed and normalize it to the protein content or cell number. Determine the percentage of substrate conversion and the IC50 values for the inhibitors.
Data Presentation
Table 1: IC50 Values of Steroid Sulfatase Inhibitors in MCF-7 Breast Cancer Cells
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| Irosustat (STX64) | Radiometric (Intact Cells) | [³H]E1S | 0.04 | [4] |
| Coumarin Sulfamate Derivative 1 | Radiometric (Intact Cells) | [³H]E1S | 0.08 | [4] |
| Coumarin Sulfamate Derivative 2 | Radiometric (Intact Cells) | [³H]E1S | 0.12 | [4] |
| Compound 8b (Arylazopyrazole) | MTT Assay (Proliferation) | - | 3,000 | [7] |
| Compound 14 (Arylazopyrazole) | MTT Assay (Proliferation) | - | 4,000 | [7] |
Note: MTT assays measure cell proliferation, which is an indirect measure of STS inhibition's downstream effects.
High-Throughput Screening (HTS) of STS Inhibitors
The described cell-based assays can be adapted for high-throughput screening to identify novel STS inhibitors from large compound libraries.
Key Considerations for HTS:
-
Assay Miniaturization: Assays are typically performed in 384- or 1536-well plates to increase throughput and reduce reagent costs.
-
Automation: Robotic liquid handling systems are used for compound dispensing, reagent addition, and plate handling to ensure reproducibility and high throughput.[8]
-
Data Management: A robust data management system is essential for tracking compound information, assay results, and performing statistical analysis.
-
Assay Choice: Fluorescent or luminescent assays are generally preferred for HTS due to their sensitivity, speed, and homogenous format.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the cell-based evaluation of steroid sulfatase activity. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Radiometric assays offer high sensitivity, fluorescent assays are well-suited for HTS and live-cell imaging, while LC-MS/MS provides the highest specificity and detailed metabolic information. These tools are invaluable for advancing our understanding of STS biology and for the discovery and development of novel therapeutics targeting hormone-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Achieving the ratiometric imaging of steroid sulfatase in living cells and tissues with a two-photon fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methodological approach to the intracrine study and estimation of DHEA and DHEA-S using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples | SLU publication database (SLUpub) [publications.slu.se]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Monitoring Estrone Sulfate in Response to Aromatase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aromatase inhibitors (AIs) are a class of drugs that potently suppress estrogen biosynthesis and are a cornerstone in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] These drugs inhibit the aromatase enzyme, which is responsible for converting androgens to estrogens.[1][3] Monitoring the efficacy of AIs is crucial for optimizing treatment and overcoming resistance. Estrone sulfate (E1S), the most abundant circulating estrogen, serves as a valuable biomarker for assessing aromatase inhibitor activity.[4][5] Its longer half-life and higher plasma concentrations compared to estradiol (E2) and estrone (E1) make it a more stable and easily measurable marker of total estrogen exposure.[5][6] These application notes provide detailed protocols for the quantification of this compound in response to aromatase inhibitor therapy, utilizing both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Aromatase Inhibitors
Aromatase inhibitors function by blocking the final step in estrogen synthesis, the aromatization of androgens.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androstenedione and testosterone to estrone and estradiol, respectively, a reaction catalyzed by the aromatase enzyme.[3] By inhibiting this enzyme, AIs lead to a significant reduction in circulating estrogen levels, thereby depriving hormone receptor-positive breast cancer cells of the growth-promoting stimuli.[3][7] The binding of estrogen to the estrogen receptor (ER) initiates a signaling cascade that promotes tumor cell proliferation.[3] AIs effectively interrupt this pathway.
However, resistance to aromatase inhibitors can develop through various mechanisms. One such mechanism involves the upregulation of steroid sulfatase (STS), an enzyme that converts this compound into estrone, providing an alternative source of estrogen for cancer cells.[8][9]
Caption: Signaling pathway of aromatase inhibitors and a key resistance mechanism.
Experimental Protocols
Quantification of this compound using ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and widely used method for quantifying this compound in various biological samples, including serum and plasma.[10][11] Commercial ELISA kits are readily available and provide a convenient platform for this analysis. The following is a generalized protocol based on commercially available competitive ELISA kits.
Principle: This is a competitive immunoassay where E1S in the sample competes with a fixed amount of enzyme-labeled E1S for a limited number of binding sites on an anti-E1S antibody. The amount of enzyme-labeled E1S bound to the antibody is inversely proportional to the concentration of E1S in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.[12]
Materials:
-
Estrone-3-Sulfate (E1S) ELISA Kit (e.g., from Arbor Assays, Invitrogen)[10][11]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Absorbent paper
Protocol:
-
Sample Preparation:
-
Assay Procedure (based on Arbor Assays and Invitrogen kits): [10][11]
-
Bring all reagents to room temperature before use.
-
Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add the E1S-peroxidase conjugate to each well.
-
Add the anti-E1S antibody to each well to initiate the competitive binding reaction.
-
Incubate the plate for a specified time (typically 2 hours) at room temperature, often with shaking.[10][11]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[13]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of E1S in the samples by interpolating their absorbance values on the standard curve.
-
Caption: General workflow for this compound quantification by ELISA.
Quantification of this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity compared to immunoassays for the quantification of steroids like this compound.[14][15] This method is particularly useful for accurately measuring the very low levels of estrogens in patients treated with aromatase inhibitors.[16]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Samples are first extracted and purified, then injected into an LC system where E1S is separated from other components. The eluent is then introduced into a mass spectrometer, where E1S is ionized, fragmented, and detected based on its specific mass-to-charge ratio.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid or ammonium formate)
-
Internal standard (e.g., deuterated E1S)
-
Sample extraction materials (e.g., solid-phase extraction cartridges or liquid-liquid extraction solvents)
Protocol (General approach):
-
Sample Preparation:
-
To a plasma or serum sample, add an internal standard (deuterated E1S).
-
Perform protein precipitation, often with a cold organic solvent like acetonitrile.[14]
-
For cleaner samples, a liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction (SPE) can be employed.[15][16]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution on a C18 column.
-
Ionize the eluting compounds using an appropriate ionization source, typically electrospray ionization (ESI) in negative mode for E1S.[16]
-
Perform tandem mass spectrometry by selecting the precursor ion for E1S and its characteristic product ions for detection and quantification (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for E1S and the internal standard.
-
Calculate the ratio of the E1S peak area to the internal standard peak area.
-
Quantify the concentration of E1S in the samples using a calibration curve prepared with known concentrations of E1S and the internal standard.
-
Caption: General workflow for this compound quantification by LC-MS/MS.
Data Presentation
The following tables summarize key performance characteristics of the described analytical methods for this compound quantification.
Table 1: Comparison of ELISA and LC-MS/MS for this compound Quantification
| Parameter | ELISA | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic Separation & Mass Detection |
| Specificity | Good, but potential for cross-reactivity | Very High |
| Sensitivity | pg/mL to ng/mL range[10][11] | Sub pg/mL to pg/mL range[16] |
| Throughput | High (96-well plate format) | Lower, but can be automated |
| Cost per Sample | Lower | Higher |
| Instrumentation | Microplate Reader | LC-MS/MS System |
| Sample Volume | Typically 1-50 µL[11] | Variable, can be low |
Table 2: Performance Characteristics of a Representative this compound ELISA Kit
| Parameter | Value | Reference |
| Assay Range | 40.96 - 4,000 pg/mL | [11] |
| Sensitivity | 26.4 pg/mL | [10][11] |
| Sample Types | Serum, Plasma, Urine, Fecal Extracts, Tissue Culture Media | [10][11] |
| Intra-assay CV | 4.2% | [11] |
| Inter-assay CV | 8.5% | [11] |
| Assay Duration | ~2.5 hours | [10] |
Table 3: Performance Characteristics of a Representative LC-MS/MS Method for this compound
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.3333 pg/mL | [16] |
| Linear Range | 0.05 - 300 pg/injection | [16] |
| Sample Type | Human Plasma | [16] |
| Extraction Method | Diethylether extraction followed by immunosorbent purification | [16] |
| Ionization Mode | Electrospray Ionization (ESI) | [16] |
Conclusion
Monitoring this compound levels is a valuable tool for assessing the pharmacodynamic effect of aromatase inhibitors and for investigating potential mechanisms of resistance. Both ELISA and LC-MS/MS are robust methods for the quantification of E1S, with the choice of method depending on the specific requirements for sensitivity, specificity, throughput, and cost. The provided protocols offer a foundation for researchers to implement these assays in their studies.
References
- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Plasma this compound concentrations and genetic variation at the CYP19A1 locus in postmenopausal women with early breast cancer treated with letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive assay for measurement of plasma estrone sulphate in patients on treatment with aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of this compound to Cell Proliferation in Aromatase Inhibitor (AI) -Resistant, Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Liquid Chromatography for the Separation of Estrogen Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of estrogen conjugates using liquid chromatography (LC), primarily coupled with tandem mass spectrometry (LC-MS/MS). It is intended to guide researchers, scientists, and professionals in drug development in the analysis of these critical biological molecules.
Estrogens are a class of steroid hormones that play a crucial role in a wide range of physiological processes. In the body, estrogens and their metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion. The accurate measurement of these estrogen conjugates is essential for understanding hormone metabolism, diagnosing endocrine-related disorders, and in the development of new therapeutics.
Core Principles of Separation
Liquid chromatography is a powerful technique for separating complex mixtures. In the context of estrogen conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed methods. These techniques separate compounds based on their hydrophobicity. More recently, hydrophilic interaction liquid chromatography (HILIC) has been shown to enhance the ionization efficiency and sensitivity for the analysis of these highly polar compounds.[1]
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, allowing for the accurate quantification of estrogen conjugates even at low concentrations found in biological matrices.[2][3][4]
Experimental Protocols
This section details the methodologies for the analysis of estrogen conjugates in biological samples.
Protocol 1: Analysis of Estrogen Conjugates in Human Urine using HILIC-MS/MS
This protocol is adapted from a method for the analysis of seven urinary estrogen conjugates.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add internal standards.
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[1]
-
Elute the estrogen conjugates from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography (HILIC)
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The high organic content of the mobile phase in HILIC enhances electrospray ionization efficiency.[1]
-
Flow Rate: A typical flow rate for HILIC is in the range of 200-400 µL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry (Tandem MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of intact estrogen conjugates.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Protocol 2: Simultaneous Measurement of Free and Conjugated Estrogens in Serum by LC-MS/MS
This protocol is based on a method for the determination of 12 endogenous estrogens and their intact conjugates in serum.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To a 0.5 mL aliquot of serum, add appropriate internal standards.
-
Utilize a solid-phase extraction (SPE) method to fractionate the sample into free estrogens and estrogen conjugates.[2]
-
The free estrogen fraction can be derivatized (e.g., with dansyl chloride) to improve ionization efficiency in positive ion mode.[2][5]
-
The conjugate fraction is analyzed directly.
2. Liquid Chromatography (Reversed-Phase)
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm particle size) is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: A typical flow rate is around 180 µL/min.[3]
3. Mass Spectrometry (Tandem MS)
-
Ionization Mode:
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of each analyte.
Data Presentation
The following tables summarize typical quantitative data for the analysis of estrogen conjugates.
Table 1: Limits of Quantification (LOQs) for Estrogen Conjugates in Urine by HILIC-MS/MS [1]
| Estrogen Conjugate | Limit of Quantification (pg/mL) |
| Estrone-3-glucuronide (E1-3G) | 2 |
| Estradiol-3-glucuronide (E2-3G) | 5 |
| Estradiol-17-glucuronide (E2-17G) | 10 |
| Estriol-3-glucuronide (E3-3G) | 1000 |
| Estriol-16-glucuronide (E3-16G) | 5 |
| Estrone-3-sulfate (E1-3S) | 2 |
| Estradiol-3-sulfate (E2-3S) | 5 |
Table 2: Recovery and Precision for Estrogen Conjugates in Urine by HILIC-MS/MS [1]
| Estrogen Conjugate | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| E1-3G | 92-109 | 1-14 | 1-22 |
| E2-3G | 92-109 | 1-14 | 1-22 |
| E2-17G | 92-109 | 1-14 | 1-22 |
| E3-3G | 92-109 | 1-14 | 1-22 |
| E3-16G | 92-109 | 1-14 | 1-22 |
| E1-3S | 92-109 | 1-14 | 1-22 |
| E2-3S | 92-109 | 1-14 | 1-22 |
Table 3: Method Quantification Limits (MQLs) for Estrogens in Surface Water by LC-MS/MS [3]
| Analyte | MQL (pg/L) |
| Estrone (E1) | 7.0 |
| Estradiol (E2) | 10.5 |
| Estriol (E3) | 15.2 |
| Estrone-3-sulfate (E1-3S) | 88.6 |
| Estradiol-3-sulfate (E2-3S) | 132.3 |
Mandatory Visualizations
Experimental Workflow for Estrogen Conjugate Analysis
Caption: Experimental workflow for the analysis of estrogen conjugates.
Simplified Estrogen Metabolism and Conjugation Pathway
Caption: Simplified pathway of estrogen metabolism and conjugation.
References
- 1. Hydrophilic interaction liquid chromatography-tandem mass spectrometry determination of estrogen conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry determination of free and conjugated estrogens in breast cancer patients before and after exemestane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Tritiated Estrone Sulfate in Cellular Uptake Experiments
Introduction
Tritiated estrone sulfate ([3H]E1S) is a critical tool for investigating the transport of conjugated estrogens into cells. This compound is the most abundant circulating estrogen in postmenopausal women and serves as a precursor for the potent estrogen, estradiol.[1] Due to its hydrophilic nature, this compound cannot passively diffuse across cell membranes and requires active transport mechanisms.[2][3] Understanding the uptake of this compound is paramount in fields such as oncology, endocrinology, and drug development, particularly for hormone-dependent cancers like breast and endometrial cancer.[4][5]
Mechanism of Uptake
The cellular uptake of this compound is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters, which are encoded by the SLCO gene family.[6][7] Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, and OATP4A1, have been shown to transport this compound.[6][8][9] The expression of these transporters can vary significantly between different tissues and also between normal and cancerous cells, making them attractive targets for therapeutic intervention.[7] Some studies also suggest the involvement of Organic Anion Transporters (OATs) in E1S uptake.[4] The transport process is generally sodium-independent.[2][8]
Applications in Research and Drug Development
-
Cancer Research: [3H]E1S uptake assays are instrumental in studying the mechanisms that supply estrogens to hormone-dependent cancer cells.[3][5] By quantifying the uptake of [3H]E1S, researchers can assess the activity of OATP transporters in cancer cell lines and primary tumor tissues.[10][11] This information is vital for understanding tumor progression and for developing novel therapeutic strategies that target estrogen uptake.[7]
-
Drug Discovery and Development: These assays are employed to screen for compounds that inhibit OATP-mediated transport. Such inhibitors could potentially block the supply of precursor estrogens to tumors, thereby inhibiting their growth. Furthermore, as OATPs transport a wide range of drugs, [3H]E1S can be used as a probe substrate in drug-drug interaction studies to determine if a new chemical entity is an OATP substrate or inhibitor.[12]
-
Physiological and Pathophysiological Studies: The use of [3H]E1S allows for the characterization of estrogen transport in various tissues, such as the placenta, where it is crucial for fetal development.[13] These studies help to elucidate the physiological roles of OATPs and their involvement in diseases beyond cancer.
Key Experimental Considerations
-
Cell Line Selection: The choice of cell line is critical and should be based on the expression of relevant OATP transporters. Hormone-dependent breast cancer cell lines such as T-47D and MCF-7 are commonly used.[2][5]
-
Radiolabeling: Tritium ([3H]) is a low-energy beta-emitter, making it a relatively safe and effective radioisotope for cellular uptake assays.[14] The use of [3H]E1S allows for sensitive detection and quantification of uptake.
-
Kinetic Analysis: To characterize the transport process, it is essential to perform kinetic studies by measuring uptake at various concentrations of [3H]E1S. This allows for the determination of the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which provide insights into the affinity and capacity of the transporters.[2][3]
-
Inhibition Studies: To confirm the involvement of specific transporters, inhibition assays are conducted using known OATP inhibitors such as sulfobromophthalein (BSP) or other sulfated steroids.[2][10][11]
Experimental Protocols
Protocol 1: General [3H]this compound Uptake Assay in Adherent Cancer Cells
This protocol describes a general method for measuring the uptake of [3H]E1S in adherent cancer cell lines (e.g., T-47D, MCF-7).
Materials:
-
Cell Lines: T-47D, MCF-7, or other relevant cell lines.
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Tritiated this compound ([3H]E1S): Stock solution with known specific activity.
-
Unlabeled this compound (E1S): For preparing standards and for competition assays.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, buffered with HEPES.
-
Inhibitors (optional): Sulfobromophthalein (BSP) or other known OATP inhibitors.
-
Lysis Buffer: 0.1 M NaOH or RIPA buffer.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Multi-well Plates: 24-well or 48-well tissue culture plates.
-
Liquid Scintillation Counter.
-
Protein Assay Kit: (e.g., BCA or Bradford) for normalization.
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a working solution of [3H]E1S in assay buffer at the desired final concentration. For kinetic studies, prepare a range of concentrations.
-
If performing an inhibition assay, prepare solutions of the inhibitor in the assay buffer.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed (37°C) assay buffer.
-
Add 200 µL of pre-warmed assay buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes.
-
To initiate the uptake, aspirate the buffer and add 200 µL of the [3H]E1S working solution to each well. For inhibition studies, add the inhibitor solution 5-10 minutes before adding the [3H]E1S.
-
Incubate the plates at 37°C for a predetermined time (e.g., 2, 5, 10, 15 minutes). The optimal incubation time should be determined in preliminary experiments to ensure initial uptake rates are measured.
-
-
Termination of Uptake:
-
To stop the reaction, rapidly aspirate the radioactive solution from the wells.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold assay buffer to remove any unbound [3H]E1S.
-
-
Cell Lysis and Scintillation Counting:
-
Add 250 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Take an aliquot of the cell lysate for protein determination using a standard protein assay.
-
-
Data Analysis:
-
Express the uptake of [3H]E1S as picomoles or femtomoles per milligram of protein per minute (pmol/mg protein/min).
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Kinetic Analysis of [3H]this compound Uptake
This protocol outlines the procedure for determining the kinetic parameters (Km and Vmax) of [3H]E1S transport.
Procedure:
-
Follow the general uptake assay protocol (Protocol 1).
-
Prepare a series of working solutions containing a constant concentration of [3H]E1S and increasing concentrations of unlabeled E1S. This allows for the variation of the total substrate concentration while maintaining a measurable level of radioactivity. A typical concentration range for E1S is 0.1 µM to 50 µM.
-
Perform the uptake assay at a fixed time point within the linear range of uptake.
-
Calculate the uptake rate for each substrate concentration and normalize to protein content.
-
Plot the uptake rate (V) versus the substrate concentration ([S]).
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]).
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]) to visually estimate Km and Vmax.
Data Presentation
Table 1: Kinetic Parameters for [3H]this compound Uptake in Cancer Cell Lines
| Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| T-47D (human breast cancer) | 7.6 | 172 | [2][3] |
| MCF-7 (human breast cancer) | 6.5 ± 1.9 | Not specified | [15][16] |
| Caco-2 (human colorectal adenocarcinoma) | 1.81 (high affinity), 1400 (low affinity) | Not specified | [8] |
Table 2: Inhibition of [3H]this compound Uptake
| Cell Line | Inhibitor | Effect | Reference(s) |
| T-47D | Sulfobromophthalein (BSP) | Inhibition | [2][3] |
| T-47D | Taurocholate | Inhibition | [2][3] |
| T-47D | Sulfated steroid hormones | Strong Inhibition | [2][3] |
| T-47D | Estradiol-17β-glucuronide | No Inhibition | [2][3] |
| Colo205, Caco2, HCT116, HT-29 | Sulfobromophthalein (BSP) | Significant Inhibition | [10][11] |
Mandatory Visualization
This compound Uptake and Metabolism Pathway
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow for [3H]this compound Uptake Assay
Caption: Workflow for a tritiated this compound uptake experiment.
References
- 1. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 6. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 7. Evaluating the effect of assay preparation on the uptake of gold nanoparticles by RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Reagent preparation | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. forum.graphviz.org [forum.graphviz.org]
- 13. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]
- 14. Measurement of Energy Substrate Metabolism Using Stable Isotopes - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers | PLOS One [journals.plos.org]
- 16. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Estrone Sulfate in Placental Tissue Explants: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human placenta is a dynamic endocrine organ responsible for the synthesis and metabolism of a vast array of steroids crucial for maintaining a healthy pregnancy. Among these, estrogens play a pivotal role. Estrone sulfate (E1S), the most abundant circulating estrogen, serves as a key reservoir for the production of the more potent estrogens, estrone (E1) and estradiol (E2). The sulfation of estrone is catalyzed by estrogen sulfotransferase (SULT1E1), an enzyme highly expressed in the placenta. The measurement of this compound in placental tissue explants provides a valuable ex vivo model to study placental steroidogenesis, the impact of xenobiotics on endocrine function, and the mechanisms underlying pregnancy-related pathologies. This document provides detailed protocols for the culture of human placental explants and the subsequent quantification of this compound in both the tissue and the culture medium.
Key Signaling Pathway: Placental Estrogen Biosynthesis
The synthesis of estrogens in the placenta is a multi-step process involving both fetal and placental enzymes. Dehydroepiandrosterone sulfate (DHEAS), primarily of fetal adrenal origin, is converted to estrone, which can then be sulfated to this compound.
Caption: Placental Estrogen Biosynthesis Pathway.
Experimental Workflow for this compound Measurement
The overall process involves the collection and culture of placental tissue, followed by the extraction of steroids from the tissue and/or culture medium, and finally, quantification using an appropriate analytical method.
Caption: Experimental Workflow for E1S Measurement.
Detailed Experimental Protocols
Protocol 1: Human Placental Explant Culture
This protocol is adapted from established methods for the short-term culture of human placental villous tissue.[1]
Materials:
-
Fresh human placenta (collected immediately after delivery)
-
Sterile Dulbecco's Phosphate Buffered Saline (DPBS)
-
Culture medium: Ham's F-12/DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 2mM L-glutamine
-
6-well culture plates
-
Sterile dissection tools (scalpels, forceps)
-
Humidified incubator (37°C, 5% CO2/95% air)
Procedure:
-
Tissue Collection: Immediately following delivery, place the placenta in a sterile container on ice and transport it to the laboratory.
-
Dissection: Under sterile conditions in a biological safety cabinet, excise a section of villous tissue from the maternal side of the placenta, avoiding the chorionic and basal plates.
-
Washing: Wash the tissue extensively in cold, sterile DPBS to remove blood clots.
-
Explant Preparation: Dissect the washed tissue into small explants of approximately 1-3 mm³.
-
Plating: Place several explants (approximately 100 mg total wet weight) into each well of a 6-well culture plate containing 2-3 mL of pre-warmed culture medium.
-
Incubation: Culture the explants in a humidified incubator at 37°C with 5% CO2.
-
Media Change: Change the culture medium every 24 hours. Collect the spent medium at each time point for this compound analysis and store at -80°C.
-
Harvesting: At the end of the culture period, harvest the placental explants. They can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent tissue extraction or fixed for histological analysis.
Protocol 2: Steroid Extraction from Placental Tissue and Culture Medium
This protocol outlines a general procedure for steroid extraction using liquid-liquid extraction (LLE), which is suitable for subsequent analysis by LC-MS/MS or immunoassays.
Materials:
-
Placental tissue homogenate or culture medium
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
Dichloromethane
-
Nitrogen gas stream
-
Centrifuge
Procedure for Tissue:
-
Homogenization: Homogenize the weighed placental tissue (e.g., 150 mg) in a suitable buffer.
-
Spiking: Add an internal standard to the homogenate to control for extraction efficiency.
-
Extraction: Add 1.3 mL of methanol to the homogenate, vortex, and centrifuge. Transfer the supernatant to a new tube and mix with 3 mL of methanol:dichloromethane (1:2) for 20 minutes.[2]
-
Phase Separation: Centrifuge to separate the organic and aqueous phases.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., 200 µL of 33% methanol) for analysis.[2]
Procedure for Culture Medium:
-
Sample Preparation: Take 500 µL of culture medium and spike with an internal standard.
-
Extraction: Perform liquid-liquid extraction as described for tissue or use a supported liquid extraction (SLE) plate for higher throughput.
-
Drying and Reconstitution: Follow steps 5 and 6 as for tissue extraction.
Protocol 3: Quantification of this compound
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid analysis due to its high specificity and sensitivity.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
General LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium fluoride or formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sulfated steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
B. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a more accessible method for the quantification of this compound.
General ELISA Protocol (Competitive Assay):
-
Standard Curve Preparation: Prepare a standard curve using the provided this compound standards.
-
Sample Incubation: Add standards, controls, and prepared samples (diluted as necessary) to the wells of a microplate pre-coated with an anti-estrone sulfate antibody.
-
Conjugate Addition: Add an enzyme-conjugated this compound (e.g., HRP-conjugate) to each well.
-
Incubation: Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the enzyme-conjugated this compound for the antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that will react with the enzyme to produce a colored product.
-
Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The following tables summarize representative data and performance characteristics for the measurement of estrone and its sulfate. Note that specific basal concentrations of this compound in placental explant cultures are not widely reported in the literature; the provided data for estrone can serve as a reference for expected ranges of related steroids.
Table 1: Representative Steroid Levels in Human Placental Explant Culture Medium
| Steroid | Time Point | Concentration (pg/mL/mg tissue) | Analytical Method | Reference |
| Estrone | 24 h | ~1500 | ELISA | [1] |
| Estrone | 48 h | ~2000 (peak) | ELISA | [1] |
| Estrone | 96 h | ~1000 | ELISA | [1] |
| Progesterone | 24 h | ~12000 | ELISA | [1] |
| 17β-estradiol | 24 h | ~150 | ELISA | [1] |
Table 2: Performance Characteristics of this compound Analytical Methods
| Analytical Method | Sample Type | Limit of Quantification (LOQ) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| LC-MS/MS | Serum | 0.2 nmol/L | <10.5 | <5.0 | |
| ELISA | Tissue Culture Media | 26.4 pg/mL | 4.2 | 8.5 | |
| Radioimmunoassay (RIA) | Serum | 0.009 µg/L | 4.5 - 9.2 | 5.1 - 8.8 |
Discussion and Considerations
-
Tissue Viability: It is crucial to monitor the viability of the placental explants throughout the culture period. This can be assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium (an indicator of cell death) and the secretion of human chorionic gonadotropin (hCG) (a marker of trophoblast function). Explant viability is generally maintained for up to 96 hours in culture.[1]
-
Analytical Method Selection: The choice of analytical method depends on the required sensitivity and specificity, as well as the availability of equipment. LC-MS/MS offers the highest specificity and is less prone to cross-reactivity issues that can affect immunoassays. However, ELISA and RIA are more widely accessible and can be suitable for many applications.
-
Data Normalization: To account for variability in the amount of tissue per well, it is essential to normalize the measured this compound concentrations to the wet weight or protein content of the placental explants.
-
Limitations: While the placental explant model is a powerful tool, it is important to acknowledge its limitations. The ex vivo environment does not fully replicate the complex maternal-fetal interface, and the absence of continuous perfusion can affect tissue physiology over longer culture periods.
Conclusion
The measurement of this compound in human placental explants is a valuable technique for investigating placental endocrine function and its response to various stimuli. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data to advance our understanding of the critical role of placental steroidogenesis in pregnancy. The combination of a well-characterized ex vivo model with sensitive and specific analytical methods provides a robust platform for studies in reproductive biology, toxicology, and drug development.
References
- 1. Validation of murine and human placental explant cultures for use in sex steroid and phase II conjugation toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of Steroid Dynamics in Pregnancy: Insights From the Maternal-Placental-Fetal Unit and Placental Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Estrone Sulfate LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of estrone sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for improved sensitivity and robustness.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in negative ion mode LC-MS/MS?
A1: For this compound (E1S), analysis is performed in negative ion mode electrospray ionization (ESI). The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 349.2. Common product ions are generated from the fragmentation of the sulfate group and the steroid core. Key product ions include m/z 269.2, corresponding to the loss of the sulfate group (SO₃), and m/z 97 (HSO₄⁻), which is a characteristic fragment for sulfated steroids.[1]
Q2: My signal-to-noise ratio for this compound is low. What are the initial steps to improve sensitivity?
A2: To enhance sensitivity, a multi-faceted approach is recommended. Start by optimizing the mass spectrometer's source parameters, such as collision energy and declustering potential, for the specific MRM transitions of this compound.[1] Concurrently, focus on improving sample cleanup to minimize matrix effects, which can suppress the analyte signal.[1][2][3][4] Consider increasing the injection volume, but be aware of potential peak broadening.[1] Finally, ensure your mobile phase composition is optimal for ionization; for instance, using a small percentage of a weak base like ammonium hydroxide can improve the response of acidic compounds in negative ion mode.[5][6]
Q3: What is the most effective sample preparation technique for this compound in biological matrices like plasma or serum?
A3: Solid-phase extraction (SPE) is a highly effective and commonly used method for cleaning up and concentrating this compound from biological samples.[1][7] C18 cartridges are frequently employed for this purpose.[1] Other techniques such as liquid-liquid extraction (LLE) and protein precipitation are also viable options.[1][8][9][10] For instance, a simple protein precipitation with acetonitrile can be a rapid initial step to remove the bulk of proteins.[8][9][10]
Q4: Can derivatization improve the sensitivity of my this compound analysis?
A4: While not always necessary for this compound due to its inherent charge, derivatization can be a powerful strategy to enhance ionization efficiency and, consequently, sensitivity for estrogens in general.[1][5][10][11] For example, derivatization with dansyl chloride has been used to improve the detection of estrogens.[2][10][11] However, it's important to note that derivatization adds an extra step to the workflow and may not be required to achieve low pg/mL detection limits with modern, highly sensitive mass spectrometers.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.[1][13] |
| Column Overload | Dilute the sample or decrease the injection volume.[1] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for this compound and the column chemistry. Verify the correct composition and thorough mixing of the mobile phase.[1][13] |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and mass spectrometer to reduce peak broadening.[1] |
Issue 2: High Background Noise or Baseline Instability
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily to prevent microbial growth and degradation.[1][6][14] |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution, such as a mixture of isopropanol and water.[1][13][14] |
| Dirty Ion Source | Clean the ion source, including the capillary and cone, as per the manufacturer's instructions.[1][13] |
| Leaks in the System | Carefully inspect all fittings and connections for any signs of leaks.[1] |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Ensure precise and consistent mobile phase preparation. Degas the solvents to prevent bubble formation.[13] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis.[13] |
| Column Degradation | If retention times consistently shift in one direction, the column may be degrading. Replace the column.[13] |
| Pump Malfunction | Check the pump for pressure fluctuations and ensure it is delivering a consistent flow rate. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for this compound achieved in various studies, providing a benchmark for analytical sensitivity.
| Methodology | Matrix | LOQ | Reference |
| LC-MS/MS with protein precipitation | Serum | 0.2 nmol/L | [8] |
| LC-MS/MS | - | 7.8 pg/mL | [9] |
| LC-MS/MS with protein precipitation and derivatization | Serum | 0.5 ng/mL | [10][15] |
| Ultrasensitive LC-MS/MS (for Estrone, not sulfated) | Human Plasma | 2 pg/mL | [12] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for the extraction of this compound from serum.
-
Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., deuterated this compound) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are typical starting parameters that should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[8]
-
Mobile Phase A: 1 mM Ammonium Fluoride in Water.[8]
-
Mobile Phase B: 1 mM Ammonium Fluoride in Methanol:2-propanol (3:1, v/v).[8]
-
Gradient: A linear gradient should be optimized to ensure separation from other endogenous compounds.
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 40°C.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
MRM Transitions:
-
This compound: Precursor 349.2 -> Product 269.2
-
-
Ion Spray Voltage: -4300 V.[5]
-
Source Temperature: 500°C.[5]
-
Gas Settings (Curtain, Collision, Gas1, Gas2): These should be optimized based on the instrument manufacturer's recommendations. For example, 20 psi, 12 psi, 50 psi, and 70 psi, respectively.[5]
-
Declustering Potential and Entrance Potential: Optimize for maximum signal; for example, -110 V and -10 V, respectively.[5]
-
Visualizations
Caption: A logical workflow for troubleshooting low sensitivity issues.
Caption: Common sample preparation workflows for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. zefsci.com [zefsci.com]
- 14. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 15. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Quantification of Estrone Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of estrone sulfate (E1S) by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of matrix effects in this compound quantification?
The primary challenge in quantifying this compound in biological matrices like plasma and serum is the interference from co-eluting endogenous components. These interferences can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results. The most significant contributors to matrix effects are phospholipids, which are abundant in biological membranes and often co-extracted with steroids.[1]
Q2: I am observing low recovery of this compound. What are the common causes and how can I troubleshoot this?
Low recovery can occur at various stages of the sample preparation process. To troubleshoot, it is essential to determine where the analyte is being lost by collecting and analyzing fractions from each step (sample loading, washing, and elution).[2]
-
Analyte lost in the loading fraction:
-
Incorrect SPE phase choice: Ensure the sorbent chemistry is appropriate for retaining this compound (e.g., reversed-phase or mixed-mode).
-
Strong sample solvent: The solvent used to dissolve the sample before loading onto the SPE cartridge may be too strong, preventing the analyte from retaining on the sorbent.
-
Incorrect pH: The pH of the sample may not be optimal for the interaction between this compound and the sorbent.
-
Sorbent overload: Too much sample or matrix components have been loaded onto the cartridge, exceeding its capacity.[2]
-
-
Analyte lost in the wash fraction:
-
Wash solvent is too strong: The organic content of the wash solvent may be too high, causing the analyte to elute prematurely. Reduce the percentage of the organic solvent in the wash step.[2]
-
-
Analyte not present in any fraction (load, wash, or elution):
-
Elution solvent is too weak: The analyte is irreversibly bound to the sorbent. Increase the strength of the elution solvent to ensure complete elution.[2]
-
Q3: My results show significant ion suppression. How can I mitigate this?
Ion suppression is a common manifestation of matrix effects where co-eluting compounds interfere with the ionization of the analyte.[1][3]
-
Optimize Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[4] Specialized phospholipid removal plates can also be highly effective.[5]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering components. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2,4,16,16-D4-Estrone Sulfate, will co-elute with the analyte and experience similar ion suppression or enhancement.[6] This allows for accurate correction of the signal intensity, as the ratio of the analyte to the SIL-IS remains constant.[6]
-
Change Ionization Source/Mode: If significant ion suppression persists, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI is generally less susceptible to ion suppression.[1] Alternatively, switching from positive to negative ionization mode (or vice-versa) might eliminate the interference if the suppressing species does not ionize in the chosen mode.[1]
Comparison of Sample Preparation Methods
The choice of sample preparation method is critical and involves a trade-off between selectivity, recovery, speed, and cost. For sensitive LC-MS/MS analysis of this compound, methods that effectively remove phospholipids are crucial.
| Extraction Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) | Notes |
| Solid-Phase Extraction (SPE) | 17α-Estradiol Sulfate | Plasma | 85-95 | 90-110 | 0.5-2 ng/mL | Offers the highest selectivity and recovery, effectively removing interferences.[7] |
| Steroid Sulfates (general) | Urine | 90-94 | 90-110 | 0.5-2 ng/mL | [7] | |
| Liquid-Liquid Extraction (LLE) | 17β-Estradiol (free) | Urine | 98 | Not Reported | 0.25 mg/L | Good balance of cleanup and recovery; cost-effective.[7] |
| Protein Precipitation (PPT) | General Drug Cocktail | Human Plasma | >80 | Analyte Dependent | Not Reported | Simple and fast but least effective at removing matrix components, often leading to significant ion suppression.[7] |
| This compound | Serum | Not Reported | Not Reported | 0.2 nmol/L | Used in a high-throughput method.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is adapted for the extraction of steroid sulfates from serum and is recommended for applications requiring high sensitivity and low matrix effects.[8]
Materials:
-
SPE cartridges (e.g., HLB, 30 mg/1 mL)
-
SPE manifold
-
Internal standard (e.g., d4-17α-estradiol sulfate)
-
2% Zinc sulfate in 80% methanol
-
Methanol (LC-MS grade)
-
Deionized water
-
50:50 Methanol:Acetonitrile (Elution solvent)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum, add 10 µL of the internal standard working solution.
-
Add 400 µL of 2% zinc sulfate in 80% methanol to precipitate proteins.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.[8]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.[8]
-
-
Sample Loading:
-
Load the supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/minute.[8]
-
-
Washing:
-
Wash the cartridge with 3 mL of 30% methanol in deionized water to remove polar interferences.[8]
-
-
Elution:
-
Elute the this compound with 3 mL of 50:50 methanol:acetonitrile.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Protocol 2: Protein Precipitation for this compound from Serum
This protocol is suitable for high-throughput analysis where speed is a priority.[6]
Materials:
-
Acetonitrile (LC-MS grade) containing internal standards (e.g., 2.9 nmol/L of D4-E1S)
-
96-well filter plate
-
Plate shaker
Procedure:
-
Precipitation:
-
Add 100 µL of acetonitrile with internal standards to each well of a 96-well filter plate.
-
Add 50 µL of serum sample to each well.[6]
-
-
Mixing:
-
Shake the plate for 10 minutes at 1000 rpm to precipitate proteins.[6]
-
-
Filtration:
-
Filter the samples into a collection plate. The filtrate is ready for LC-MS/MS analysis.
-
Visualized Workflows
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting Cross-Reactivity in Estrone Sulfate ELISA Kits: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting cross-reactivity issues encountered with estrone sulfate (E1S) ELISA kits. The following information is presented in a question-and-answer format to directly address common problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of an this compound ELISA kit?
A1: Cross-reactivity is the phenomenon where the antibodies in an ELISA kit bind to molecules other than the target analyte, in this case, this compound. In steroid hormone immunoassays, this is a common issue because of the structural similarity between different steroid molecules.[1] This can lead to inaccurate, often falsely elevated, measurements of this compound concentration.
Q2: Which compounds are known to cross-react with this compound ELISA kits?
A2: The degree of cross-reactivity varies significantly between different ELISA kits and manufacturers. It is crucial to consult the product insert for your specific kit. However, common cross-reactants for steroid hormone assays include structurally related endogenous steroids and their metabolites. For this compound assays, potential cross-reactants may include estrone, estradiol, estriol, and DHEA-S. The structural similarity of these compounds to this compound is the primary reason for potential cross-reactivity.
Q3: How can I determine if my results are affected by cross-reactivity?
A3: If you suspect cross-reactivity is affecting your results, you can perform a few validation experiments. A spike and recovery experiment is a common method to assess the accuracy of your measurements in your specific sample matrix.[2][3][4] Additionally, you can test for interference by adding a suspected cross-reacting compound to your sample and observing any significant changes in the measured this compound concentration. A noticeable change would indicate cross-reactivity.
Q4: My sample matrix is complex (e.g., serum, plasma). Can this contribute to cross-reactivity issues?
A4: Yes, the sample matrix can significantly impact ELISA results, a phenomenon known as the "matrix effect."[5] Components in complex biological samples like serum or plasma can non-specifically bind to the assay antibodies or interfere with the antibody-antigen interaction, potentially leading to inaccurate results that can be mistaken for cross-reactivity. It is important to determine if the issue is true cross-reactivity with a specific compound or a more general matrix effect. Spike and recovery experiments can help elucidate this.
Troubleshooting Guide
Problem: Unexpectedly High this compound Concentrations
Possible Cause 1: Cross-reactivity with other endogenous or exogenous steroids.
-
Solution:
-
Consult the Kit Insert: Carefully review the cross-reactivity table provided by the manufacturer in the kit's product insert. This will give you a list of compounds that are known to interfere and their percentage of cross-reactivity.
-
Perform a Cross-Reactivity Assessment: If you suspect a specific compound not listed in the insert is causing interference, you can perform a cross-reactivity assessment experiment. (See Experimental Protocol 1).
-
Sample Purification: If a specific cross-reactant is identified, consider a sample purification step, such as solid-phase extraction (SPE) or liquid chromatography (LC), to remove the interfering substance before performing the ELISA.
-
Possible Cause 2: Matrix Effects.
-
Solution:
-
Perform a Spike and Recovery Experiment: This will help determine if components in your sample matrix are interfering with the assay. (See Experimental Protocol 2). An acceptable recovery range is typically 80-120%.
-
Sample Dilution: Diluting your samples can often mitigate matrix effects. It is important to perform a linearity of dilution assessment to ensure that the dilution factor does not affect the accuracy of the results.
-
Use a Matrix-Matched Standard Curve: If possible, prepare your standard curve in a matrix that is similar to your samples (e.g., steroid-free serum) to account for matrix effects.
-
Problem: High Variability Between Replicate Wells
Possible Cause: Inconsistent sample preparation or pipetting.
-
Solution:
-
Ensure Thorough Mixing: Vortex samples and reagents gently but thoroughly before pipetting.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use fresh tips for each sample and reagent to avoid cross-contamination.
-
Consistent Pipetting Technique: Pipette samples and reagents consistently, ensuring the same volume is dispensed into each well.
-
Quantitative Data on Cross-Reactivity
The cross-reactivity of various compounds can differ significantly between ELISA kits from different manufacturers. It is imperative to refer to the product insert for the specific kit being used. Below is a compilation of available cross-reactivity data for illustrative purposes.
Table 1: Cross-Reactivity Data for a Commercially Available Estrone ELISA Kit [6]
| Compound | Cross-Reactivity (%) |
| Estrone | 100 |
| 17β-Estradiol | 7.9 |
| 17α-estradiol | 3.6 |
| This compound | 2.5 |
| Estradiol sulfate | ≤ 2.9 |
| Estriol | 2.6 |
| Equilin | 19.1 |
| Androstenedione | < 0.1 |
| DHEA | < 0.1 |
| DHEAS | < 0.1 |
| Testosterone | < 0.1 |
| Progesterone | < 0.1 |
| Cortisol | 0.2 |
Table 2: Cross-Reactivity Data for a Commercially Available Estrone-3-Sulfate Equine ELISA Kit
| Compound | Concentration Range (ng/ml) | Cross-reactivity (%) at 50% binding |
| Estrone | 1 – 10,000 | 10.44 |
| Estriol | 1 – 10,000 | <0.08 |
| Corticosterone | 1 – 10,000 | <0.08 |
| Equilin | 1 – 10,000 | <0.08 |
Note: Data from different kits are not directly comparable due to variations in antibody specificity and assay design.
Experimental Protocols
Protocol 1: Cross-Reactivity Assessment
This protocol outlines a method to determine the percentage of cross-reactivity of a suspected interfering compound in a competitive this compound ELISA.
-
Prepare a Standard Curve: Prepare a standard curve for this compound according to the kit protocol. From this curve, determine the concentration of this compound that results in 50% of the maximum signal (IC50).
-
Prepare Serial Dilutions of the Test Compound: Create a series of dilutions of the potential cross-reacting compound in the assay buffer.
-
Run the Assay: Run the ELISA with the serial dilutions of the test compound in the same manner as the this compound standards.
-
Determine the IC50 of the Test Compound: Plot the response of the test compound against its concentration and determine the concentration that gives 50% of the maximum signal.
-
Calculate Percent Cross-Reactivity: Use the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Protocol 2: Spike and Recovery Experiment
This experiment is designed to assess for matrix effects and the overall accuracy of the assay in your specific sample type.[2][4]
-
Sample Selection: Choose a representative sample from your study. If the endogenous level of this compound is high, it may need to be diluted to fall within the assay's detection range.
-
Spiking:
-
Take two aliquots of the same sample.
-
To one aliquot ("spiked sample"), add a known amount of this compound standard to achieve a concentration in the mid-range of the standard curve.
-
The other aliquot ("unspiked sample") remains unchanged.
-
-
Assay: Analyze the spiked and unspiked samples in the ELISA according to the kit protocol.
-
Calculate Percent Recovery: Use the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spiked Analyte] x 100
An acceptable recovery is typically between 80% and 120%.[4] Values outside this range may indicate a matrix effect.
Visualizations
Caption: Troubleshooting workflow for cross-reactivity.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. ELISA Kit for this compound (E1S) | CEA191Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. Instant ELISA Kit for Estrone (E1) | IEB003Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. arborassays.com [arborassays.com]
- 5. A specific radioimmunoassay for this compound in plasma and urine without hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biokom.com.pl [biokom.com.pl]
Technical Support Center: Optimizing Cell Lysis for Intracellular Estrone Sulfate Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the accurate measurement of intracellular estrone sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step before cell lysis for intracellular metabolite analysis?
A1: The most critical first step is quenching, which is the rapid inactivation of cellular metabolism. This is essential to prevent changes in the concentration of metabolites like this compound during sample preparation.[1]
Q2: How do I choose a cell lysis method for intracellular this compound measurement?
A2: The choice of lysis method depends on your cell type, available equipment, and downstream application (e.g., LC-MS/MS or ELISA). The main categories are mechanical, chemical (detergent-based), and enzymatic lysis. For small molecules like steroids, a combination of mechanical and chemical lysis, such as sonication in an organic solvent, is often effective.[2][3]
Q3: Can I use a standard protein lysis buffer to extract this compound?
A3: While some protein lysis buffers might release this compound, they are not optimal. These buffers often contain high concentrations of detergents and salts that can interfere with downstream assays like mass spectrometry and ELISA. It is recommended to use lysis methods and buffers specifically optimized for small molecule extraction.
Q4: How can I minimize the degradation of my sample during cell lysis?
A4: To prevent degradation, it is crucial to work quickly and keep your samples cold at all times. This can be achieved by performing all steps on ice, using pre-chilled solvents and equipment, and adding protease inhibitors if you are simultaneously analyzing proteins.[4]
Q5: What are the key considerations for sample preparation for LC-MS/MS analysis of this compound?
A5: For LC-MS/MS, it is crucial to use a sample preparation method that removes interfering substances like salts and detergents.[5] Organic solvent extraction or solid-phase extraction (SPE) are common and effective methods.[6]
Q6: Are there specific detergents that are incompatible with downstream analysis?
A6: Yes, many detergents can interfere with mass spectrometry and ELISA. For mass spectrometry, it is best to avoid non-volatile detergents. If a detergent is necessary, use a mass spectrometry-compatible one or ensure its complete removal before analysis. For ELISA, high concentrations of detergents can disrupt antibody-antigen binding.[7]
Troubleshooting Guides
Low Yield of Intracellular this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Cell Lysis | Optimize your lysis protocol. For sonication, increase the power or duration. For freeze-thaw, increase the number of cycles. For detergent-based lysis, try a different detergent or a higher concentration. A combination of methods, like sonication with freeze-thaw cycles, can also improve efficiency.[8] | The cell membrane or wall was not sufficiently disrupted to release the intracellular contents. |
| Metabolite Degradation | Ensure all steps are performed at low temperatures (on ice or at 4°C). Use pre-chilled buffers and equipment. Minimize the time between cell harvesting and extraction. | This compound can be sensitive to enzymatic degradation or temperature-induced changes. |
| Inefficient Extraction | Switch to a more suitable extraction solvent. For steroids, organic solvents like ethanol, ethyl acetate, or acetonitrile are effective. Ensure vigorous mixing during extraction to maximize the partitioning of this compound into the solvent.[6][9] | The solvent used may not be optimal for solubilizing and extracting a sulfated steroid. |
| Loss During Sample Preparation | If using solid-phase extraction (SPE), ensure the cartridge is conditioned and equilibrated correctly. Check for appropriate elution solvents and volumes. For liquid-liquid extraction, ensure complete phase separation to avoid losing the analyte-containing layer. | Improper technique during sample clean-up can lead to significant loss of the target analyte. |
| Suboptimal Quenching | Review your quenching protocol. Ensure metabolism is stopped almost instantaneously. For adherent cells, rapid aspiration of media followed by immediate addition of a cold quenching solution is critical. | If metabolism is not properly quenched, this compound levels can change during the initial harvesting steps.[1] |
High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Cell Numbers | Normalize your results to cell number or total protein concentration. Ensure you start with a consistent number of cells for each replicate. | Variations in the starting cell number will directly lead to variability in the final measured concentration of this compound. |
| Inconsistent Lysis/Extraction | Standardize all parameters of your lysis and extraction protocol, including incubation times, sonication settings, and mixing speeds. Use a calibrated pipette for all volume transfers. | Any variation in the lysis and extraction efficiency between samples will result in inconsistent yields. |
| Sample Evaporation | Keep tubes capped whenever possible, especially when working with volatile organic solvents. If drying down samples, ensure all samples are dried to the same extent. | Evaporation of the solvent can concentrate the sample, leading to artificially high and variable readings. |
| Precipitation of Analyte | After extraction and before analysis, centrifuge your samples and transfer the supernatant to a new tube. Ensure your final sample is fully dissolved in a compatible solvent for your analytical instrument. | This compound may precipitate out of solution if the solvent composition is not optimal, leading to inconsistent amounts being injected for analysis. |
Experimental Protocols & Methodologies
Protocol 1: Quenching and Lysis of Adherent Cells for this compound Analysis
-
Cell Culture: Grow cells to the desired confluency in a multi-well plate.
-
Quenching:
-
Aspirate the culture medium completely.
-
Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well to quench metabolism and initiate lysis.
-
-
Cell Lysis and Extraction:
-
Place the plate on ice and scrape the cells in the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete extraction.
-
-
Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the intracellular this compound to a new tube for downstream analysis.
-
Protocol 2: Lysis of Suspension Cells using Sonication
-
Cell Harvesting:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Quenching:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Discard the supernatant and add 1 mL of ice-cold 80% methanol.
-
-
Cell Lysis:
-
Place the tube on ice.
-
Sonicate the cell suspension using a probe sonicator. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 2-3 minutes to avoid overheating the sample.[10]
-
-
Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for further processing.
-
Protocol 3: Freeze-Thaw Lysis
-
Cell Harvesting and Quenching: Follow the steps for either adherent or suspension cells as described above to obtain a quenched cell pellet.
-
Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., methanol or a buffer compatible with your downstream assay).
-
Freeze the cell suspension rapidly in liquid nitrogen or a dry ice/ethanol bath.
-
Thaw the sample quickly in a 37°C water bath.
-
Repeat the freeze-thaw cycle 3-5 times for efficient lysis.[11][12]
-
-
Sample Clarification:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant for analysis.
-
Visualizations
Caption: Experimental workflow for intracellular this compound measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical Cell Disruption Technologies for Intracellular Compound Extraction from Microorganisms [mdpi.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. arborassays.com [arborassays.com]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 10. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Team:Calgary/Notebook/Protocols/FreezeThawProtocolforProteinSamples - 2013.igem.org [2013.igem.org]
- 12. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Measurement of Low Estrone Sulfate Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of low concentrations of estrone sulfate (E1S).
Frequently Asked Questions (FAQs)
Q1: Why is measuring low concentrations of this compound challenging?
Measuring low concentrations of this compound (E1S) is challenging due to its molecular characteristics and the presence of interfering substances in biological matrices. Immunoassays, while common, often lack the specificity required for accurate quantification at low levels, leading to overestimated results.[1][2][3][4] Mass spectrometry-based methods, while more accurate, require careful sample preparation to minimize matrix effects and ensure sensitivity.
Q2: What are the main analytical methods used for E1S measurement, and what are their limitations?
The two primary methods are immunoassays (e.g., RIA, ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Immunoassays: These methods are often used for routine analysis but can suffer from a lack of specificity, especially at low concentrations.[1][2][3][4] Cross-reactivity with other structurally similar endogenous steroids can lead to inaccurate, often overestimated, concentrations.[1][2][5][6]
-
LC-MS/MS: This method offers superior specificity, accuracy, and sensitivity for measuring low concentrations of E1S.[1][2] However, it is a more complex and expensive technique that requires specialized equipment and expertise. Potential challenges include matrix effects, ion suppression, and the need for meticulous sample preparation.
Q3: What is a typical lower limit of quantification (LLOQ) for E1S with modern methods?
LC-MS/MS methods have achieved LLOQs for this compound down to the picogram per milliliter (pg/mL) or sub-nanomolar (nmol/L) range. The specific LLOQ can vary depending on the sample matrix, preparation method, and instrumentation.
Troubleshooting Guides
Immunoassay Troubleshooting
Problem: My measured E1S concentrations are higher than expected, especially in samples where low levels are anticipated.
-
Possible Cause: Cross-reactivity of the antibody with other endogenous steroids. Immunoassays for steroid hormones are known to sometimes lack specificity.[1][2][3][4][6]
-
Solution:
-
Confirm with a more specific method: If possible, validate a subset of your samples using an orthogonal method like LC-MS/MS. A significant discrepancy between the immunoassay and LC-MS/MS results would suggest cross-reactivity.[3][7]
-
Review Assay Specificity Data: Carefully examine the manufacturer's data sheet for the immunoassay kit to understand the cross-reactivity profile of the antibody with other steroids like DHEA-S, estrone, and estradiol.
-
Sample Purification: Consider implementing a sample extraction and purification step (e.g., solid-phase extraction) prior to the immunoassay to remove potentially cross-reacting compounds.[8]
-
Problem: High variability between replicate measurements.
-
Possible Cause 1: Improper sample handling and storage. This compound stability can be affected by storage conditions.[9]
-
Solution 1: Ensure consistent sample collection, processing, and storage procedures. For long-term storage, samples should be kept at -80°C.[10] Avoid repeated freeze-thaw cycles.[10]
-
Possible Cause 2: Issues with the immunoassay procedure.
-
Solution 2:
-
Review your pipetting technique to ensure accuracy and precision.
-
Ensure proper mixing of reagents and samples.
-
Check for lot-to-lot variability in the immunoassay kits.[11]
-
LC-MS/MS Troubleshooting
Problem: Poor sensitivity and inability to achieve the desired lower limit of quantification (LLOQ).
-
Possible Cause 1: Inefficient sample preparation leading to low recovery of E1S.
-
Solution 1: Optimize your sample preparation protocol.
-
Protein Precipitation: While simple, it may not be sufficient for removing all interfering substances.[1][7]
-
Solid-Phase Extraction (SPE): This can provide a cleaner extract and concentrate the analyte, leading to improved sensitivity.[12] Experiment with different SPE sorbents and elution solvents.
-
-
Possible Cause 2: Ion suppression from the sample matrix. Co-eluting endogenous compounds can interfere with the ionization of E1S in the mass spectrometer source.
-
Solution 2:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate E1S from interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering substances.
-
Use an Internal Standard: A stable isotope-labeled internal standard for E1S is crucial to compensate for matrix effects and variations in sample processing.
-
Problem: Inconsistent results and poor reproducibility.
-
Possible Cause: Instability of this compound in the processed samples.
-
Solution:
Quantitative Data Summary
| Analytical Method | Analyte | Lower Limit of Quantification (LLOQ) | Matrix | Reference |
| LC-MS/MS | This compound (E1S) | 0.2 nmol/L | Serum | [1][2] |
| LC-MS/MS | This compound (E1S) | 7.8 pg/mL | Plasma | [7] |
| LC-MS/MS | Estrone-3-Sulfate | < 1 ng/L (ppt) | Water | [12] |
| LC-MS | Estrone-3-Sulfate (E3S) | 0.5 ng/mL | Serum | [3][4] |
| Competitive ELISA | Estrone-3-Sulfate (E1S) | 26.4 pg/mL | Serum, Plasma, Urine, Fecal Extract | [11] |
Experimental Protocols
Detailed Methodology for E1S Measurement by LC-MS/MS (Adapted from literature)[1][2][4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, calibrator, or quality control sample, add 10 µL of an internal standard mixture.[4]
-
Add 390 µL of acetonitrile and vortex for 20 seconds to precipitate proteins.[4]
-
Centrifuge the mixture at 16,100 x g for 10 minutes at 4°C.[4]
-
Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under vacuum at 40°C.[4]
-
Reconstitute the dried extract in an appropriate volume of mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium fluoride or ammonium hydroxide is often employed.[1]
-
Flow Rate: Typically in the range of 0.25 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[1]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of sulfated steroids.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both E1S and its internal standard.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Minimizing Enzymatic Degradation of Estrone Sulfate in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of estrone sulfate (E1S) in biological samples.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the collection, processing, and storage of samples for this compound analysis.
Issue 1: Low or Inconsistent this compound Levels in Freshly Collected Samples
Possible Cause: Rapid enzymatic degradation by steroid sulfatase immediately after sample collection.
Troubleshooting Steps:
-
Immediate Cooling: Place blood collection tubes on ice immediately after venipuncture. Low temperatures slow down enzymatic activity.
-
Prompt Centrifugation: Separate serum or plasma from blood cells within 2 hours of collection.[1] Platelets and other blood cells can be a source of steroid sulfatase.
-
Use of Sulfatase Inhibitors: For critical applications requiring maximum stability, consider adding a steroid sulfatase inhibitor to the collection tube.
-
Inhibitor Selection: Estrone-3-O-sulfamate (EMATE) is a potent, irreversible inhibitor of steroid sulfatase with an IC50 of 65 pM in MCF-7 cells.[2] Irosustat (STX64) is another potent irreversible inhibitor with an IC50 of 8 nM.[3]
-
Protocol: A specific protocol for adding these inhibitors to blood collection tubes for the sole purpose of sample stabilization is not well-documented in the literature. However, based on their high potency, a final concentration in the low nanomolar range is likely sufficient. See the "Experimental Protocols" section for a recommended starting protocol.
-
Issue 2: Decrease in this compound Concentration During Sample Storage
Possible Cause: Ongoing enzymatic activity at suboptimal storage temperatures or degradation due to repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure samples are stored at -80°C for long-term stability. Storage at -20°C is acceptable for shorter periods (up to 6 months), while refrigeration at 2-8°C is suitable for a maximum of one week.[3][4]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated thawing and refreezing. While some studies suggest that a limited number of freeze-thaw cycles may not significantly affect some steroid levels, it is a best practice to minimize them.
-
Evaluate for Contamination: Microbial contamination can introduce exogenous enzymes. Ensure aseptic collection and handling techniques.
Issue 3: High Variability in this compound Measurements Between Replicates
Possible Cause: Inconsistent sample handling, improper mixing, or issues with the analytical assay.
Troubleshooting Steps:
-
Standardize Pre-analytical Procedures: Ensure all samples are treated identically from collection to analysis. This includes consistent timing for centrifugation and processing.
-
Thorough Mixing: Gently invert thawed samples multiple times to ensure homogeneity before analysis. Avoid vigorous vortexing which can denature proteins.
-
Assay Troubleshooting: Refer to the troubleshooting guide for your specific assay (e.g., ELISA, LC-MS/MS) to rule out technical issues with the measurement itself. Common issues include improper standard curve preparation, incorrect dilutions, and inadequate washing steps.[5]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound in samples?
A1: The primary enzyme is steroid sulfatase (also known as estrone sulfatase or E1STS).[6] This enzyme hydrolyzes this compound back to its unconjugated, biologically active form, estrone.
Q2: What are the recommended sample types for this compound analysis?
A2: Serum and plasma are the preferred sample types.[7] For plasma, EDTA is a commonly used anticoagulant.
Q3: What are the ideal storage conditions for long-term stability of this compound in samples?
A3: For long-term storage, samples should be kept at -80°C .[7] Storage at -20°C is suitable for up to 6 months.[3][4]
Q4: How many times can I freeze and thaw my samples without affecting this compound levels?
A4: It is best practice to minimize freeze-thaw cycles . If repeated measurements are necessary, it is highly recommended to aliquot samples into single-use vials before the initial freezing.
Q5: Are there any commercially available collection tubes that contain stabilizers for this compound?
A5: While some companies may offer specialized collection tubes with various preservatives, tubes specifically containing steroid sulfatase inhibitors for this compound stabilization are not widely marketed. It is recommended to contact the manufacturers of your analytical kits or laboratory service providers for specific recommendations.
Q6: Can other enzymes, like glucuronidases, degrade this compound?
A6: The primary enzymatic degradation pathway for this compound is through the action of steroid sulfatase. While glucuronidases are involved in the metabolism of estrogen glucuronides, there is no strong evidence to suggest they directly and significantly degrade this compound under typical sample handling and storage conditions.[8] The conversion of estrone to estrone-3-glucuronide is a separate metabolic pathway.[9]
III. Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Temperature | Duration | Sample Type | Reference(s) |
| Room Temperature | Up to 24 hours | Serum, Plasma | [1] |
| 2-8°C | Up to 7 days | Serum, Plasma | [1][4] |
| -20°C | Up to 6 months | Serum, Plasma | [3][4] |
| -80°C | Long-term | Serum, Plasma | [7] |
Table 2: Potency of Selected Steroid Sulfatase Inhibitors
| Inhibitor | IC50 | Cell Line/System | Reference(s) |
| Estrone-3-O-sulfamate (EMATE) | 65 pM | MCF-7 cells | [2] |
| Irosustat (STX64) | 8 nM | Not specified | [3] |
| 2-methoxy-3-sulfamoyloxy-17α-benzylestra-1,3,5(10)-trien-17β-ol | 0.040 nM | Not specified | [10] |
IV. Experimental Protocols
Protocol 1: Recommended Procedure for Blood Sample Collection and Processing
-
Collection: Collect whole blood into a serum separator tube (SST) or a tube containing EDTA as an anticoagulant.
-
Immediate Cooling: Place the collection tube on ice or in a refrigerated rack immediately after drawing the blood.
-
Clotting (for serum): If using an SST, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C. This should be done within 2 hours of collection.[1]
-
Aliquoting: Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.
-
Storage: Immediately transfer the serum or plasma into pre-labeled, single-use cryovials.
-
Freezing: Store the aliquots at -80°C for long-term storage.
Protocol 2: Recommended Starting Protocol for Sample Stabilization with a Sulfatase Inhibitor
Disclaimer: This is a recommended starting protocol based on available data. Optimization and validation for your specific application are essential.
-
Inhibitor Stock Solution Preparation:
-
Estrone-3-O-sulfamate (EMATE): Prepare a 1 mM stock solution in DMSO or methanol. Store the stock solution at -20°C in small aliquots.
-
Irosustat (STX64): Prepare a stock solution in DMSO. For a 10 mM stock, dissolve 3.8 mg of Irosustat (MW: 379.4 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, prepare a working solution of the inhibitor by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS). The final concentration of DMSO in the sample should be kept below 0.1% to avoid potential interference with downstream assays.
-
-
Addition to Sample:
-
Immediately after collecting the serum or plasma, add the inhibitor working solution to achieve a final concentration in the low nanomolar range (e.g., 1-10 nM). For example, to achieve a 10 nM final concentration in 1 mL of plasma, add 1 µL of a 10 µM working solution.
-
-
Incubation:
-
Gently mix the sample by inversion and incubate on ice for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
-
Processing and Storage:
-
Proceed with your standard sample processing and storage protocol (e.g., aliquoting and freezing at -80°C).
-
-
Validation:
-
It is crucial to validate this stabilization protocol. This can be done by comparing the stability of this compound in inhibitor-treated samples versus untreated controls over a time course at various storage temperatures.
-
V. Visualizations
References
- 1. This compound analogs as estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. iwaki-kk.co.jp [iwaki-kk.co.jp]
- 6. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound-induced uterine growth by potent nonestrogenic steroidal inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
dealing with hemolysis in serum samples for estrone sulfate testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hemolysis in serum samples for estrone sulfate (E1S) testing.
Troubleshooting Guides
Issue: Visual presence of hemolysis in serum samples.
Question: My serum sample has a reddish tint. Can I still use it for my this compound immunoassay?
Answer:
The reddish tint in your serum sample is due to hemolysis, the rupture of red blood cells, which releases hemoglobin and other intracellular components. It is strongly recommended to avoid using hemolyzed samples for this compound immunoassays.[1][2][3] Most laboratory protocols and test kit manufacturers advise against their use due to the high potential for interference.[1][2][3]
Immediate Steps:
-
Visual Assessment: Qualify the degree of hemolysis. A pale pink to red color indicates the presence of free hemoglobin. Refer to the table below for a correlation between visual appearance and hemoglobin concentration.
-
Sample Rejection: If the hemolysis is moderate to gross, it is best to reject the sample and request a new one.[2][3] This is the most reliable way to ensure accurate results.
-
Consult Manufacturer's Guidelines: Review the package insert for your specific this compound immunoassay kit for any stated tolerance levels for hemolysis. Some kits may provide a hemolysis index (H-index) cutoff.
Issue: Unexpected or inconsistent this compound results.
Question: My this compound results are inconsistent or do not match clinical expectations. Could hemolysis be the cause?
Answer:
Yes, hemolysis can be a significant cause of inaccurate and unreliable results in immunoassays.[4][5] The interference can be multifactorial, arising from:
-
Spectral Interference: Hemoglobin has a strong absorbance profile that can interfere with the optical readings in many immunoassay platforms.[6]
-
Chemical Interference: Components released from red blood cells can interact with assay reagents, such as antibodies or enzymes, affecting the binding kinetics of the immunoassay.[5]
-
Matrix Effect: The overall change in the sample composition due to the release of intracellular contents can alter the performance of the assay.
Troubleshooting Steps:
-
Review Sample Quality: Re-examine the stored aliquot of the serum sample for any visual signs of hemolysis.
-
Check for Other Interferences: Rule out other potential sources of error such as lipemia (high lipid content) or icterus (high bilirubin).
-
Perform a Spike and Recovery Experiment: If you have sufficient sample volume, you can perform a spike and recovery experiment by adding a known amount of this compound to the hemolyzed sample and a control (non-hemolyzed) sample. A poor recovery in the hemolyzed sample would suggest interference.
-
In-house Validation: If you frequently encounter hemolyzed samples, it is crucial to perform an in-house validation to determine the acceptable level of hemolysis for your specific this compound assay. A detailed protocol for this is provided below.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of hemolysis in serum samples?
A1: Hemolysis is most often an in vitro (outside the body) phenomenon occurring during sample collection, handling, or processing.[6] Common causes include:
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Improper Venipuncture: Using a needle with too small a gauge, or excessive suction during blood draw.
-
Vigorous Mixing: Shaking the collection tube too forcefully.
-
Temperature Extremes: Exposing the sample to freezing or excessively high temperatures.
-
Delayed Processing: Prolonged storage of whole blood before centrifugation can lead to red blood cell degradation.
-
Mechanical Stress: Forcing blood through a fine-tipped pipette or forceful ejection from a syringe.
Q2: How does hemolysis specifically affect competitive immunoassays like those for this compound?
A2: In a competitive immunoassay, the analyte (this compound) in the sample competes with a labeled analyte for a limited number of antibody binding sites. Hemolysis can interfere by:
-
Altering Antibody Binding: Released substances from red blood cells may non-specifically bind to the antibody, preventing the this compound from binding and leading to falsely elevated results.
-
Cross-reactivity: While less common, some intracellular components could potentially cross-react with the assay antibodies.
-
Enzymatic Degradation: Proteolytic enzymes released from red blood cells could potentially degrade the assay antibodies or the enzyme conjugate used for detection, leading to inaccurate results.[7]
Q3: Is there a way to correct my this compound results for hemolysis?
A3: Currently, there are no validated, universally accepted correction factors for this compound results obtained from hemolyzed serum samples. The interference from hemolysis is complex and not always linear.[8] The most scientifically sound approach is to prevent hemolysis in the first place and to reject samples that show significant levels of it.
Q4: What is a hemolysis index (H-index) and how is it used?
A4: The hemolysis index is a semi-quantitative measurement of the free hemoglobin concentration in a sample, which is determined spectrophotometrically by automated chemistry analyzers.[6][9] It provides a more objective measure of hemolysis than visual inspection. Laboratories can establish analyte-specific H-index thresholds to decide whether to report, reject, or comment on a test result.[9]
Q5: How can I prevent hemolysis in my serum samples for this compound testing?
A5: Adhering to proper sample collection and handling procedures is critical. Key preventative measures include:
-
Using an appropriate needle gauge (20-22 gauge is often recommended).
-
Allowing the blood to clot completely at room temperature before centrifugation.
-
Centrifuging the sample as soon as possible after clotting.
-
Separating the serum from the clot promptly after centrifugation.
-
Avoiding vigorous shaking or mixing of the blood sample.
-
Storing and transporting samples at the recommended temperature.
Data Presentation
Table 1: Visual Guide to Serum Hemolysis
This table provides a qualitative and quantitative guide to the degree of hemolysis based on the visual appearance of the serum and the corresponding free hemoglobin concentration.
| Appearance | Hemolysis Level | Approximate Hemoglobin (mg/dL) | Potential Impact on this compound Immunoassay |
| Clear, straw-colored | None | < 20 | Ideal for testing |
| Faintly pink | Slight | 20 - 100 | Potential for interference; results should be interpreted with caution. In-house validation is recommended. |
| Distinctly red | Moderate | 100 - 300 | High probability of significant interference. Sample rejection is strongly advised. |
| Cherry red, opaque | Gross | > 300 | Unacceptable for testing. Results will be unreliable. |
Data adapted from visual hemolysis guides and general laboratory practices.[5][10]
Experimental Protocols
Protocol: Hemolysis Interference Validation for this compound Immunoassay
This protocol is based on the principles outlined in the CLSI EP7-A2 guideline for interference testing and provides a framework for researchers to validate their this compound immunoassay for hemolysis interference.[7][11]
Objective: To determine the concentration of hemoglobin (from hemolysate) that causes a clinically significant change in the measured concentration of this compound.
Materials:
-
This compound immunoassay kit
-
Pooled normal human serum (verified to have low endogenous this compound and no hemolysis)
-
Whole blood from healthy donors
-
Spectrophotometer
-
Calibrated pipettes and sterile tubes
-
Deionized water
Methodology:
Part 1: Preparation of Hemolysate
-
Collect whole blood in EDTA or heparin tubes.
-
Wash the red blood cells three times by centrifuging the whole blood, removing the plasma and buffy coat, and resuspending the cells in an equal volume of 0.9% saline.
-
After the final wash, resuspend the packed red blood cells in an equal volume of deionized water to induce osmotic lysis.
-
Freeze the red blood cell suspension at -20°C or below and then thaw at room temperature. Repeat this freeze-thaw cycle at least twice to ensure complete lysis.[4][12]
-
Centrifuge the lysed solution at high speed (e.g., 2000 x g for 15 minutes) to pellet the red blood cell stroma.
-
Carefully collect the supernatant (hemolysate).
-
Measure the hemoglobin concentration of the hemolysate using a spectrophotometric method (e.g., Drabkin's method) or an automated hematology analyzer. This will be your stock hemolysate.
Part 2: Interference Testing
-
Prepare a series of serum pools with varying concentrations of hemolysate. For example, create pools with final hemoglobin concentrations of 0, 25, 50, 100, 200, and 400 mg/dL by adding calculated volumes of the stock hemolysate to the pooled normal serum.
-
Divide each of these hemolysis-spiked pools into two sub-pools.
-
Sub-pool A (Low E1S): Use as is (assuming low endogenous E1S).
-
Sub-pool B (High E1S): Spike with a known concentration of this compound to achieve a concentration in the upper-middle range of the standard curve.
-
-
Assay each sample from both sub-pools in triplicate using your this compound immunoassay, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean this compound concentration for each level of hemolysis.
-
For each sub-pool, calculate the percent difference in the this compound concentration at each hemolysis level compared to the zero-hemolysis control.
-
Percent Difference = [(Mean Concentration_hemolyzed - Mean Concentration_control) / Mean Concentration_control] * 100
-
Plot the percent difference against the hemoglobin concentration.
-
Determine the hemoglobin concentration at which the percent difference exceeds your predefined acceptance limit for bias (e.g., ±10%). This is your laboratory-defined interference limit.
-
Visualizations
Diagram: Troubleshooting Workflow for Suspected Hemolysis
Caption: Troubleshooting workflow for hemolyzed serum samples.
Diagram: Hemolysis Interference Validation Workflow
Caption: Workflow for hemolysis interference validation study.
References
- 1. Interference studies: focus on blood cell lysates preparation and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shutterstock.com [shutterstock.com]
- 3. sundiagnostics.us [sundiagnostics.us]
- 4. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Reference chart for clinical biochemical tests of hemolyzed serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reference Tool to Determine Hemolysis Status | Vector-Borne Diseases | CDC [cdc.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Steroid Sulfatase (STS) Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for steroid sulfatase (STS) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for an STS activity assay?
The optimal incubation time for an STS activity assay is highly dependent on the assay format, enzyme source, and activity level. Commercial colorimetric kits often recommend a 30-minute incubation at 37°C[1][2]. However, published research using radiometric assays has reported incubation times ranging from 15 minutes for recombinant enzymes to 24 hours for detecting low activity in skin biopsies[3]. It is crucial to determine the optimal incubation time for your specific experimental conditions.
Q2: Why is it important to optimize the incubation time?
Optimizing the incubation time is critical for ensuring that the enzymatic reaction is within the linear range.[4] An incubation time that is too short may result in a signal that is too low to be accurately detected above the background. Conversely, an incubation time that is too long can lead to non-linear reaction rates due to factors such as substrate depletion, product inhibition, or enzyme denaturation, resulting in an underestimation of the initial reaction velocity.
Q3: What are the key factors that influence the optimal incubation time?
Several factors can affect the optimal incubation time for an STS assay:
-
Enzyme Concentration: Higher concentrations of STS will result in a faster reaction rate, thus requiring a shorter incubation time to remain within the linear range. It is recommended to test various amounts of your sample (e.g., cell lysate or tissue homogenate) to find a concentration that yields a robust signal within a reasonable timeframe.[1][2]
-
Substrate Concentration: The concentration of the steroid sulfate substrate can influence the reaction velocity. While assays are typically performed under substrate-saturating conditions, very high concentrations can sometimes lead to substrate inhibition with certain sulfotransferase enzymes, a related class of enzymes.[2]
-
Temperature: Enzyme activity is temperature-dependent. Most STS assays are performed at 37°C. One study on a bacterial sulfatase found optimal activity at 30°C, while another on testicular steroidogenic enzymes showed increased activity up to 38°C[5][6]. It is important to maintain a consistent temperature throughout the incubation.
-
Sample Type: The complexity of the biological sample can impact the assay. Crude lysates or tissue homogenates may contain inhibitors or competing enzymes that can affect STS activity and, consequently, the optimal incubation time.
Q4: How do I establish the linear range for my STS assay?
To establish the linear range, you should perform a time-course experiment. This involves setting up multiple identical assay reactions and stopping them at different time points (e.g., 5, 10, 20, 30, 45, and 60 minutes). The amount of product formed is then plotted against time. The optimal incubation time will fall within the initial linear portion of this curve, where the reaction rate is constant.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. |
| Enzyme concentration is too low. | Increase the amount of sample (cell lysate, tissue homogenate, or purified enzyme) in the reaction. | |
| Sub-optimal temperature. | Ensure the incubator is set to the recommended temperature (typically 37°C) and is properly calibrated. | |
| Inactive enzyme. | Use a fresh enzyme preparation or a positive control to verify enzyme activity. | |
| High Signal (Above Upper Limit of Detection) | Incubation time is too long. | Decrease the incubation time. Refer to your time-course experiment to select a shorter time point within the linear range. |
| Enzyme concentration is too high. | Dilute your sample and re-assay. It is advisable to test several dilutions to find one that falls within the assay's dynamic range. | |
| Non-Linear Reaction Rate (Plateauing Curve) | Substrate depletion. | If the reaction is stopping prematurely, consider if the substrate concentration is sufficient for the amount of enzyme and incubation time. |
| Product inhibition. | The accumulation of the product may be inhibiting the enzyme. A shorter incubation time is necessary. | |
| Enzyme instability. | The enzyme may be losing activity over the course of the incubation. A shorter incubation time is recommended. | |
| High Variability Between Replicates | Inconsistent incubation timing. | Use a multichannel pipette to start and stop reactions simultaneously for better consistency. |
| Temperature fluctuations. | Ensure all samples are incubated at the same, stable temperature. | |
| Pipetting errors. | Calibrate pipettes and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol describes a general method for determining the linear range of an STS assay.
-
Prepare a master mix: Prepare a sufficient volume of master mix containing the assay buffer, substrate (e.g., DHEAS or p-nitrocatechol sulfate), and any necessary cofactors.
-
Aliquot samples: Aliquot your enzyme source (e.g., cell lysate) into multiple tubes or wells of a microplate. Include a "time zero" control which will be stopped immediately after adding the master mix.
-
Initiate the reaction: At time zero, add the master mix to all samples and mix gently.
-
Incubate: Place the reactions in an incubator at the desired temperature (e.g., 37°C).
-
Stop the reaction at different time points: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), stop the reaction in one set of tubes/wells. For colorimetric assays, this is typically done by adding a stop solution[1][2]. For radiometric assays, this may involve adding a solvent to halt the reaction and extract the product.
-
Quantify the product: Measure the amount of product formed at each time point using the appropriate detection method (e.g., spectrophotometry for colorimetric assays, scintillation counting for radiometric assays).
-
Plot the data: Plot the amount of product formed (y-axis) against the incubation time (x-axis).
-
Determine the linear range: Identify the portion of the curve that is linear. The optimal incubation time for subsequent experiments should be chosen from within this linear range.
Protocol 2: Radiometric STS Activity Assay
This method is adapted from procedures using radiolabeled steroid sulfates[7].
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., phosphate buffer, pH 7.4), the radiolabeled substrate (e.g., [³H]DHEAS), and your sample containing STS.
-
Incubation: Incubate the reaction at 37°C for the predetermined optimal incubation time.
-
Reaction Termination and Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., toluene or diethyl ether). This will also serve to extract the unconjugated steroid product. Vortex vigorously to ensure thorough mixing.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The unreacted, charged steroid sulfate will remain in the aqueous phase, while the non-polar, unconjugated steroid product will partition into the organic phase.
-
Quantification: Carefully transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate and compare it to a standard curve if necessary.
Quantitative Data Summary
| Parameter | Value | Source/Substrate | Reference |
| Km of DHEAS | 5.0 x 10⁻⁷ M | Human placental microsomes | [3] |
| Km of Estrone Sulfate (E1S) | 8.6 µM | Mouse liver | [8] |
| Km of this compound (E1S) | 9.1 µM | Mouse testis | [8] |
| Tissue | STS Activity (pmol/kg/hr) | Condition | Reference |
| Subcutaneous Adipose Tissue | 257 | Premenopausal women | [9] |
| Subcutaneous Adipose Tissue | 379 | Postmenopausal women | [9] |
| Visceral Adipose Tissue | 360 | Premenopausal women | [9] |
| Visceral Adipose Tissue | 545 | Postmenopausal women | [9] |
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Troubleshooting logic for suboptimal assay signals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of temperature on the activity of testicular steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid sulfatase activity in subcutaneous and visceral adipose tissue: a comparison between pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of estrone sulfate in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of estrone sulfate in long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The two main chemical degradation pathways for this compound are hydrolysis of the sulfate group and oxidation of the steroid core.[1][2] Hydrolysis, also known as deconjugation, results in the formation of estrone.[1][2] Oxidation can lead to various byproducts, including the formation of 17-ketothis compound and other hydroxylated derivatives.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] Recommended storage temperatures are -20°C for up to two years or 4°C for shorter periods.[4]
Q3: How should I prepare and store solutions of this compound?
A3: Stock solutions are best prepared in organic solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO).[2][5] For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[5] Aqueous solutions are not recommended for storage for more than one day due to lower stability.[5]
Q4: How do factors like pH, temperature, and light affect the stability of this compound?
A4:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the sulfate group.[2] The rate of hydrolysis generally increases at lower pH values.[1]
-
Temperature: Elevated temperatures accelerate the rate of both hydrolysis and oxidation.[1][2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of various degradation products.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Always protect from light.[3] |
| Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | Degradation of the sample. The primary degradation products are estrone (from hydrolysis) and oxidized derivatives.[1][2] | Analyze the sample alongside a freshly prepared standard to confirm degradation. Review storage conditions and handling procedures. Consider performing forced degradation studies to identify potential degradation products. |
| Inconsistent or Non-reproducible Experimental Results | Degradation of stock or working solutions. | Prepare fresh working solutions for each experiment. If stock solutions must be stored, ensure they are aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5] Verify the stability of this compound under your specific experimental conditions (e.g., pH, temperature). |
| Loss of Potency in Biological Assays | Hydrolysis to the less potent estrone or other degradation. | Confirm the identity and purity of your this compound standard using an appropriate analytical method. Prepare fresh solutions from a new stock of the compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Store in a tightly sealed, amber vial under an inert atmosphere.[3][5] |
| Solution in Organic Solvent (e.g., Methanol, DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] | |
| Aqueous Solution | 4°C | Not recommended for > 1 day | Prone to hydrolysis.[5] |
Table 2: Influence of Temperature on this compound Degradation in Solution
| Temperature | Degradation Rate | Primary Degradation Pathways |
| 4°C | Very Low | Hydrolysis, Oxidation |
| 25°C (Room Temperature) | Low to Moderate | Hydrolysis, Oxidation |
| 37°C | Moderate | Hydrolysis, Oxidation |
| 60°C | High | Hydrolysis, Oxidation |
| Source: Adapted from BenchChem technical literature.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Estrone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required).
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For stability testing, subject aliquots of the stock solution to stress conditions (e.g., heat, acid, base, light).
-
Dilute the stressed and unstressed samples with the mobile phase to a suitable concentration for analysis.
5. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
The retention time of estrone can be confirmed by injecting a pure estrone standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% hydrogen peroxide.
-
Store at room temperature for a defined period, protected from light.
4. Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photodegradation:
-
Expose a solution of this compound in a clear vial to a light source that provides both UV and visible light (as per ICH guideline Q1B).
-
Analyze the sample at various time points.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
addressing inconsistencies between different estrone sulfate assay methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies with estrone sulfate (E1S) assay methods.
Frequently Asked Questions (FAQs)
Q1: Why do I get significantly different absolute concentrations for this compound when using an immunoassay (ELISA/RIA) versus LC-MS/MS?
You are likely observing a known discrepancy between these methods. Immunoassays, such as ELISA and RIA, frequently report higher absolute concentrations of this compound and its metabolites compared to LC-MS/MS.[1][2] This difference can be substantial, with immunoassay results being 1.4 to 11.8 times higher than those from LC-MS/MS, particularly in samples with low E1S levels, such as in postmenopausal women.[1][2] The primary reasons for this are the lower specificity of immunoassays and potential cross-reactivity with other structurally similar steroids.[3][4][5]
Q2: My immunoassay and LC-MS/MS results for this compound show poor correlation. What could be the cause?
Poor correlation between immunoassay and LC-MS/MS data for this compound is a documented issue, especially in populations with low estrogen levels like postmenopausal women.[1][2] While high correlation may be observed in premenopausal women (Spearman r = 0.8–0.9), it can be moderate to weak in postmenopausal women (Spearman r = 0.4–0.8).[1][2] This is often attributed to the lack of specificity in immunoassays, where cross-reactivity with other endogenous compounds can significantly influence the results at low analyte concentrations.[3][5]
Q3: What are "matrix effects" and how can they affect my this compound measurements?
Matrix effects refer to the interference of components in the biological sample (e.g., serum, plasma, urine) with the analytical assay.[6][7] In LC-MS/MS, co-eluting substances from the matrix can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7] In immunoassays, matrix components like proteins and lipids can cause non-specific binding to antibodies, interfering with the antibody-antigen interaction.[8] Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize matrix effects.[6]
Q4: What is cross-reactivity in the context of this compound immunoassays?
Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules that are structurally similar to this compound, leading to an overestimation of the E1S concentration.[4][9][10] Molecules with a high degree of structural similarity, such as other sulfated steroids, isomers of estradiol, and their metabolites, are potential cross-reactants.[8] For instance, some direct RIAs for this compound have shown interference from high levels of dehydroepiandrosterone sulfate (DHEAS).[11]
Q5: Is LC-MS/MS always the better method for this compound quantification?
LC-MS/MS is generally considered the "gold standard" or reference method for this compound measurement due to its high specificity, accuracy, and sensitivity, especially at low concentrations.[1][2][11] It allows for the simultaneous quantification of multiple steroid hormones and is less prone to cross-reactivity issues that affect immunoassays.[3][5] However, immunoassays can be more cost-effective and efficient for high-throughput screening, though the results should be interpreted with caution, especially when low concentrations are expected.[1][2]
Troubleshooting Guides
Problem: High variability or poor reproducibility in my this compound measurements.
This issue can arise from several factors. The following troubleshooting workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for high variability in this compound assays.
Problem: My measured this compound concentrations are unexpectedly high, especially with an immunoassay.
Unexpectedly high concentrations, particularly with immunoassays, often point towards cross-reactivity.
Logical Relationship for Investigating High E1S Results
Caption: Logical steps to investigate unexpectedly high this compound results.
Data Presentation
Table 1: Comparison of this compound Assay Methods
| Feature | Immunoassays (ELISA/RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based detection | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Lower; prone to cross-reactivity with structurally similar steroids.[3][4][9][10] | High; can distinguish between different steroid isomers.[3][5] |
| Sensitivity | Varies by kit; can be sensitive. | Generally very high sensitivity, especially for low concentrations.[12] |
| Accuracy | Can be lower due to interferences, often overestimates concentrations.[1][2] | High accuracy; considered the "gold standard".[11] |
| Throughput | High; suitable for large sample numbers. | Lower; more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Matrix Effects | Susceptible to non-specific binding.[8] | Susceptible to ion suppression or enhancement.[6][7] |
Table 2: Quantitative Comparison of Immunoassay vs. LC-MS/MS for Estrogen Metabolites
| Population | Estrogen Metabolite | Fold Difference (Immunoassay vs. LC-MS/MS) |
| Premenopausal Women | Estrone (E1), Estradiol (E2), Estriol (E3) | 1.4 - 2.6 times higher with RIA[1] |
| 2-OHE1, 16α-OHE1 | ~3 times higher with ELISA[1] | |
| Postmenopausal Women | E1, E2, E3 | 1.4 - 11.8 times higher with RIA[1][2] |
| 2-OHE1 | 6 times higher with ELISA[1] | |
| 16α-OHE1 | 12 times higher with ELISA[1] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Spike-and-Recovery
Objective: To determine if components in the sample matrix are interfering with the assay, leading to inaccurate quantification.
Methodology:
-
Sample Selection: Choose a representative pool of your biological matrix (e.g., serum, plasma).
-
Baseline Measurement: Measure the endogenous concentration of this compound in an aliquot of the pooled matrix.
-
Spiking: Prepare at least two different concentrations of this compound standard. Spike known volumes of these standards into separate aliquots of the pooled matrix.
-
Measurement of Spiked Samples: Measure the this compound concentration in the spiked samples using your assay protocol.
-
Calculation of Recovery:
-
Expected Concentration = Endogenous Concentration + (Spike Concentration x Dilution Factor)
-
% Recovery = (Measured Concentration in Spiked Sample / Expected Concentration) x 100
-
-
Interpretation: A recovery rate between 80% and 120% is generally considered acceptable. Recoveries outside this range suggest significant matrix effects (ion suppression if <80%, ion enhancement if >120%).
Protocol 2: Cross-Reactivity Assessment
Objective: To determine if other structurally related steroids are cross-reacting in your immunoassay.
Methodology:
-
Prepare Standard Curve: Prepare a standard curve for this compound according to the assay manufacturer's instructions. Determine the concentration of this compound that gives 50% of the maximum signal (IC50).
-
Prepare Serial Dilutions of Test Compound: Prepare a series of dilutions of the potentially cross-reacting compound (e.g., DHEAS, other estrogen sulfates) in the assay buffer.
-
Run the Assay: Run the immunoassay with the serial dilutions of the test compound in the same way as the this compound standards.
-
Determine IC50 of the Test Compound: Plot the response of the test compound against its concentration and determine the concentration that gives 50% of the maximum signal.
-
Calculate Percent Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
-
Interpretation: A higher percentage indicates greater cross-reactivity of the test compound in the assay. Review the assay's technical data sheet for a list of known cross-reactants and their expected cross-reactivity percentages.[8]
References
- 1. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antisera reactive directly to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
optimizing buffer conditions for estrone sulfate enzymatic assays
Welcome to the technical support center for estrone sulfate (E1S) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of enzymatic assays for this compound?
A1: The two primary types of assays involving this compound are:
-
Steroid Sulfatase (STS) Activity Assays: These assays measure the activity of the enzyme steroid sulfatase (also known as estrone sulfatase), which hydrolyzes this compound into estrone.[1][2][3][4] The product, estrone, can then be detected.
-
Immunoassays (ELISA): These assays quantify the amount of this compound present in a sample.[5][6][7] The most common format is a competitive ELISA, where E1S in the sample competes with a labeled E1S conjugate for binding to a limited number of specific antibodies.[5][6]
Q2: What is the optimal pH for an estrone sulfatase activity assay?
A2: The optimal pH for estrone sulfatase activity can vary depending on the tissue source and buffer system. For instance, estrone sulfatase activity in human thrombocytes shows an optimum pH of 5.60 in acetate buffer.[8] However, for specific measurements of steroid sulfatase activity, a pH of 7.4 in phosphate buffer is often used because it inhibits other arylsulfatases (A and B), thus improving the specificity of the assay.[9]
Q3: Can components of the buffer inhibit the enzymatic reaction?
A3: Yes, certain buffer components can significantly impact enzyme activity. Phosphate ions, for example, have been shown to inhibit estrone sulfatase activity. One study noted a 64% inhibition of enzyme activity in the presence of 1 mM phosphate ions.[8] Therefore, if you are not intentionally trying to inhibit other sulfatases, it is advisable to use a non-phosphate-based buffer system, such as Tris-HCl or acetate buffer.
Q4: How can I improve the sensitivity of my estrone sulfatase activity assay?
A4: To enhance the sensitivity and overall activity, consider adding a non-ionic detergent to the reaction buffer. The highest estrone sulfatase activity has been observed in the presence of 0.1% of either Nonidet P-40 or Triton X-100.[8]
Q5: My ELISA results for this compound seem unexpectedly high. What could be the cause?
A5: Overestimation of this compound levels in direct immunoassays can be a significant issue, often due to the cross-reactivity of the antibody with other structurally related steroids present in the sample.[10][11][12] This is particularly problematic in samples where the concentration of cross-reacting steroids is high relative to this compound. Additionally, matrix effects from the sample, such as hemolysis or high lipid content, can interfere with the assay and lead to inaccurate results.[10][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal in Sulfatase Activity Assay | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Suboptimal buffer conditions | Verify the pH of your buffer. For general activity, consider a pH around 7.4. If using a specific tissue source, a different optimum may apply (e.g., pH 5.6 for thrombocytes).[8] | |
| Presence of inhibitors in the buffer | Avoid using phosphate buffers if not specifically required for assay specificity, as phosphate ions can be inhibitory.[8] | |
| Insufficient incubation time or temperature | Optimize incubation time and temperature. A common starting point is 30-60 minutes at 37°C.[5][13] | |
| High Background in ELISA | Insufficient washing | Increase the number of wash steps and ensure complete removal of the wash buffer after each step.[5] |
| Non-specific binding | Add a blocking agent (e.g., BSA) to your assay buffer. | |
| Contaminated reagents | Use fresh, high-quality reagents and avoid cross-contamination between wells.[5] | |
| High Variability Between Replicate Wells | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each addition.[5] |
| Incomplete mixing | Gently tap the plate after adding reagents to ensure thorough mixing.[14] | |
| Edge effects | Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to prevent evaporation. | |
| Low Signal in Competitive ELISA | Insufficient enzyme conjugate or antibody | Check the concentrations and preparation of the enzyme conjugate and antibody. |
| Low concentration of this compound in samples | Concentrate the sample or reduce the dilution factor. Ensure the sample concentrations fall within the linear range of the standard curve.[15] | |
| Incorrect wavelength reading | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[6] |
Quantitative Data Summary
Table 1: Kinetic Parameters for Estrone Sulfatase
| Parameter | Value | Source/Condition | Reference |
| Apparent Km | 26.4 µM | Guinea-pig uterus | [16] |
| Apparent Km | 10.7 µM | Guinea-pig liver | [16] |
| Apparent Km | 3.16 ± 0.08 µM | Human thrombocytes | [8] |
| Vmax | 188.5 ± 2.6 pmol/mg protein/h | Human thrombocytes | [8] |
Table 2: Influence of Buffer Additives on Estrone Sulfatase Activity
| Additive | Concentration | Effect on Activity | Reference |
| Nonidet P-40 | 0.1% | Maximizes activity | [8] |
| Triton X-100 | 0.1% | Maximizes activity | [8] |
| Phosphate ions | 1 mM | 64% inhibition | [8] |
Experimental Protocols
Protocol 1: Estrone Sulfatase Activity Assay
This protocol is a general guideline for determining the activity of estrone sulfatase in a tissue homogenate.
Materials:
-
Tissue homogenate
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
Substrate: [³H]this compound (or other labeled E1S)
-
Toluene
-
Scintillation fluid and counter
-
Stop Solution: 0.1 M Na₂CO₃
Procedure:
-
Prepare the tissue homogenate in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[13]
-
Determine the protein concentration of the homogenate.
-
In a microcentrifuge tube, add 100 µL of the homogenate (containing 0.10-0.12 mg of protein).[13]
-
Add 200 µL of Assay Buffer containing the [³H]this compound substrate at a final concentration of 10 µM.[13]
-
Incubate the reaction mixture for 30 minutes at 37°C.[13]
-
Stop the reaction by adding 0.3 mL of cold Stop Solution.[13] To monitor extraction recovery, you can add a known amount of a different radiolabeled steroid, like [¹⁴C]Estrone.[13]
-
Extract the unconjugated steroid product (estrone) by adding 2 mL of toluene and vortexing. Repeat the extraction.[13]
-
Centrifuge to separate the phases and transfer the organic (toluene) phase to a scintillation vial.
-
Evaporate the toluene and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Protocol 2: Competitive ELISA for this compound Quantification
This protocol is a generalized procedure for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.[5][6]
Materials:
-
Microplate pre-coated with anti-rabbit IgG
-
This compound standards
-
Samples
-
E1S-peroxidase conjugate
-
E1S polyclonal rabbit antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare your standards and samples to the desired dilutions in the appropriate assay buffer.
-
Add 50 µL of each standard or sample to the wells of the microplate.[5]
-
Add 25 µL of the E1S-peroxidase conjugate to each well.
-
Add 25 µL of the E1S polyclonal rabbit antibody to each well.
-
Incubate the plate for 2 hours at room temperature, preferably with shaking.[6]
-
Aspirate the contents of the wells and wash each well 3-5 times with Wash Buffer.[5] Ensure complete removal of the buffer after the last wash by inverting the plate and blotting it on absorbent paper.[5]
-
Add 100 µL of the Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.[5]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[5]
-
Read the absorbance of each well at 450 nm using a microplate reader.[6]
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Determine the concentration of this compound in your samples by interpolating from the standard curve. The signal intensity will be inversely proportional to the amount of E1S in the sample.[6]
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for a competitive ELISA.
Caption: Troubleshooting decision tree.
References
- 1. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrone sulfatase and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aspirasci.com [aspirasci.com]
- 6. arborassays.com [arborassays.com]
- 7. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 8. Characterization of estrone sulfatase activity in human thrombocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. tokyofuturestyle.com [tokyofuturestyle.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Estrone and dehydroepiandrosterone sulfatase activities in guinea-pig uterus and liver: estrogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent non-specific binding in estrone sulfate immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding (NSB) in estrone sulfate immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue in this compound immunoassays?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces of the microplate wells or to other proteins in the sample matrix.[1] This is a primary source of high background noise, which can obscure the specific signal from the analyte of interest.[2] In this compound immunoassays, the hydrophobic nature of steroid molecules makes them particularly prone to non-specific adsorption to polystyrene microplates.[3] This elevated background reduces assay sensitivity and can lead to inaccurate quantification of this compound.[2]
Q2: What are the primary causes of high non-specific binding in my this compound assay?
A2: High non-specific binding in this compound immunoassays can stem from several factors:
-
Inadequate Blocking: The blocking buffer may not have effectively covered all the unoccupied hydrophobic sites on the microplate wells.[3]
-
Hydrophobic Interactions: this compound, being a steroid, has a hydrophobic structure that can readily bind to the polystyrene surface of the assay plate.[3]
-
Matrix Effects: Components within complex biological samples like serum or plasma (e.g., other proteins, lipids) can interfere with the specific antibody-antigen interaction, leading to NSB.[4][5]
-
Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies can increase the likelihood of them binding non-specifically to the plate or other proteins.
-
Cross-Reactivity: The antibodies used may not be entirely specific to this compound and could be binding to other structurally similar steroids present in the sample.[3][6]
Q3: How can I optimize my blocking buffer to reduce non-specific binding?
A3: Optimizing the blocking buffer is a critical step. While Bovine Serum Albumin (BSA) is commonly used, other protein-based blockers like casein or non-fat dry milk can be more effective in certain situations.[3][7] It is recommended to empirically test different blocking agents and their concentrations.
-
Protein-Based Blockers: These physically adsorb to the unoccupied sites on the microplate. Casein has been shown to be a superior blocking agent compared to BSA in some ELISAs.[7]
-
Detergents: Non-ionic detergents like Tween-20 can be added to the blocking buffer (typically at a concentration of 0.05% v/v) to help reduce hydrophobic interactions.[8] However, detergents alone are not recommended as the sole blocking agent as they can be washed away.[9]
-
Commercial Blockers: Several commercially available blocking buffers are formulated to minimize NSB and may offer superior performance.
Q4: What is the role of washing steps, and how can I optimize them?
A4: Washing steps are crucial for removing unbound and weakly bound molecules, thereby reducing background signal. Insufficient washing is a common cause of high background. To optimize your washing protocol:
-
Increase Wash Cycles: Increasing the number of wash cycles (e.g., from 3 to 5) can significantly reduce background.
-
Increase Soak Time: Allowing the wash buffer to soak in the wells for a minute or two during each wash step can improve the removal of non-specifically bound material.
-
Optimize Wash Buffer Composition: The most common wash buffers are PBS or TBS containing 0.05% Tween-20.[6] The detergent helps to disrupt weak, non-specific interactions.
-
Ensure Complete Aspiration: Make sure to completely remove the wash buffer from the wells after each wash, as residual buffer can dilute the reagents in the subsequent step.
Q5: How do I address potential cross-reactivity with other steroids in my sample?
A5: Cross-reactivity is a significant concern in steroid immunoassays due to the structural similarity among different steroid hormones.[3][6] To address this:
-
Consult the Kit's Cross-Reactivity Data: Reputable ELISA kit manufacturers provide a table of cross-reactivity with other relevant steroids.[3] Carefully review this information to understand the potential for interference.
-
Sample Purification: If significant cross-reactivity is expected, consider purifying your sample before the immunoassay. Techniques like solid-phase extraction (SPE) can effectively separate this compound from other interfering steroids.[5]
-
Use Highly Specific Antibodies: Whenever possible, choose an immunoassay that utilizes monoclonal antibodies with high specificity for this compound.
Q6: Can the sample matrix itself cause non-specific binding, and how can I mitigate this?
A6: Yes, the sample matrix (e.g., serum, plasma) is a major source of interference.[4][5] This "matrix effect" can be mitigated by:
-
Sample Dilution: Diluting your samples in an appropriate assay buffer can reduce the concentration of interfering substances.[4] However, you must ensure that the diluted concentration of this compound is still within the detection range of your assay.
-
Spike and Recovery Experiments: To determine if you have a matrix effect, you can perform a spike and recovery experiment. A known amount of this compound standard is added to a sample and the recovery is measured. A recovery significantly different from 100% suggests a matrix effect.
-
Sample Pre-treatment: For complex matrices, pre-treatment steps like protein precipitation or solid-phase extraction (SPE) may be necessary to remove interfering components before running the immunoassay.[5]
Troubleshooting Guides
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Try different blocking agents such as casein or non-fat dry milk in addition to BSA. Increase the blocking incubation time or temperature.[3][7] |
| Insufficient Washing | Increase the number of wash cycles and the volume of wash buffer per well. Incorporate a 1-2 minute soak time during each wash step. Ensure complete aspiration of wash buffer. |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-Reactivity | Review the cross-reactivity profile of your antibody. If necessary, perform sample purification using techniques like solid-phase extraction (SPE).[3][5] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure proper storage of all kit components. |
Problem: Poor Precision (High CV%)
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each sample and reagent. |
| Inadequate Plate Washing | Ensure uniform and thorough washing across all wells. An automated plate washer can improve consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. Fill outer wells with buffer or water. |
| Temperature Variation | Ensure that all incubation steps are carried out at the specified temperature and that the plate is not subjected to temperature gradients. |
Data Presentation
Table 1: Comparison of Blocking Agents for Steroid Immunoassays
| Blocking Agent | Concentration | Incubation Time | Temperature | Relative Effectiveness in Reducing NSB |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours | Room Temp or 37°C | Moderate |
| Casein | 1-5% (w/v) | 1-2 hours | Room Temp or 37°C | High[7] |
| Non-fat Dry Milk | 1-5% (w/v) | 1-2 hours | Room Temp or 37°C | High |
| Commercial Blockers | Varies | Varies | Varies | Generally High |
Note: The optimal blocking agent and concentration should be determined empirically for each specific assay.
Table 2: Typical Cross-Reactivity Profile for an this compound Immunoassay
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Estrone | < 5.0 |
| Estradiol | < 1.0 |
| Estriol | < 0.5 |
| DHEA-S | < 0.1 |
| Testosterone | < 0.1 |
| Progesterone | < 0.1 |
This is an example profile. Always refer to the specific cross-reactivity data provided with your immunoassay kit.[3]
Experimental Protocols
Protocol 1: General Competitive ELISA for this compound with Optimized Blocking and Washing
This protocol provides a general framework for a competitive ELISA, incorporating best practices to minimize non-specific binding.
-
Coating: Coat a 96-well high-binding microplate with this compound antigen at an optimized concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 300 µL/well of blocking buffer (e.g., 1% Casein in PBS). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times as described in step 2.
-
Competitive Reaction: Add 50 µL of standards or pre-treated samples to the appropriate wells. Immediately add 50 µL of biotinylated anti-estrone sulfate antibody. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 5 times with a 1-minute soak time for each wash.
-
Detection: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with a 1-minute soak time for each wash.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read Absorbance: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.
Protocol 2: Solid-Phase Extraction (SPE) for Serum Sample Preparation
This protocol is adapted for the purification of sulfated steroids from serum to reduce matrix effects.[5]
-
Sample Pre-treatment: To 200 µL of serum, add an internal standard (if available). Add 400 µL of a protein precipitation solution (e.g., 2% zinc sulfate in 80% methanol). Vortex for 20 seconds and centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 30% methanol in deionized water to remove polar interferences.
-
Elution: Elute the this compound with 3 mL of an appropriate organic solvent (e.g., 50:50 methanol:acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of assay buffer for use in the immunoassay.
Visualizations
Caption: Mechanism of specific vs. non-specific binding in an immunoassay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocompare.com [biocompare.com]
- 3. tokyofuturestyle.com [tokyofuturestyle.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. arp1.com [arp1.com]
- 6. mabtech.com [mabtech.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
Validation & Comparative
A Head-to-Head Battle for Accuracy: Comparing LC-MS/MS and ELISA for Estrone Sulfate Measurement
For researchers, scientists, and drug development professionals navigating the precise world of steroid hormone analysis, the choice of analytical method is paramount. Estrone sulfate (E1S), a key biomarker in various physiological and pathological processes, demands accurate and reliable quantification. This guide provides an in-depth comparison of two prominent analytical techniques used for E1S measurement: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This objective comparison delves into the core principles, experimental workflows, and performance characteristics of each method, supported by experimental data. By understanding the strengths and limitations of both LC-MS/MS and ELISA, researchers can make informed decisions to ensure the integrity and validity of their study results.
At a Glance: Key Performance Characteristics
The selection of an appropriate assay depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the nature of the sample matrix. The following table summarizes the key performance metrics for LC-MS/MS and ELISA in the context of this compound measurement.
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding, colorimetric or fluorescent detection |
| Specificity | Very High | Moderate to High (potential for cross-reactivity) |
| Sensitivity (LLOQ/LOD) | High (pg/mL to low ng/mL range)[1] | Variable (pg/mL to ng/mL range)[2] |
| Accuracy | High | Can be affected by matrix effects and cross-reactivity[1] |
| Precision (CV%) | Excellent (<15%)[1] | Good to Excellent (<15-20%) |
| Throughput | Lower to Moderate | High |
| Sample Volume | Small (µL) | Small (µL) |
| Cost per Sample | Higher | Lower |
| Instrumentation | Complex and Expensive | Widely Available |
| Multiplexing | Yes (simultaneous analysis of multiple steroids)[1] | No (typically single analyte) |
Delving Deeper: A Performance Data Showdown
The superiority of LC-MS/MS in terms of specificity and accuracy is a recurring theme in comparative studies. Immunoassays, including ELISA, are known to be susceptible to interferences from structurally similar endogenous steroids, which can lead to an overestimation of the target analyte's concentration.[1]
One study directly comparing LC-MS/MS with immunoassays for steroid analysis found that immunoassays often overestimate concentrations.[1] For this compound, an LC-MS/MS method demonstrated a lower limit of quantification (LLOQ) of 0.2 nmol/L.[3] In contrast, the sensitivity of commercially available ELISA kits for this compound can range from 0.51 ng/mL to 26.4 pg/mL.[2]
Precision, measured by the coefficient of variation (CV%), is another critical parameter. LC-MS/MS methods for steroid analysis typically report intra- and inter-assay CVs of less than 15%.[1] Similarly, ELISA kits also demonstrate good precision, with CVs often falling within a comparable range.
However, the most significant divergence between the two methods lies in the reported concentrations from real-world samples. Studies have shown poor correlation and proportional differences between immunoassay and LC-MS/MS results, particularly at lower concentrations.[1]
The How-To: Experimental Protocols
Understanding the experimental workflow is crucial for appreciating the practical differences between LC-MS/MS and ELISA.
LC-MS/MS Experimental Workflow
The power of LC-MS/MS lies in its ability to physically separate the analyte of interest from other matrix components before detection based on its unique mass-to-charge ratio.
A common sample preparation method for LC-MS/MS involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.[4][5] The sample is then injected into the LC system, where this compound is separated from other molecules. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass transitions.
ELISA Experimental Workflow
ELISA is a plate-based assay that relies on the specific binding of an antibody to its antigen. For this compound, a competitive ELISA format is commonly used.
In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound present in the sample for a limited number of antibody binding sites on a microplate.[2][6] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound labeled this compound to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
The Underlying Principles: A Visual Explanation
The fundamental differences in the principles of detection for LC-MS/MS and ELISA are key to understanding their performance characteristics.
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound. The choice between them ultimately depends on the specific needs of the research.
LC-MS/MS is the gold standard for applications demanding the highest levels of specificity, accuracy, and the ability to measure multiple analytes simultaneously. Its superior performance, especially at low concentrations and in complex matrices, makes it the preferred method for clinical research and drug development studies where definitive and reliable data are critical.
ELISA, on the other hand, offers a cost-effective and high-throughput solution for screening large numbers of samples. While susceptible to cross-reactivity and matrix effects, well-validated ELISA kits can provide valuable data for studies where high precision and relative quantification are sufficient.
For researchers and drug development professionals, a thorough understanding of the principles and performance characteristics of both LC-MS/MS and ELISA is essential for generating high-quality, reproducible data in the pursuit of scientific advancement.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. This compound ELISA Kit (A4942) [antibodies.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
A Comparative Guide to the Validation of a Novel Estrone Sulfate Detection Method: LC-MS/MS vs. Traditional Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel method for the detection of estrone sulfate (E1S), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against traditional immunoassay techniques such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). The superior specificity, accuracy, and sensitivity of LC-MS/MS-based methods are highlighted through the presentation of supporting experimental data.[1][2][3][4]
This compound is the most abundant circulating estrogen and serves as a key precursor to more potent estrogens.[2][3] Its accurate measurement is crucial in various research and clinical settings, including endocrinology, oncology, and pharmacology.[5] However, traditional immunoassays are often hampered by a lack of specificity, leading to the overestimation of E1S concentrations due to cross-reactivity with other endogenous steroids.[2][3][4][6] The development and validation of LC-MS/MS methods represent a significant advancement in the precise quantification of E1S.[1][2][3][4]
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for comparing a novel this compound detection method with established alternatives.
Caption: Workflow for comparing analytical methods.
Quantitative Data Comparison
The following tables summarize the analytical performance of the novel LC-MS/MS method in comparison to traditional immunoassays for the detection of this compound.
Table 1: Comparison of Lower Limits of Quantification (LLOQ)
| Method | LLOQ (serum/plasma) | LLOQ (water) | Reference(s) |
| LC-MS/MS | 0.5 ng/mL | < 1 ng/L | [1][6][7] |
| 0.2 nmol/L | - | [2][3] | |
| 7.8 pg/mL | - | [8] | |
| RIA | 0.01 ng/mL | - | [6] |
| 0.009 µg/L | - | [9] | |
| ELISA | 26.4 pg/mL | - | [10] |
Table 2: Precision and Accuracy of LC-MS/MS
| Parameter | E1S | Reference(s) |
| Intra-day Precision (CV%) | 1.5% - 10.6% | [6] |
| < 10.5% | [8] | |
| Inter-day Precision (CV%) | 1.5% - 10.6% | [6] |
| < 10.5% | [8] | |
| Accuracy (Bias %) | -9.8% to 9.6% | [6] |
| < 5.0% | [8] | |
| Recovery (%) | 46.2% - 71.7% | [6] |
| 93% - 110% | [8] |
Table 3: Comparison of Key Performance Characteristics
| Characteristic | LC-MS/MS | Immunoassays (RIA, ELISA) |
| Specificity | High | Lower, prone to cross-reactivity with other steroids |
| Accuracy | High | Often overestimates concentrations[2][3][4] |
| Sensitivity | High, with low limits of detection | Variable, can be sensitive but may lack accuracy at low concentrations |
| Multiplexing | Can simultaneously quantify multiple steroids[1][2][6] | Typically measures a single analyte |
| Sample Prep | More involved (e.g., protein precipitation, derivatization)[1][2][6] | Simpler, may not require extensive cleanup[11] |
| Cost | Higher initial instrument cost | Lower instrument cost, higher cost per sample for kits |
Experimental Protocols
Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized representation based on published methods.[1][2][3][6][7]
1. Sample Preparation (Protein Precipitation)
-
To a serum or plasma sample, add an internal standard.
-
Add a precipitating reagent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for further processing.
2. Derivatization (Optional, for improved sensitivity)
-
The supernatant may be dried down and reconstituted in a derivatization agent (e.g., dansyl chloride) to enhance ionization efficiency.[1][6]
3. Chromatographic Separation (LC)
-
Inject the prepared sample into a liquid chromatography system.
-
Separate the analytes on a suitable column (e.g., C18).
-
Use a gradient elution with appropriate mobile phases (e.g., water and methanol with modifiers).
4. Mass Spectrometric Detection (MS/MS)
-
Introduce the eluent from the LC system into a triple quadrupole mass spectrometer.
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
5. Quantification
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Alternative Method: Radioimmunoassay (RIA)
This protocol is a generalized representation based on published methods.[9][11][12]
1. Sample Preparation
-
Samples may be used directly or after an extraction step (e.g., solid-phase extraction with a C18 cartridge) to remove interfering substances.[11][12]
2. Competitive Binding Reaction
-
Pipette standards, controls, and samples into antibody-coated tubes or wells.
-
Add a known amount of radiolabeled this compound (tracer).
-
Add a specific anti-estrone sulfate antibody.
-
Incubate to allow competitive binding between the unlabeled this compound in the sample/standard and the tracer for the limited number of antibody binding sites.
3. Separation
-
Separate the antibody-bound fraction from the free (unbound) fraction.
4. Detection
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
5. Quantification
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Mandatory Visualizations
This compound Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of this compound and its conversion to active estrogens that can signal through the estrogen receptor.
Caption: Biosynthesis and activity of this compound.
Experimental Workflow for LC-MS/MS Validation
The following diagram outlines the key steps in the validation of the novel LC-MS/MS method for this compound detection.
Caption: LC-MS/MS method validation workflow.
References
- 1. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]
- 11. Determination of this compound in plasma by radioimmunoassay without deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrone Sulfate vs. Estradiol: A Comparative Analysis of their Proliferative Activity in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proliferative effects of estrone sulfate (E1S) and estradiol (E2) on the estrogen-receptor-positive (ER+) human breast cancer cell line, MCF-7. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the mechanisms of action and relative potencies of these two estrogens.
Introduction
Estradiol (E2) is the most potent endogenous estrogen and a primary driver of proliferation in ER+ breast cancers. This compound (E1S), a sulfated form of estrone, is the most abundant circulating estrogen in postmenopausal women and can serve as a precursor for the local synthesis of more active estrogens within breast tumor tissue. Understanding the differential activity of these two compounds is critical for the development of targeted endocrine therapies.
The proliferative effect of this compound in MCF-7 cells is not direct. Instead, it relies on the cellular uptake of E1S and its subsequent enzymatic conversion to estradiol. This process is primarily mediated by two key enzymes: steroid sulfatase (STS), which hydrolyzes this compound to estrone (E1), and 17β-hydroxysteroid dehydrogenase (17β-HSD), which then converts estrone to the highly potent estradiol. The activity of these enzymes is a crucial determinant of the proliferative response to this compound.
Quantitative Comparison of Proliferative Effects
The following table summarizes the key differences in the proliferative activity of this compound and estradiol in MCF-7 cells based on published experimental data.
| Feature | This compound (E1S) | Estradiol (E2) | Key Findings & Citations |
| Mechanism of Action | Indirect; requires enzymatic conversion to estradiol to activate the estrogen receptor. | Direct; binds to and activates the estrogen receptor. | The effects of this compound are mediated through the estrogen receptor after its conversion to estradiol, as demonstrated by the ability of the pure anti-estrogen ICI 164,384 to block its proliferative effects.[1] |
| Potency | Less potent than estradiol. | Highly potent stimulator of proliferation. | Higher concentrations of this compound are required to elicit a proliferative response comparable to that of estradiol.[1] |
| Concentration for Proliferation | Stimulation of S-phase, a measure of cell proliferation, was observed at a physiologic concentration of 0.1 nM. An increase in cell number after 6 days required 100 nM.[1] | Significantly increases MCF-7 cell viability at concentrations as low as 10⁻¹³ M.[2] | A clear dose-response relationship has been established for both compounds in MCF-7 cells. |
| Key Enzymes Involved | Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase (17β-HSD). | Not applicable for direct activity. | MCF-7 cells possess the necessary enzymatic machinery to convert this compound into estradiol, thereby stimulating cell growth.[1][3] |
| Clinical Relevance | A significant source for local production of active estrogens in breast tumors, particularly in postmenopausal women.[1][3] | The primary driver of proliferation in ER+ breast cancer. | The conversion of this compound to estradiol is a key pathway for maintaining high estrogen levels in breast tumors.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in this compound-mediated cell proliferation and a typical experimental workflow for comparing the activities of this compound and estradiol.
Caption: Conversion of this compound to estradiol and subsequent estrogen receptor signaling.
Caption: Workflow for comparing E1S and E2 proliferative effects on MCF-7 cells.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the proliferative effects of this compound and estradiol on MCF-7 cells. Researchers should optimize these protocols for their specific laboratory conditions and reagents.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures cell viability as an indicator of cell proliferation.
1. Cell Culture and Seeding:
- Culture MCF-7 cells in complete medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Prior to the experiment, switch cells to an estrogen-deprived medium (phenol red-free medium supplemented with 5-10% charcoal-stripped fetal bovine serum) for at least 48-72 hours to reduce baseline estrogenic activity.
- Trypsinize and seed MCF-7 cells into 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to attach overnight.
2. Treatment:
- Prepare serial dilutions of this compound and estradiol in the estrogen-deprived medium. A vehicle control (e.g., DMSO or ethanol) at the same final concentration used for the highest stock solution should be included.
- Remove the seeding medium and replace it with the medium containing the different concentrations of this compound, estradiol, or the vehicle control.
3. Incubation:
- Incubate the plates for the desired time period (e.g., 6 days), replenishing the treatment medium every 2-3 days.
4. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Normalize the data to the vehicle control.
- Plot the dose-response curves and calculate the EC50 values for both compounds.
Steroid Sulfatase (STS) Activity Assay
This assay measures the conversion of radiolabeled this compound to estrone.
1. Cell Culture:
- Culture MCF-7 cells in T-25 flasks or 6-well plates until confluent.
2. Incubation with Radiolabeled Substrate:
- Wash the cells with serum-free medium.
- Incubate the cells with a medium containing a known concentration of [³H]this compound (e.g., 4 x 10⁻⁹ M) for a specific time (e.g., 4 hours) at 37°C.[4]
3. Steroid Extraction:
- After incubation, collect the medium and lyse the cells.
- Extract the steroids from the medium and cell lysate using an organic solvent (e.g., diethyl ether or ethyl acetate).
4. Separation and Quantification:
- Separate the different steroid metabolites (this compound, estrone, estradiol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of radioactivity in the spots corresponding to estrone and estradiol using a scintillation counter.
5. Calculation of Enzyme Activity:
- Calculate the percentage conversion of [³H]this compound to [³H]estrone and [³H]estradiol.
- Express the enzyme activity as pmol of product formed per mg of protein per hour.
Conclusion
While both this compound and estradiol can stimulate the proliferation of MCF-7 breast cancer cells, their mechanisms and potencies differ significantly. Estradiol is a direct and potent activator of the estrogen receptor. In contrast, this compound acts as a pro-hormone, requiring conversion to estradiol by intracellular enzymes to exert its proliferative effects. The efficiency of this conversion, dictated by the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase, is a critical factor in determining the overall mitogenic response to this compound. These findings underscore the importance of the intracellular enzymatic machinery in regulating the local estrogenic environment of breast tumors and highlight the potential of targeting these enzymes as a therapeutic strategy.
References
- 1. This compound promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of estrogen sulfates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of tamoxifen and tamoxifen derivatives on the conversion of this compound to estradiol in the MCF-7 mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative metabolism of estrone sulfate in different breast cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The local production of estrogens within breast tumors is a critical driver of hormone-dependent cancer growth. A primary pathway for this production is the conversion of estrone sulfate (E1S), a major circulating estrogen precursor, into the potent estrogen, estradiol (E2). This conversion is regulated by two key enzymes: steroid sulfatase (STS), which hydrolyzes E1S to estrone (E1), and estrogen sulfotransferase (SULT1E1), which inactivates estrogens through sulfation. The balance between the activities of these two enzymes can significantly influence the levels of active estrogens within breast cancer cells and, consequently, their proliferative potential. This guide provides a comparative analysis of E1S metabolism in three commonly studied breast cancer cell lines: MCF-7 (ER-positive, luminal A), T-47D (ER-positive, luminal A), and MDA-MB-231 (ER-negative, triple-negative).
Quantitative Comparison of Enzyme Activities
The metabolic phenotype of breast cancer cell lines with respect to this compound metabolism is largely determined by the relative activities of STS and SULT1E1. Hormone-dependent cell lines, such as MCF-7 and T-47D, generally exhibit high STS activity, enabling them to efficiently convert E1S into estrogens that fuel their growth.[1][2] In contrast, hormone-independent cell lines like MDA-MB-231 show very low STS activity in intact cells.[1] Interestingly, upon cell homogenization, the STS activity in MDA-MB-231 cells becomes substantial, suggesting that in the intact cell, substrate accessibility or other regulatory factors may limit the enzyme's function.[1]
Conversely, the expression and activity of the estrogen-inactivating enzyme SULT1E1 are often low in breast cancer cell lines compared to normal breast tissue.[3][4] This downregulation further contributes to an environment favoring high intracellular estrogen levels.
| Cell Line | Receptor Status | Steroid Sulfatase (STS) Activity | Estrogen Sulfotransferase (SULT1E1) Activity |
| MCF-7 | ER+, PR+, HER2- | Vmax: 20.9 nmol/(mg DNA·h) (for E1S hydrolysis) | Specific Activity: 0.21 ± 0.02 pM/min/mg protein (basal) |
| T-47D | ER+, PR+, HER2- | Vmax: 172 pmol/mg of protein/min (for E1S uptake)[2] | Low to undetectable expression[3] |
| MDA-MB-231 | ER-, PR-, HER2- | Very low in intact cells; activity is significant in cell homogenates[1] | Undetectable expression[5] |
Table 1: Comparative Enzyme Activities in Breast Cancer Cell Lines. Data is compiled from multiple sources and methodologies, which may account for variations in reported values. The Vmax for T-47D reflects the uptake of this compound, a rate-limiting step for its metabolism.
Signaling Pathways and Experimental Workflows
The metabolic conversion of this compound and the subsequent signaling cascade that promotes cell proliferation is a well-defined pathway. A typical experimental approach to investigate this process involves cell culture, enzyme activity assays, and quantification of metabolic products.
Figure 1: Metabolic pathway of this compound in breast cancer cells.
Figure 2: A typical experimental workflow for studying this compound metabolism.
Experimental Protocols
Steroid Sulfatase (STS) Activity Assay (Whole Cell)
This protocol is adapted for measuring the hydrolysis of this compound in intact cell monolayers.
-
Cell Culture: Seed breast cancer cells in 24-well plates and grow to confluence in standard culture medium.
-
Preparation: Wash the cell monolayers twice with phosphate-buffered saline (PBS).
-
Reaction Initiation: Add 500 µL of serum-free medium containing a known concentration of [3H]-estrone sulfate (e.g., 20 nM) to each well.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for a specified time (e.g., 4 hours).
-
Reaction Termination and Extraction: Transfer the medium from each well to a tube containing 1 mL of toluene. Vortex vigorously for 30 seconds to extract the unconjugated steroids (estrone and estradiol).
-
Phase Separation: Centrifuge at 1,500 x g for 5 minutes to separate the aqueous and organic phases.
-
Quantification: Transfer a known volume of the toluene (upper) layer to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of hydrolyzed [3H]-estrone based on the radioactivity in the toluene phase. Normalize the activity to the amount of cellular protein or DNA in each well.
Estrogen Sulfotransferase (SULT1E1) Activity Assay (Cell Homogenate)
This protocol measures the sulfation of estradiol in cell lysates.
-
Cell Lysate Preparation: Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 9,000 x g for 15 minutes at 4°C. The supernatant is the cytosolic fraction containing SULT1E1.
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris buffer (pH 6.2), 10 µM 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and [3H]-estradiol (e.g., 0.15 µM).
-
Reaction Initiation: Add a known amount of the cell homogenate (e.g., 100 µg of protein) to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Separation of Sulfated Estrogens: Separate the sulfated [3H]-estradiol from the unconjugated substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radioactive sulfated estradiol by liquid scintillation counting of the corresponding TLC spot or HPLC fraction.
-
Data Analysis: Calculate the specific activity as pmol of estradiol sulfated per minute per mg of protein.[6]
Conclusion
The differential metabolism of this compound in breast cancer cell lines underscores the importance of the intracrine production of estrogens in hormone-dependent breast cancer. The high STS activity in ER-positive cells like MCF-7 and T-47D, coupled with low SULT1E1 activity, creates a biochemical environment that favors the production and availability of active estrogens, thereby promoting tumor growth. In contrast, the low STS activity in intact ER-negative MDA-MB-231 cells is consistent with their hormone-independent phenotype. These differences highlight the potential of targeting the estrone sulfatase pathway as a therapeutic strategy for hormone-dependent breast cancers. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuances of estrogen metabolism in breast cancer and to evaluate the efficacy of novel therapeutic agents targeting this critical pathway.
References
- 1. Estrone sulfatase activity and effect of antiestrogens on transformation of this compound in hormone-dependent vs. independent human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of estrogen sulfation by SULT1E1 and PAPSS on the development of estrogen‐dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. academic.oup.com [academic.oup.com]
- 6. "Regulation of Steroid Sulfatase in Human Breast Cancer Cells and Scree" by Abhinav Chandra [dsc.duq.edu]
A Comparative Guide to Estrone Sulfate Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolic pathways of estrone sulfate (E1S), a major circulating estrogen precursor. Understanding the species-specific differences in E1S metabolism is crucial for the accurate preclinical evaluation and clinical development of drugs that may interact with or be metabolized by the enzymes and transporters involved in estrogen homeostasis.
Overview of this compound Metabolism
This compound is a biologically inactive steroid that serves as a reservoir for the more potent estrogen, estradiol. Its activation and inactivation are tightly regulated by a series of enzymes and transporters. The primary metabolic pathways involve:
-
Desulfation: Hydrolysis of this compound to the active estrone, catalyzed by the enzyme steroid sulfatase (STS) .
-
Sulfation: Conjugation of estrone with a sulfate group to form this compound, catalyzed by estrogen sulfotransferases (SULTs) , primarily SULT1E1.
-
Transport: Cellular uptake of this compound is mediated by various transporters, most notably members of the Organic Anion Transporting Polypeptide (OATP) family.
This guide will delve into the species-specific variations in the kinetics of these key proteins and the resulting differences in E1S disposition.
Comparative Enzyme and Transporter Kinetics
The following tables summarize the available quantitative data for the key enzymes and transporters involved in this compound metabolism across various species. It is important to note that direct comparisons of Vmax values can be challenging due to variations in experimental conditions (e.g., tissue preparation, substrate concentration, and protein quantification methods) across different studies.
Table 1: Kinetic Parameters of Steroid Sulfatase (STS) for this compound
| Species | Tissue | Km (µM) | Vmax (units) | Reference(s) |
| Human | Placenta | 50.6 | Not consistently reported | [1] |
| Human | Fibroblasts | 5 | Not consistently reported | [1] |
| Mouse | Liver | 8.6 | Not consistently reported | [2] |
| Mouse | Testis | 9.1 | Not consistently reported | [2] |
| Zebrafish | Recombinant | Variable with substrate | Comparable to human | [1] |
Note: Vmax values are often reported in units specific to the experimental setup (e.g., pmol/min/mg protein) and are not always directly comparable across studies.
Table 2: Kinetic Parameters of Estrogen Sulfotransferase (SULT1E1) for Estrone
| Species | Tissue/Enzyme Source | Km (nM) | Vmax (units) | Reference(s) |
| Human | Recombinant SULT1E1 | ~5 | Variable | [3] |
| Human | Liver Cytosol | Biphasic kinetics observed | Variable | [4] |
| Rat | Liver Cytosol | Substrate inhibition observed | Maximal at 1 µM | [3] |
| Catfish | Liver Cytosol | 400 | 91.0 pmol/min/mg protein | [3] |
Note: SULT1E1 often exhibits substrate inhibition at higher estrone concentrations, complicating direct Vmax determination.
Table 3: Kinetic Parameters of OATP Transporters for this compound
| Transporter | Species | Cell Line | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| OATP-B (OATP2B1) | Human | Caco-2 | 1.81 (high-affinity) | Not specified | [5] |
| OATP-B (OATP2B1) | Human | HEK293 | 1.56 | Not specified | [5] |
| OATP1A2 | Human | Not specified | Variable (1-50 µM range tested) | Not specified | [6] |
| Oatp1a1 | Rat | Hepatocytes | 16 | 0.85 nmol/min/106 cells | [7] |
| Oatp1a4 | Mouse | Hepatocytes | Uptake reduced by 30% in knockout | Not specified | [8] |
Table 4: Metabolic and Renal Clearance of this compound
| Species | Parameter | Value | Reference(s) |
| Human | Metabolic Clearance Rate | 157 L/day | [9] |
| Human | Renal Clearance Rate (Estrone) | 0.71 - 1.26 mL/min | [10] |
| Rhesus Monkey | Metabolic Clearance Rate | 42.0 - 67.5 L/day | [11] |
Note: Data on biliary and renal clearance of this compound specifically is limited across many species.
Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments cited in this guide.
Steroid Sulfatase (STS) Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of STS in liver microsomes.
Materials:
-
Liver microsomes from the species of interest.
-
[3H]-Estrone-3-sulfate (radiolabeled substrate).
-
Unlabeled this compound.
-
Phosphate buffer (pH 7.4).
-
Toluene or other suitable organic solvent for extraction.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing varying concentrations of unlabeled this compound and a fixed, low concentration of [3H]-Estrone-3-sulfate in phosphate buffer.
-
Enzyme Addition: Pre-incubate the reaction mixtures at 37°C. Initiate the reaction by adding a known amount of microsomal protein.
-
Incubation: Incubate the reactions for a predetermined time, ensuring the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Extraction: Extract the product, [3H]-estrone, using an organic solvent like toluene. The unreacted [3H]-estrone-3-sulfate will remain in the aqueous phase.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Data Analysis: Calculate the rate of product formation at each substrate concentration. Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Estrogen Sulfotransferase (SULT) Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of SULT1E1 in liver cytosol.
Materials:
-
Liver cytosol from the species of interest.
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor.
-
[3H]-Estrone (radiolabeled substrate) or unlabeled estrone.
-
Tris-HCl buffer (pH 7.4).
-
Dithiothreitol (DTT).
-
Barium hydroxide and zinc sulfate solutions (for precipitation method).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (for non-radioactive method).
Procedure (Radiolabeled Method):
-
Reaction Setup: Prepare reaction mixtures containing varying concentrations of estrone, a fixed concentration of PAPS, and [3H]-PAPS in Tris-HCl buffer with DTT.
-
Enzyme Addition: Pre-incubate the mixtures at 37°C. Start the reaction by adding a known amount of cytosolic protein.
-
Incubation: Incubate for a time period within the linear range of the reaction.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate unreacted [3H]-PAPS by adding barium hydroxide and zinc sulfate.
-
Quantification: Centrifuge the samples and measure the radioactivity of the supernatant, which contains the [3H]-estrone sulfate product.
-
Data Analysis: Calculate the reaction velocity at each estrone concentration and determine Km and Vmax using Michaelis-Menten kinetics.
OATP-Mediated this compound Uptake Assay
Objective: To characterize the kinetics of this compound uptake by OATP transporters in isolated hepatocytes or OATP-expressing cell lines.
Materials:
-
Isolated primary hepatocytes or a cell line stably expressing the OATP of interest.
-
[3H]-Estrone-3-sulfate.
-
Unlabeled this compound.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Known OATP inhibitors (e.g., rifamycin SV) for specificity control.
-
Cell lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the hepatocytes or OATP-expressing cells to confluence in appropriate well plates.
-
Uptake Experiment:
-
Wash the cells with pre-warmed buffer.
-
Add the uptake solution containing a mixture of [3H]-estrone-3-sulfate and varying concentrations of unlabeled this compound.
-
Incubate for a short, defined period at 37°C to measure the initial rate of uptake.
-
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. Determine the protein concentration of the cell lysate for normalization.
-
Data Analysis:
-
Subtract non-specific uptake (measured in the presence of an inhibitor or at 4°C) from the total uptake.
-
Calculate the initial uptake rate at each substrate concentration.
-
Determine the Km and Vmax for the transport process by fitting the data to the Michaelis-Menten equation.
-
Conclusion
This guide highlights the significant species differences in the metabolic pathways of this compound. The kinetic parameters of STS, SULT1E1, and OATP transporters vary considerably across humans, rodents, and other preclinical species. These differences underscore the importance of selecting appropriate animal models and exercising caution when extrapolating preclinical data to predict human pharmacokinetics and pharmacodynamics of drugs that interact with these pathways. Further research involving direct comparative studies under standardized conditions is necessary to build a more complete and predictive understanding of these species-specific metabolic variations.
References
- 1. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrone sulfotransferase - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Biliary excretion and intestinal metabolism of progesterone and estrogens in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Uptake of sulfate conjugates by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of organic anion-transporting polypeptide (Oatp) 1a1 and 1a4 null mice reveals altered transport function and urinary metabolomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Production Rate and Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of specific radioimmunoassays to determine the renal clearance rates of estrone and 17 beta-estradiol during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of this compound in the female rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrone Sulfate vs. Estrone: A Comparative Analysis of Their Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrone sulfate, the most abundant circulating estrogen in postmenopausal women, serves as a reservoir for more biologically active estrogens. Its influence on gene expression is initiated by its transport into target cells via organic anion-transporting polypeptides (OATPs) and subsequent hydrolysis by steroid sulfatase (STS) to yield estrone. Estrone can then bind to estrogen receptors (ERs) to modulate gene transcription or be converted to estradiol, a more potent ER agonist. Consequently, the genomic effects of this compound are intrinsically linked to, and generally a subset of, those elicited by estrone and estradiol. This guide will use the gene expression profile of a potent estrogen as a surrogate to infer the downstream effects of both estrone and, by extension, this compound.
Data Presentation: Quantitative Gene Expression Changes
The following table summarizes the time-dependent regulation of a selection of estrogen-responsive genes in MCF-7 human breast cancer cells treated with 10 nM 17β-estradiol. This data is extracted from a study by Frasor et al. (2003) and serves as a model for the transcriptional effects that can be expected following the conversion of this compound to estrone and subsequently to estradiol.
| Gene Symbol | Gene Name | 4 hr Fold Change | 8 hr Fold Change | 24 hr Fold Change | 48 hr Fold Change |
| Up-regulated Genes | |||||
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | 4.9 | 7.2 | 10.5 | 11.2 |
| PGR | Progesterone Receptor | 3.5 | 5.8 | 8.9 | 9.5 |
| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | 2.1 | 3.4 | 4.1 | 3.8 |
| CCND1 | Cyclin D1 | 1.8 | 2.5 | 3.2 | 3.5 |
| TFF1 (pS2) | Trefoil Factor 1 | 6.2 | 9.1 | 15.3 | 18.7 |
| Down-regulated Genes | |||||
| CASP7 | Caspase 7 | -1.5 | -2.1 | -2.8 | -3.1 |
| ID2 | Inhibitor Of DNA Binding 2, HLH Protein | -1.7 | -2.3 | -2.9 | -3.3 |
| SERPINB5 | Serpin Family B Member 5 | -2.0 | -2.8 | -4.0 | -4.5 |
| TGFB2 | Transforming Growth Factor Beta 2 | -1.6 | -2.2 | -3.0 | -3.4 |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Cell Culture and Treatment:
-
Cell Line: MCF-7 human breast cancer cells.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Prior to hormone treatment, cells were grown in phenol red-free DMEM with 5% charcoal-stripped fetal bovine serum for 5 days to deplete endogenous steroids.
-
Hormone Treatment: Cells were treated with 10 nM 17β-estradiol or vehicle (ethanol) for 4, 8, 24, or 48 hours.
RNA Extraction and Microarray Analysis:
-
RNA Isolation: Total RNA was extracted from cells at each time point using TRIzol reagent.
-
Microarray Platform: Affymetrix Human Genome U133A GeneChip arrays were used for gene expression profiling.
-
Data Analysis: The microarray data was analyzed to identify genes with a statistically significant change in expression of at least 1.5-fold compared to the vehicle-treated control at each time point.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for studying its effects on gene expression.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for gene expression analysis.
Conclusion
The effects of this compound on gene expression are indirect and mediated through its conversion to estrone and subsequently to estradiol. Therefore, the gene expression profile following this compound treatment is expected to mirror that of estrone and estradiol, with the kinetics and magnitude of the response being dependent on the cellular uptake and enzymatic conversion rates. The provided data on estradiol-regulated genes in MCF-7 cells offers a valuable reference for understanding the potential downstream transcriptional consequences of this compound activity. Future research employing direct comparative transcriptomic analysis of estrone and this compound is warranted to fully elucidate any potential unique effects of the sulfated conjugate.
A Researcher's Guide to Animal Models for Human Estrone Sulfate Metabolism
An objective comparison of animal models for predicting human estrone sulfate metabolism, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (E1S), the most abundant circulating estrogen in humans, serves as a crucial reservoir for the more potent estrogens, estrone (E1) and estradiol (E2). The metabolism of E1S is a key determinant of estrogenic activity in various tissues and is of significant interest in drug development and disease research. The selection of an appropriate animal model that accurately reflects human metabolism is paramount for preclinical studies. This guide provides a comparative overview of common animal models used to study E1S metabolism, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their model selection and experimental design.
Human this compound Metabolism: A Delicate Balance
In humans, the metabolic fate of this compound is primarily governed by the interplay of three key enzymes:
-
Steroid Sulfatase (STS): This enzyme hydrolyzes this compound back to its biologically active form, estrone.
-
Estrogen Sulfotransferase (SULT1E1): This enzyme catalyzes the reverse reaction, the sulfation of estrone to form this compound.
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of the less potent estrone and the highly potent estradiol.
This dynamic equilibrium between sulfation and desulfation, and the subsequent conversion to estradiol, tightly regulates the availability of active estrogens at the tissue level.
Comparing the Players: Enzyme Kinetics Across Species
The validity of an animal model hinges on how closely its enzymatic machinery mimics that of humans. While comprehensive comparative kinetic data is not available for all species, the following table summarizes key findings for Steroid Sulfatase (STS), Estrogen Sulfotransferase (SULT1E1), and 17β-Hydroxysteroid Dehydrogenase (17β-HSD). It is important to note that significant data gaps exist, highlighting the need for further research in this area.
| Enzyme | Species | Tissue | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Citation |
| Steroid Sulfatase (STS) | Human | Liver Microsomes | This compound | 14.3 | 0.5 | [1] |
| Mouse | Liver | This compound | 8.6 | Not Reported | [2] | |
| Rat | Hepatocytes (S9) | This compound | 30.4 - 34.8 | 2.4 - 2.9 | [3] | |
| Estrogen Sulfotransferase (SULT1E1) | Human | Liver Cytosol | Estrone | Low nM range | Not Reported | [4] |
| Rat | Liver Cytosol | Estrone | ~1 (Maximal activity) | Not Reported | [5] | |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Human | Placenta | Estrone | 2.7 | 2.9 (µmol/mg/min) | [6] |
| Monkey | Endometrium | Estradiol | 14.2 | 0.9 x 10-3 (µmol/min) | [5] |
Experimental Corner: Protocols for Your Research
To facilitate the validation of animal models and the study of this compound metabolism, this section provides detailed experimental protocols for key assays.
In Vitro Enzyme Activity Assays
This protocol describes a radiometric assay to measure the conversion of radiolabeled this compound to estrone.
Protocol Details:
-
Reaction Mixture: In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.4), an appropriate amount of tissue homogenate or microsomal protein (e.g., 50-100 µg), and bring the volume to 190 µL with buffer.
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 10 µL of a solution containing [3H]this compound (final concentration, e.g., 1-10 µM).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Extraction: Stop the reaction by adding 500 µL of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the steroids.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Separation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Chromatography: Reconstitute the residue in 20 µL of methanol and spot onto a silica gel thin-layer chromatography (TLC) plate. Also spot standards for estrone and this compound. Develop the plate using a suitable solvent system (e.g., chloroform:acetone, 9:1 v/v).
-
Quantification: Visualize the standard spots under UV light. Scrape the silica from the sample lanes corresponding to the estrone and this compound standards into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of [3H]Estrone formed and express the enzyme activity as pmol of product formed per minute per mg of protein.[6]
This protocol outlines a method to measure the sulfation of estrone using a radiolabeled sulfate donor, [35S]PAPS.
Protocol Details:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 10 mM potassium phosphate buffer (pH 6.5), 8 mM dithiothreitol, 1.25 mM MgCl2, an appropriate amount of cytosolic protein (e.g., 20-50 µg), and estrone (e.g., 50 nM).[7]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding [35S]3'-phosphoadenosine 5'-phosphosulfate ([35S]PAPS) to a final concentration of 0.4 µM.[7] The total reaction volume is typically 160 µL.[7]
-
Incubation: Incubate at 37°C for 20 minutes.[7]
-
Termination: Stop the reaction by adding 100 µL of 0.1 M barium acetate.
-
Precipitation: Add 100 µL of 0.1 M barium hydroxide and 200 µL of 0.1 M zinc sulfate to precipitate unreacted [35S]PAPS.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes.
-
Quantification: Transfer an aliquot of the supernatant containing the [35S]this compound to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of [35S]this compound formed and express the enzyme activity as pmol of product formed per minute per mg of protein.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.
Protocol Outline:
-
Animal Model: Use adult female Sprague-Dawley rats. For studies on estrogen metabolism, ovariectomized rats are often used to eliminate endogenous estrogen production.[8]
-
Dosing: Administer a single intravenous (IV) bolus of [3H]this compound (e.g., 10 µCi/kg) in sterile saline via the tail vein.[9][10]
-
Blood Collection: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.[11]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Extract steroids from the plasma using a liquid-liquid extraction method. Analyze the concentrations of [3H]this compound and its metabolites ([3H]Estrone and [3H]Estradiol) using LC-MS/MS or by radiometric detection following chromatographic separation (TLC or HPLC).
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as clearance, volume of distribution, and half-life.[12]
Quantification of Estrone and Estradiol by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of estrone and estradiol in plasma or serum.
Protocol Details:
-
Sample Preparation:
-
To 200 µL of plasma/serum, add an internal standard solution (e.g., deuterated estradiol-d5).
-
Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness under a stream of nitrogen.[13]
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
Reconstitute the dried extract in a derivatizing agent such as dansyl chloride to enhance ionization efficiency.
-
Incubate to allow the derivatization reaction to complete.[13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of water and methanol/acetonitrile containing a modifier like ammonium hydroxide.[14]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode for underivatized estrogens or positive ESI for dansylated derivatives.[13][14]
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for estrone, estradiol, and their internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of estrone and estradiol.
-
Calculate the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[3]
-
Conclusion
The selection of an appropriate animal model is a critical step in the study of human this compound metabolism. While non-human primates like the rhesus monkey may offer a closer physiological model, rodents such as rats and mice are more commonly used due to practical and ethical considerations. This guide highlights the importance of understanding the species-specific differences in the key metabolic enzymes. The provided tables and protocols serve as a valuable resource for researchers to design and execute robust experiments for the validation and use of animal models in this important area of research. Further studies are needed to fill the existing gaps in our knowledge of the comparative enzymology of this compound metabolism to refine the selection of the most predictive animal models for human outcomes.
References
- 1. Inhibition of estrone sulfatase in human liver microsomes by quercetin and other flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfation is rate limiting in the futile cycling between estrone and this compound in enriched periportal and perivenous rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of sodium oestrone ( 35 S)sulphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of sodium oestrone (35S) sulphate in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unsw.edu.au [research.unsw.edu.au]
- 12. Effects of Estrogen and Estrus Cycle on Pharmacokinetics, Absorption and Disposition of Genistein in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Estrone Sulfate Quantification: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of estrone sulfate (E1S) is critical for various applications, from cancer research to monitoring hormone replacement therapy.[1][2] This guide provides an objective comparison of the two primary analytical methods used for E1S quantification: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by a summary of validation data from multiple studies to aid in the selection of the most appropriate method for specific research needs.
This compound is the most abundant circulating estrogen and serves as a key biomarker in several physiological and pathological conditions.[1][2] The choice of quantification method can significantly impact the accuracy and reproducibility of study results. While immunoassays have been traditionally used, mass spectrometry-based methods are now considered the gold standard due to their superior specificity and sensitivity.[3][4][5]
Comparative Analysis of Quantification Methods
The two main platforms for this compound quantification are immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Immunoassays are based on the principle of antigen-antibody binding. They are generally cost-effective and have high throughput.[5] However, a significant drawback of immunoassays is their potential for cross-reactivity with other structurally similar endogenous steroids, which can lead to an overestimation of E1S concentrations, especially at low levels.[2][4][5]
LC-MS/MS , on the other hand, combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise identification and quantification of E1S, minimizing interferences from other molecules.[3][4][5] While LC-MS/MS offers greater accuracy, it typically involves a higher initial instrument cost and more complex sample preparation.
Performance Data Summary
The following tables summarize the quantitative performance data for both immunoassay and LC-MS/MS methods as reported in various validation studies.
Table 1: Immunoassay (RIA) Performance Characteristics
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 0.009 µg/L | [6] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/L | [6] |
| Intra-assay CV (%) | 4.5% - 9.2% | [6] |
| Inter-assay CV (%) | 5.1% - 8.8% | [6] |
| Recovery (%) | 82% - 102% | [6] |
| Cross-reactivity | < 5% with structurally related estrogens | [6] |
Table 2: LC-MS/MS Performance Characteristics
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is very low | |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L (~0.07 ng/mL) | [3][4] |
| Intra-assay CV (%) | < 6.0% | [7] |
| Inter-assay CV (%) | < 9.8% | [7] |
| Accuracy (Bias %) | < 5.0% | [7] |
| Recovery (%) | 83% - 98% for spiked samples | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for both an immunoassay and an LC-MS/MS method for E1S quantification.
Immunoassay (Radioimmunoassay - RIA) Protocol
This protocol is a generalized representation of a direct RIA for E1S.
-
Sample Collection: Collect serum or plasma samples. Avoid hemolysis and lipemia.[8]
-
Reagent Preparation: Reconstitute lyophilized calibrators and controls as per the manufacturer's instructions.[9]
-
Assay Procedure:
-
Pipette calibrators, controls, and unknown samples into coated tubes or wells.
-
Add ¹²⁵I-labeled E1S tracer to all tubes.
-
Add E1S antiserum to all tubes.
-
Incubate at a specified temperature and duration to allow for competitive binding.
-
Add a precipitating reagent to separate bound from free tracer.
-
Centrifuge and decant the supernatant.
-
-
Data Acquisition: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the calibrators. Determine the concentration of E1S in the unknown samples from this curve.
LC-MS/MS Protocol
This protocol outlines a typical workflow for E1S quantification using LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To a serum or plasma sample, add an internal standard (e.g., deuterated E1S).
-
Add a protein precipitation agent (e.g., acetonitrile).[10]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the extract in a suitable solvent.[10]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a liquid chromatography system.
-
Separate E1S from other components using a suitable analytical column (e.g., C18) and a gradient elution program.
-
-
Mass Spectrometric Detection:
-
Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor for specific precursor-to-product ion transitions for E1S and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for E1S and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of E1S in the samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of E1S.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the immunoassay and LC-MS/MS methods.
Caption: Generalized workflow for this compound quantification by Radioimmunoassay (RIA).
Caption: Generalized workflow for this compound quantification by LC-MS/MS.
Conclusion
The choice between immunoassay and LC-MS/MS for this compound quantification depends on the specific requirements of the study. Immunoassays offer a high-throughput and cost-effective solution suitable for large-scale screening where absolute precision at very low concentrations is not the primary concern. However, for studies demanding high accuracy, specificity, and reliable quantification of low E1S levels, LC-MS/MS is the superior method.[3][4][5] The data presented in this guide, compiled from various validation reports, underscores the performance differences and should assist researchers in making an informed decision for their analytical needs. An inter-laboratory study directly comparing these methods on a standardized set of samples would be highly valuable to further harmonize the quantification of this important biomarker.
References
- 1. Clinical implications of this compound measurement in laboratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, convenient radioimmunoassay of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Estrone Sulfate vs. Estradiol: A Comparative Guide to Their Prognostic Value in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The role of estrogens in the progression of hormone receptor-positive breast cancer is well-established. However, the distinct prognostic contributions of the two key estrogens, the biologically potent estradiol (E2) and its precursor, estrone sulfate (E1S), are a subject of ongoing investigation. This guide provides a comprehensive comparison of the prognostic value of E1S and E2 in breast cancer, supported by experimental data and methodologies, to inform future research and therapeutic development.
At a Glance: Prognostic Significance
While both estradiol and this compound are implicated in breast cancer pathogenesis, current evidence more strongly supports a direct prognostic role for serum estradiol in predicting patient outcomes. High levels of estradiol have been consistently associated with an increased risk of recurrence and poorer survival.[1][2] this compound, as a large reservoir for intratumoral estrogen synthesis, is crucial for tumor growth, but its independent prognostic value for survival outcomes is less definitively established with direct comparative data.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the association of estradiol and this compound with breast cancer risk and prognosis.
Table 1: Association with Breast Cancer Risk
| Hormone | Population | Comparison | Metric | Value | 95% Confidence Interval | p-value | Citation |
| Estradiol (E2) | Postmenopausal Women | Highest vs. Lowest Quartile | Relative Risk | ~2.0 | - | <0.001 | [3] |
| This compound (E1S) | Postmenopausal Women | Highest vs. Lowest Quintile | Relative Risk | 2.0 | - | - | [4] |
| Estrone (E1) | Postmenopausal Women | Highest vs. Lowest Quartile | Odds Ratio | 1.495 | - | 0.0317 | [3] |
Table 2: Prognostic Value in Breast Cancer
| Hormone | Population | Endpoint | Metric | Value | 95% Confidence Interval | p-value | Citation |
| Estradiol (E2) | Postmenopausal, ER-negative | Metastasis-Free Survival | Hazard Ratio (High vs. Low) | 3.32 | 1.05 - 10.51 | 0.04 | [5] |
| Estradiol (E2) | Postmenopausal, Recurrence | - | Average Concentration (Recurrence vs. No Recurrence) | 22.7 pg/mL vs. 10.8 pg/mL | - | 0.05 | [1] |
| Estradiol (E2) | Postmenopausal, Recurrence | Risk of Recurrence | Hazard Ratio (per unit increase in log E2) | 1.41 | 1.01 - 1.97 | 0.04 | [1] |
| This compound (E1S) | Postmenopausal | Association with HER2+ status | Odds Ratio (Highest vs. Lowest Quartile) | 2.438 | - | 0.0042 | [3] |
Signaling Pathways and Experimental Workflows
Understanding the metabolic and signaling pathways of estrogens is critical to interpreting their prognostic significance.
Estrogen Biosynthesis and Action in Breast Tumors
The following diagram illustrates the two primary pathways for the production of active estradiol in breast tumor tissue: the aromatase pathway and the sulfatase pathway. This compound serves as a key substrate in the sulfatase pathway.
Caption: Estrogen biosynthesis via aromatase and sulfatase pathways.
Experimental Workflow for Hormone Quantification
Accurate measurement of this compound and estradiol is fundamental to prognostic studies. The diagram below outlines a typical workflow for their quantification in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: A typical LC-MS/MS workflow for estrogen quantification.
Detailed Experimental Protocols
Precise and validated methodologies are crucial for generating reliable data on hormone levels. Below are summaries of common experimental protocols.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high sensitivity and specificity.
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-E1S, d₅-E2) is added to the serum sample to account for variations in extraction efficiency and instrument response.
-
Protein Precipitation: Proteins in the serum are precipitated using a solvent like acetonitrile and removed by centrifugation.
-
Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Derivatization (Optional but common for enhancing sensitivity): The extracted estrogens can be derivatized, for example, with dansyl chloride, to improve their ionization efficiency in the mass spectrometer.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase column (e.g., C18) is typically used to separate E1S and E2 from other components in the extract based on their hydrophobicity. A gradient elution with solvents like methanol or acetonitrile and water is employed.
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native hormones and their labeled internal standards are monitored for highly selective and sensitive quantification.
-
Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for hormone quantification, though it can be susceptible to cross-reactivity.
-
Sample Preparation:
-
Extraction: Steroids are typically extracted from serum using an organic solvent (e.g., diethyl ether). For E1S, an enzymatic hydrolysis step with sulfatase is required prior to extraction to convert it to estrone.
-
-
Assay Procedure:
-
Competitive Binding: A known quantity of radioactively labeled hormone (tracer, e.g., ¹²⁵I-estradiol) is mixed with the extracted sample (containing the unlabeled hormone) and a limited amount of a specific antibody.
-
Incubation: The mixture is incubated to allow the labeled and unlabeled hormones to compete for binding to the antibody.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
-
Quantification: The concentration of the hormone in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the unlabeled hormone.
Concluding Remarks
The available evidence underscores the prognostic importance of estradiol in breast cancer, with higher levels being indicative of a poorer outcome. This compound, while a critical precursor for intratumoral estrogen synthesis, requires further investigation to establish its independent prognostic value for patient survival. Future studies employing sensitive and specific methodologies like LC-MS/MS to concurrently measure a panel of estrogens, including E1S and E2, in large, well-annotated patient cohorts are needed to fully elucidate their comparative prognostic significance. This will be instrumental in refining patient stratification and developing more targeted endocrine therapies.
References
- 1. Estrogen Levels Linked to Risk for Breast Cancer Recurrence [medscape.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Serum estrone concentration, this compound/estrone ratio and BMI are associated with human epidermal growth factor receptor 2 and progesterone receptor status in postmenopausal primary breast cancer patients suffering invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increases in Serum this compound Level Are Associated with Increased Mammographic Density during Menopausal Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
comparative efficacy of different methods for estrone sulfate extraction
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrone sulfate (E1S), the most abundant circulating estrogen, is pivotal in numerous fields, from endocrinology and cancer research to drug development. The selection of an appropriate extraction method from complex biological matrices is a critical determinant of analytical success, directly impacting recovery, purity, and the reliability of downstream analyses such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of common E1S extraction techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Overview
The efficacy of an extraction method is a multifactorial assessment. Key performance indicators include recovery rate, the degree of matrix effect, processing time, and cost-effectiveness. The following table summarizes the quantitative data for the most prevalent this compound extraction methods.
| Extraction Method | Typical Recovery Rate (%) | Matrix Effect | Relative Processing Time | Relative Cost | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 81 - >95%[1][2][3][4] | Low to Moderate | Moderate to High | Moderate to High | High selectivity and purity, amenable to automation.[5] | Can be time-consuming, requires method development. |
| Liquid-Liquid Extraction (LLE) | 21.7 - 98%[6][7][8] | Moderate to High | High | Low | Cost-effective, simple equipment. | Labor-intensive, potential for emulsion formation, lower recovery for some analytes.[6][9] |
| Supported Liquid Extraction (SLE) | 60 - >100%[10][11][12] | Low to Moderate | Low to Moderate | Moderate | Faster and less labor-intensive than LLE, avoids emulsions, high analyte recovery.[10][13] | Can be more expensive than LLE. |
| Protein Precipitation (PPT) | Analyte Dependent | High | Low | Low | Simple, fast, and inexpensive. | Non-selective, results in a "dirty" extract with significant matrix effects.[11] |
| Immunoaffinity Extraction | >90%[14] | Very Low | High | High | Highly selective, yields very pure extracts.[14][15] | Expensive, dependent on antibody availability and specificity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to specific laboratory settings. The following sections provide generalized experimental protocols for the key extraction techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that utilizes a solid sorbent to isolate analytes from a liquid sample.
Experimental Workflow:
References
- 1. Establishment of a reliable extraction method of this compound from bovine plasma for detection of the peripheral level during the regular estrous cycle by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rocker.com.tw [rocker.com.tw]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. phenomenex.blog [phenomenex.blog]
- 10. biotage.com [biotage.com]
- 11. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS coupled with immunoaffinity extraction for determination of estrone, 17beta-estradiol and estrone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Antibodies in Estrone Sulfate Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of estrone sulfate (E1S) is crucial for various applications, from endocrinology research to therapeutic drug monitoring. Immunoassays, particularly ELISA, are widely used for this purpose due to their convenience and high throughput. However, the specificity of the antibodies employed in these assays is a critical determinant of data reliability. This guide provides a comparative overview of the specificity of antibodies in commercially available this compound immunoassay kits, supported by available experimental data and detailed protocols.
Understanding Antibody Specificity in Immunoassays
Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, free E1S in the sample competes with a labeled E1S conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of E1S in the sample.
The specificity of the antibody is paramount in this competitive binding scenario. An ideal antibody will bind exclusively to E1S, without any significant cross-reactivity to other structurally similar endogenous or exogenous compounds. Cross-reactivity can lead to inaccurate measurements, potentially causing misinterpretation of experimental results.
Comparison of Antibody Specificity
The following table summarizes the available cross-reactivity data for several commercially available this compound ELISA kits. It is important to note that the extent and detail of publicly available specificity data vary significantly between manufacturers.
| Immunoassay Kit | Manufacturer | Antibody Type | Cross-Reactant | Cross-Reactivity (%) |
| DetectX® Estrone-3-Sulfate (E1S) Immunoassay Kit | Arbor Assays | Polyclonal (Rabbit) | Estrone-3-sulfate | 100 |
| Estrone | 267 | |||
| Estrone-3-glucuronide | 200 | |||
| 17β-Estradiol | 11.7 | |||
| Estradiol-3-Glucuronide | 5.7 | |||
| Estradiol-3-Sulfate | 5.0 | |||
| Estradiol-17-Sulfate | 0.2 | |||
| Progesterone | < 0.2 | |||
| Estriol | < 0.2 | |||
| Cortisol | < 0.2 | |||
| Testosterone | < 0.2 | |||
| Pregnanediol | < 0.2 | |||
| Estrone-3-Sulfate (E1S) Antibody (HM1016) | Medix Biochemica | Monoclonal (Mouse) | Estrone and Estrone-3-sulfate | Specific |
| Estriol | <6 | |||
| Estriol-3-glucuronide | <5 | |||
| 17β-Estradiol | <5 | |||
| Estradiol-3-glucuronide | <5 | |||
| 17α-Ethynylestradiol | <3 | |||
| Estrone-3-glucuronide | <1 | |||
| 17α-hydroxyprogesterone | <1 | |||
| Progesterone | <1 | |||
| Pregnanediol-3-glucuronide | <1 | |||
| Testosterone | <1 | |||
| Aldosterone | <1 | |||
| Androstenedione | <1 | |||
| This compound ELISA Kit (CEA191Ge) | Cloud-Clone Corp. | Monoclonal | Analogs of this compound | No significant cross-reactivity or interference observed.[1] |
| Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) | Invitrogen | Polyclonal (Rabbit) | Data not publicly available in the provided search results. The manufacturer states that each lot is quality tested for specificity.[2] | Not Available |
| This compound ELISA Kit (A4942) | Antibodies.com | Biotinylated Anti-Estrone Sulfate Antibody | Data not publicly available in the provided search results.[3] | Not Available |
Note: The cross-reactivity data presented here is sourced from manufacturer's product literature and may not have undergone independent verification. Researchers are encouraged to perform their own validation studies to confirm the specificity of these assays for their specific sample types and experimental conditions.
Experimental Protocols
Representative Protocol for Cross-Reactivity Assessment in a Competitive ELISA
This protocol outlines a general procedure for determining the cross-reactivity of an antibody in a competitive ELISA format.
1. Preparation of Reagents:
-
Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6).
-
Wash Buffer: (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4).
-
Assay Buffer: (e.g., PBS with 1% Bovine Serum Albumin, pH 7.4).
-
Standard: this compound of known concentration.
-
Test Compounds: Potential cross-reactants (e.g., estrone, estradiol, DHEAS) of known concentrations.
-
Antibody: Anti-estrone sulfate antibody.
-
Enzyme Conjugate: this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate: (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: (e.g., 2 N Sulfuric Acid).
2. Assay Procedure: a. Coat a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) in coating buffer overnight at 4°C. b. Wash the plate three times with wash buffer. c. Prepare serial dilutions of the this compound standard and each test compound in assay buffer. d. Add a fixed concentration of the anti-estrone sulfate antibody and the enzyme conjugate to each well, except for the blank wells. e. Add the standard dilutions or the test compound dilutions to the appropriate wells. f. Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle shaking. g. Wash the plate five times with wash buffer to remove unbound reagents. h. Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes). i. Stop the reaction by adding the stop solution. j. Read the absorbance at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity: a. Plot a standard curve of absorbance versus the concentration of this compound. b. Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50). c. For each test compound, plot a similar inhibition curve and determine its IC50. d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing Immunoassay Workflow and Specificity
To further clarify the principles discussed, the following diagrams illustrate the competitive immunoassay workflow and the concept of antibody specificity.
Caption: A simplified workflow of a competitive ELISA for this compound detection.
Caption: A diagram illustrating the binding of a specific antibody to its target and potential cross-reactivity with structurally similar molecules.
Conclusion
The specificity of the antibody is a cornerstone of a reliable this compound immunoassay. While manufacturers provide some data on cross-reactivity, the level of detail can be inconsistent. The data presented in this guide highlights the importance of carefully evaluating the specificity of an immunoassay kit before its adoption in research or clinical settings. Researchers should consider the potential for cross-reactivity with other endogenous steroids, particularly when analyzing complex biological matrices. Independent validation of assay specificity is strongly recommended to ensure the accuracy and reliability of experimental results. The lack of publicly available data on antibody affinity (Kd) from most manufacturers is a limitation in the field, and greater transparency in this area would be beneficial for the scientific community.
References
Safety Operating Guide
Proper Disposal of Estrone Sulfate: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of estrone sulfate are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a steroid estrogen, is classified as a hazardous substance with potential carcinogenic and reproductive toxicity, and it is recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3] This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste in a research or drug development setting.
Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[4][5][6] Improper disposal can lead to environmental contamination and potential harm to human health.[3][7][8] The required method of disposal is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[7]
Hazard and Safety Summary
All personnel must be familiar with the Safety Data Sheet (SDS) for this compound before handling. The following table summarizes its key hazard classifications and the mandatory personal protective equipment (PPE) required for its handling and disposal.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Carcinogenicity | Suspected of causing cancer.[1][3] | Gloves: Nitrile or other chemically resistant gloves.[4][7] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][3] | Eye Protection: Safety glasses with side shields or goggles.[4][7] |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Body Protection: Impenetrable protective clothing.[4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects.[2][3] | Respiratory Protection: Necessary if aerosols or mists are generated.[4] |
Step-by-Step Disposal Protocol
This protocol provides an immediate and actionable plan for managing this compound waste from the point of generation to its final collection.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step to prevent cross-contamination and ensure compliant disposal.
-
Solid Waste: Immediately collect all solid waste contaminated with this compound. This includes unused or expired pure compounds, as well as contaminated lab supplies such as weigh boats, pipette tips, gloves, and bench paper. Place these materials into a dedicated, clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Collect all liquid waste, including unused solutions or solvent rinses from equipment decontamination, in a separate, dedicated hazardous waste container that is leak-proof and shatter-resistant.[7]
-
Sharps Waste: All contaminated sharps (e.g., needles, scalpel blades) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2][3]
Step 2: Waste Containerization and Labeling
Proper containment and labeling are essential for safety and regulatory adherence.
-
Select Appropriate Containers: Use containers that are compatible with chemical waste and have secure, tight-fitting lids to prevent leaks or spills.[3][6][7]
-
Label Immediately: As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[6]
-
Detail Contents: Clearly list all constituents on the label, including "this compound" and any solvents or other chemicals present.[6]
Step 3: Storage of Hazardous Waste
Waste must be stored safely within the laboratory pending pickup.
-
Designated Storage: Store all waste containers in a designated Satellite Accumulation Area (SAA), such as a dedicated section of a fume hood, away from general laboratory traffic.[3][6] The SAA must be at or near the point of waste generation.[3]
-
Secondary Containment: Place all waste containers within a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks.[3][6]
-
Avoid Overfilling: For liquid waste, leave approximately 10% of the container volume as headspace to allow for vapor expansion.[9]
Step 4: Decontamination of Laboratory Equipment
Thoroughly decontaminate all non-disposable equipment that has come into contact with this compound.
-
Initial Solvent Rinse: Carefully rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol, methanol).[6]
-
Collect Rinse: This initial solvent rinse must be collected as hazardous liquid waste.[6]
-
Wash and Rinse: Subsequently, wash the equipment with a laboratory-grade detergent and hot water, followed by a final rinse with purified water.[6]
Step 5: Managing Spills
In the event of a spill, act immediately to contain and clean the material.
-
Restrict Access: Secure the area to prevent unprotected personnel from entering.
-
Contain Spill: Use an appropriate absorbent material, such as a universal binder, sand, or diatomite, to contain the spill.[2][4]
-
Collect and Dispose: Sweep up the absorbed material and place it into a designated hazardous waste container.[1][4]
-
Decontaminate: Clean the spill surface by scrubbing with alcohol and then a detergent solution.[2]
-
Prevent Environmental Release: Ensure that the spill material does not enter any drains, surface water, or groundwater.[1][4]
Step 6: Arranging for Final Disposal
The final step is the transfer of waste to a certified disposal facility.
-
Contact EHS: Once a waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a hazardous waste pickup.[6][7]
-
Follow Institutional Procedures: Adhere to all internal procedures for requesting a waste pickup, which may involve online forms or direct communication.[7]
-
Do Not Transport: Never attempt to transport hazardous waste outside of the laboratory or off-campus yourself.[7] Disposal must be conducted by licensed professionals in accordance with federal, state, and local environmental regulations.[1][4][5]
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. esschemco.com [esschemco.com]
- 2. This compound sodium|438-67-5|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. demeditec.com [demeditec.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
